molecular formula C19H20ClN5O B10827795 SBP-3264

SBP-3264

Cat. No.: B10827795
M. Wt: 369.8 g/mol
InChI Key: AYRVYPOFYQSRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SBP-3264 is a useful research compound. Its molecular formula is C19H20ClN5O and its molecular weight is 369.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H20ClN5O

Molecular Weight

369.8 g/mol

IUPAC Name

N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide

InChI

InChI=1S/C19H20ClN5O/c1-12(26)24-15-5-7-25(8-6-15)19-17-16(10-21-18(17)22-11-23-19)13-3-2-4-14(20)9-13/h2-4,9-11,15H,5-8H2,1H3,(H,24,26)(H,21,22,23)

InChI Key

AYRVYPOFYQSRNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Foundational & Exploratory

SBP-3264: A Technical Guide to its Mechanism of Action in the Hippo Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBP-3264 is a potent, small-molecule inhibitor targeting the core Hippo pathway kinases, Serine/Threonine Kinase 3 (STK3, also known as MST2) and Serine/Threonine Kinase 4 (STK4, also known as MST1).[1][2] By directly inhibiting these upstream kinases, this compound effectively disrupts the canonical Hippo signaling cascade, leading to the activation of the downstream transcriptional co-activators YAP and TAZ. This guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data from preclinical studies, detailed experimental methodologies, and visual diagrams of the signaling pathway and experimental workflows. The data herein supports the role of this compound as a valuable chemical probe for studying Hippo signaling and as a promising therapeutic candidate, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).[1][2]

Core Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] The core of this pathway is a kinase cascade initiated by the STK3/4 (MST1/2) kinases. When the Hippo pathway is active, STK3/4 phosphorylate and activate the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) and the scaffold protein MOB1.[1] Activated LATS1/2 then phosphorylate the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). This phosphorylation event leads to the cytoplasmic sequestration and subsequent degradation of YAP/TAZ, preventing them from entering the nucleus and promoting gene transcription.

This compound functions as an ATP-competitive inhibitor of STK3 and STK4.[1][3] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation and activation of the downstream components LATS1/2 and MOB1.[1][3] This inhibition of the core kinase cascade results in YAP and TAZ remaining in a dephosphorylated, active state. Unphosphorylated YAP/TAZ translocate into the nucleus, where they bind to TEAD (TEA Domain) transcription factors to drive the expression of genes that regulate cell proliferation and suppress apoptosis.[1]

Hippo_Pathway_SBP3264 cluster_upstream Upstream Signals (Cell Density, Mechanical Cues) cluster_core_kinase Core Kinase Cascade cluster_effector Downstream Effectors cluster_transcription Transcriptional Regulation cluster_nucleus Upstream Upstream STK3_4 STK3/4 (MST1/2) Upstream->STK3_4 LATS1_2 LATS1/2 STK3_4->LATS1_2 P MOB1 p-MOB1 STK3_4->MOB1 P YAP_TAZ_p p-YAP/TAZ (Inactive) LATS1_2->YAP_TAZ_p Degradation Cytoplasmic Degradation YAP_TAZ_p->Degradation YAP_TAZ YAP/TAZ (Active) Nucleus Nucleus YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation TEAD TEAD TargetGenes Target Gene Expression (Proliferation, Anti-Apoptosis) TEAD->TargetGenes Activates SBP3264 This compound SBP3264->STK3_4 Inhibition YAP_TAZ_n->TEAD Binds

Caption: this compound inhibits STK3/4, preventing YAP/TAZ phosphorylation and promoting nuclear translocation.

Quantitative Data

This compound demonstrates potent inhibition of STK3 and STK4 both in biochemical assays and in a cellular context. The following tables summarize the inhibitory activity of this compound and related compounds from the foundational study by Bata et al., 2022.[1]

Table 1: In Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values for key compounds against STK3 and STK4 as determined by the ADP-Glo™ kinase assay. This compound (Compound 20) was identified as having the greatest potency against both kinases.[1]

CompoundStructure (Reference)STK4 IC50 (nM)STK3 IC50 (nM)
6 Pyrrolopyrimidine Core35 ± 12127 ± 22
20 (this compound) Optimized Pyrrolopyrimidine< 150 (Potent)< 150 (Potent)
32 Pyrrolopyridine Scaffold66 ± 12119 ± 48
Data presented as mean ± SEM (n=3). Exact IC50 values for this compound are noted as highly potent in the source publication.[1]
Table 2: Cellular Target Engagement (NanoBRET™ Assay)

This table shows the IC50 values for compounds in a live-cell NanoBRET™ assay, which measures the apparent affinity of the compound for its target kinase inside the cell. The novel inhibitors, including this compound, showed improved cellular potency over the reference STK3/4 inhibitor XMU-MP-1.[1]

CompoundSTK4 IC50 (nM)STK3 IC50 (nM)
This compound (Compound 20) 122 - 1100 range122 - 1100 range
XMU-MP-1 (Reference) 10401510
The specific IC50 value for this compound falls within the reported potent range for the series (122-1100 nM), significantly lower than the reference compound.[1]

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its potency, selectivity, and cellular mechanism of action.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of STK3 and STK4.

  • ADP-Glo™ Kinase Assay (Initial Screen):

    • Recombinant STK3 or STK4 enzyme was incubated with the test compound (e.g., this compound) and a suitable substrate in reaction buffer.

    • The kinase reaction was initiated by the addition of ATP.

    • After incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent was then added to convert the generated ADP into ATP, which is used to produce a luminescent signal via a luciferase reaction.

    • Luminescence was measured, with lower signals indicating greater inhibition of kinase activity. IC50 values were calculated from dose-response curves.

  • PhosphoSens® CSox-based Sensor Assay (Orthogonal Validation):

    • This real-time kinetic assay utilizes a peptide substrate containing a fluorescent unnatural amino acid.

    • Reactions were prepared with 5.0 nM of STK3 or STK4 protein and ATP at its Kₘ concentration (75 μM for STK3, 140 μM for STK4).[1][4]

    • Test compounds were titrated into the reaction mixture.

    • Substrate phosphorylation was monitored in real-time by measuring the change in fluorescence intensity.

    • Initial reaction slopes were plotted against the logarithm of compound concentration to determine IC50 values and subsequently calculate Kᵢ values.[1]

Cellular Target Engagement and Pathway Activity Assays

Objective: To confirm that this compound engages STK3/4 within living cells and functionally modulates the Hippo pathway.

  • NanoBRET™ Intracellular Kinase Assay:

    • HEK293 cells were transiently transfected with a plasmid encoding the target kinase (STK3 or STK4) fused to NanoLuc® luciferase.

    • Transfected cells were seeded into plates and incubated.

    • Cells were treated with a specific NanoBRET™ tracer molecule, which reversibly binds to the kinase's ATP pocket.

    • This compound or other test compounds were added in a dose-response format to compete with the tracer.

    • After a 2-hour incubation, the BRET signal was measured. A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement. IC50 values were determined from the dose-response curves.[1]

  • Western Blot for MOB1 Phosphorylation (Pharmacodynamic Marker):

    • HEK293 cells were pre-treated with this compound (or DMSO control) for 4 hours.

    • The Hippo pathway was subsequently activated using H₂O₂ (50 μM) for 2 hours to induce STK3/4 activity.[1]

    • Cells were lysed in an appropriate buffer containing phosphatase and protease inhibitors.

    • Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE.

    • Proteins were transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against phosphorylated MOB1 (p-MOB1 Thr35) and total MOB1.

    • Following incubation with HRP-conjugated secondary antibodies, the signal was detected using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-MOB1/total MOB1 ratio indicates successful inhibition of STK3/4 by this compound.

Western_Blot_Workflow start HEK293 Cells treatment Treat with this compound (or DMSO) start->treatment activation Activate Pathway (e.g., H₂O₂) treatment->activation lysis Cell Lysis activation->lysis sds_page SDS-PAGE lysis->sds_page transfer PVDF Transfer sds_page->transfer probing Antibody Probing (p-MOB1, Total MOB1) transfer->probing detection ECL Detection probing->detection analysis Analyze p-MOB1 Ratio detection->analysis

Caption: Workflow for assessing this compound activity via Western blot analysis of p-MOB1.
  • YAP/TAZ-TEAD Luciferase Reporter Assay:

    • HEK293 cells were co-transfected with two plasmids: one containing a firefly luciferase gene under the control of a synthetic TEAD-responsive promoter (8xGTIIC) and a second plasmid containing a constitutively expressed Renilla luciferase for normalization.[1]

    • 24 hours post-transfection, cells were treated with this compound or DMSO for 48 hours.

    • Cells were lysed, and the activities of both firefly and Renilla luciferases were measured using a dual-luciferase reporter assay system.

    • The ratio of firefly to Renilla luciferase activity was calculated. A decrease in this ratio indicates that the inhibitor is preventing YAP/TAZ-TEAD-mediated transcription, confirming functional inhibition of the Hippo pathway.[1]

Conclusion

This compound is a specific, potent inhibitor of the upstream Hippo pathway kinases STK3 and STK4. It effectively engages its targets in cellular models, leading to a robust inhibition of the canonical Hippo signaling cascade. This is evidenced by the reduction in phosphorylation of the downstream effector MOB1 and a functional decrease in YAP/TAZ-TEAD-mediated gene transcription. With favorable pharmacodynamic properties and demonstrated preclinical efficacy, particularly in AML models, this compound stands out as a critical tool for cancer research and a promising scaffold for the development of novel therapeutics targeting the Hippo pathway.[1][2]

References

SBP-3264: A Potent and Selective Inhibitor of Hippo Pathway Kinases STK3 and STK4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SBP-3264 is a potent and selective small-molecule inhibitor of the serine/threonine kinases STK3 (also known as MST2) and STK4 (also known as MST1), which are central components of the Hippo signaling pathway. This pathway plays a crucial role in the regulation of cell proliferation, apoptosis, and organ size. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers. This compound demonstrates significant therapeutic potential, particularly in the context of Acute Myeloid Leukemia (AML), where it exhibits synergistic anti-proliferative effects when combined with the BCL-2 inhibitor venetoclax (B612062). This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Introduction

The Hippo signaling pathway is a key regulator of tissue homeostasis, and its dysregulation is a hallmark of several human cancers. The core of the pathway consists of a kinase cascade involving the STK3/4 (MST1/2) kinases, which phosphorylate and activate the LATS1/2 kinases. Activated LATS1/2, in turn, phosphorylate and inhibit the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and subsequent activation of pro-proliferative and anti-apoptotic gene expression. In certain malignancies, including AML, aberrant Hippo pathway signaling contributes to uncontrolled cell growth and survival.

This compound has emerged as a promising therapeutic agent that targets the Hippo pathway by directly inhibiting the kinase activity of STK3 and STK4. Its high potency and selectivity offer a valuable tool for both basic research into Hippo signaling and as a potential clinical candidate for the treatment of AML and other cancers.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of STK3 and STK4.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, LATS1/2 and MOB1. This inhibition leads to the dephosphorylation and activation of YAP/TAZ, which can then be sequestered in the cytoplasm, preventing their nuclear functions that drive cell proliferation.

Quantitative Data

In Vitro Kinase Inhibition

The inhibitory potency of this compound against STK3 and STK4 was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for its target kinases.

KinaseIC50 (nM)
STK3 (MST2)36
STK4 (MST1)24
Cellular Target Engagement

The ability of this compound to engage its targets within a cellular context was confirmed using NanoBRET (Bioluminescence Resonance Energy Transfer) assays in HEK293 cells.

TargetNanoBRET IC50 (nM)
STK3-NanoLuc122
STK4-NanoLuc1100
In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in mice were conducted to evaluate the drug-like properties of this compound. The following table summarizes key pharmacokinetic parameters after a single dose administration.

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Intravenous (IV)12390.082031.1
Oral (PO)1018529672.3
Synergy with Venetoclax in AML Cells

The synergistic anti-proliferative effect of this compound in combination with the BCL-2 inhibitor venetoclax was evaluated in the MOLM-13 AML cell line. Synergy was quantified using the Bliss independence model.

Cell LineCombinationSynergy Score (Bliss)
MOLM-13This compound + Venetoclax6.68

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of IC50 values for this compound against STK3 and STK4.

Materials:

  • Recombinant human STK3 and STK4 enzymes

  • ADP-Glo™ Kinase Assay kit (Promega)

  • ATP

  • Substrate peptide (e.g., MOB1)

  • This compound

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add 2.5 µL of the diluted this compound or DMSO vehicle to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the kinase and substrate peptide in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at the Km for each kinase (75 μM for STK3 and 140 μM for STK4).[1]

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)

This protocol details the measurement of this compound binding to STK3 and STK4 in live cells.

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc®-STK3 and NanoLuc®-STK4 fusion proteins

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • This compound

  • 96-well white plates

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmids and plate in 96-well plates.

  • 24 hours post-transfection, prepare serial dilutions of this compound.

  • Add the NanoBRET™ Tracer to the cells, followed by the addition of the diluted this compound or DMSO vehicle.

  • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a BRET-capable plate reader.

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Determine the IC50 values by plotting the NanoBRET™ ratio against the logarithm of the this compound concentration.

Cell Viability and Synergy Assay

This protocol describes the evaluation of the anti-proliferative effects of this compound alone and in combination with venetoclax in the MOLM-13 AML cell line.[1]

Materials:

  • MOLM-13 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • This compound

  • Venetoclax

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed MOLM-13 cells into 96-well plates at a density of 5,000 cells per well.

  • Prepare a dose-response matrix of this compound and venetoclax.

  • Treat the cells with single agents or combinations and incubate for 72 hours at 37°C in a CO2 incubator.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the DMSO-treated control.

  • Analyze the combination data using the Bliss independence model to determine synergy scores.

Visualizations

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact STK3_4 STK3/4 (MST1/2) Cell-Cell Contact->STK3_4 Mechanical Cues Mechanical Cues Mechanical Cues->STK3_4 GPCR Signaling GPCR Signaling GPCR Signaling->STK3_4 SAV1 SAV1 STK3_4->SAV1 LATS1_2 LATS1/2 STK3_4->LATS1_2 P MOB1 MOB1 STK3_4->MOB1 P LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Translocation Degradation Degradation YAP_TAZ_P->Degradation Gene_Expression Target Gene Expression (Proliferation, Survival) YAP_TAZ_N->Gene_Expression TEAD TEAD TEAD->Gene_Expression Upstream Signals Upstream Signals SBP_3264 This compound SBP_3264->STK3_4 Inhibition

Figure 1. The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Kinase Assay ADP-Glo Kinase Assay (STK3/4 Inhibition) IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Target Engagement NanoBRET Assay (Cellular STK3/4 Binding) IC50 Determination->Target Engagement Cellular IC50 Cellular IC50 Target Engagement->Cellular IC50 Cell Viability CellTiter-Glo Assay (AML Cell Proliferation) Synergy Analysis Synergy Analysis Cell Viability->Synergy Analysis Cellular IC50->Cell Viability PK Studies Pharmacokinetic Studies (Mice) Synergy Analysis->PK Studies PK Parameters PK Parameters PK Studies->PK Parameters

Figure 2. Experimental Workflow for the Preclinical Evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of the Hippo pathway kinases STK3 and STK4. Its ability to modulate this critical signaling pathway provides a valuable tool for cancer research. The preclinical data, particularly the synergistic activity with venetoclax in AML models, highlight the therapeutic potential of this compound. The detailed protocols and quantitative data presented in this guide are intended to facilitate further investigation into the biological functions of the Hippo pathway and the development of novel therapeutic strategies targeting this pathway.

References

SBP-3264: A Potent and Selective Chemical Probe for Interrogating STK3/4 Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/threonine-protein kinases 3 (STK3, also known as MST2) and 4 (STK4, also known as MST1) are central components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the Hippo pathway is implicated in various cancers, making its components, including STK3 and STK4, attractive targets for therapeutic intervention. SBP-3264 is a potent and selective small molecule inhibitor of STK3 and STK4, developed as a valuable chemical probe to elucidate the biological functions of these kinases and explore their therapeutic potential, particularly in acute myeloid leukemia (AML).[1][4][5][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols for its use, and a visualization of its place in the STK3/4 signaling pathway.

Quantitative Data Summary

This compound exhibits low nanomolar potency against both STK3 and STK4 in biochemical assays and demonstrates on-target engagement in cellular systems.[1] The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Potency of this compound Against STK3 and STK4

KinaseIC50 (nM)
STK320
STK4< 10

Data extracted from Bata N, et al. J Med Chem. 2022 Jan 27;65(2):1352-1369.[6]

Table 2: Cellular Target Engagement of this compound

AssayCell LineTargetIC50 (nM)
NanoBRET™HEK293STK3122
NanoBRET™HEK293STK4< 100

Data extracted from Bata N, et al. J Med Chem. 2022 Jan 27;65(2):1352-1369.[1][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical Hippo signaling pathway, highlighting the role of STK3/4, and a general workflow for utilizing this compound as a chemical probe.

Hippo_Signaling_Pathway cluster_upstream cluster_core Core Kinase Cascade cluster_downstream cluster_nucleus Nucleus cluster_inhibitor Cell Density Cell Density Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling STK3_4 STK3/4 (MST1/2) SAV1 SAV1 STK3_4->SAV1 LATS1_2 LATS1/2 STK3_4->LATS1_2 phosphorylates SAV1->LATS1_2 MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ TEAD TEAD YAP_TAZ->TEAD translocates & co-activates FourteenThreeThree 14-3-3 YAP_TAZ_P->FourteenThreeThree Degradation Cytoplasmic Sequestration & Degradation FourteenThreeThree->Degradation Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Upstream Signals->STK3_4 activate SBP3264 This compound SBP3264->STK3_4 inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on STK3/4.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experiment Execution cluster_assays cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis (e.g., STK3/4 role in AML proliferation) Cell_Line Select Appropriate Cell Line (e.g., AML cell line) Hypothesis->Cell_Line Controls Define Controls (Vehicle, Negative Control Compound) Cell_Line->Controls Treatment Treat Cells with this compound (Dose-response and time-course) Controls->Treatment Assay Perform Downstream Assays Treatment->Assay Western Western Blot (p-MOB1, p-YAP) Assay->Western Proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) Assay->Proliferation Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Assay->Apoptosis Quantify Quantify Assay Readouts Western->Quantify Proliferation->Quantify Apoptosis->Quantify Correlate Correlate Phenotype with Target Engagement Quantify->Correlate Conclusion Draw Conclusions Correlate->Conclusion

Caption: A generalized experimental workflow for using this compound as a chemical probe.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following are representative protocols based on the characterization of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human STK3 or STK4 enzyme

  • This compound

  • Substrate (e.g., myelin basic protein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the respective kinase.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of this compound to STK3 or STK4 in living cells.

Materials:

  • HEK293 cells

  • NanoLuc®-STK3 or NanoLuc®-STK4 fusion vector

  • Transfection reagent

  • NanoBRET™ tracer

  • This compound

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well white plates

Procedure:

  • Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector and seed them into a 96-well white plate. Incubate for 24 hours.

  • Prepare serial dilutions of this compound.

  • Add the NanoBRET™ tracer and the diluted this compound to the cells in Opti-MEM™.

  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters.

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Determine the IC50 value by plotting the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[1]

Western Blotting for Hippo Pathway Modulation

This method is used to assess the effect of this compound on the phosphorylation of downstream targets of STK3/4.

Materials:

  • AML cell line (e.g., MOLM-13)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-MOB1, anti-MOB1, anti-p-YAP, anti-YAP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Culture AML cells and treat with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound is a well-characterized chemical probe with high potency and selectivity for STK3 and STK4.[1][6] Its utility has been demonstrated in both biochemical and cellular contexts, making it an invaluable tool for investigating the roles of the Hippo pathway in normal physiology and disease states such as AML.[1][3] The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies to further unravel the complexities of STK3/4 signaling.

References

The Discovery and Development of SBP-3264: A Novel Inhibitor of Hippo Pathway Kinases for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SBP-3264 is a potent and selective small-molecule inhibitor of the serine/threonine kinases 3 and 4 (STK3/MST2 and STK4/MST1), key upstream regulators of the Hippo signaling pathway.[1] Identified through a structure-based drug design program, this compound has emerged as a promising therapeutic candidate for acute myeloid leukemia (AML) and other hematological malignancies.[2] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.

Introduction

The Hippo signaling pathway is a critical regulator of cell proliferation, apoptosis, and organ size.[1][3] Its dysregulation is implicated in the pathogenesis of various cancers. STK3 and STK4 are central components of this pathway, making them attractive targets for therapeutic intervention.[1][3] this compound was developed as a specific inhibitor of STK3/4 to explore their role in AML and as a potential treatment.[1][4] Preclinical studies have demonstrated that this compound effectively suppresses the proliferation of AML cells and acts synergistically with the BCL-2 inhibitor venetoclax.[4]

Discovery and Design

This compound was engineered through a focused structure-based design initiative that began with a series of pyrrolopyrimidine derivatives.[1] This effort led to the identification of potent inhibitors with low nanomolar efficacy against both STK3 and STK4.[1] Crystallization studies of an early compound in the series with STK4 revealed a two-point hinge binding within the ATP-binding pocket, providing crucial structural insights for further optimization.[1] This rational design approach culminated in the synthesis of this compound (also referred to as compound 20 in initial publications), which demonstrated superior potency, selectivity, and favorable pharmacokinetic properties.[1][4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of STK3 and STK4.[4] By binding to the ATP-binding site of these kinases, it blocks their catalytic activity, thereby inhibiting the downstream phosphorylation cascade of the Hippo pathway.[2] Specifically, inhibition of STK3/4 by this compound leads to a reduction in the phosphorylation of MOB1 (Mob kinase activator 1).[4] This, in turn, prevents the activation of LATS1/2 (large tumor suppressor kinases 1 and 2) and the subsequent phosphorylation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[3][4] Unphosphorylated YAP/TAZ are sequestered in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of TEAD (TEA domain) transcription factors, which drive the expression of genes involved in cell proliferation and survival.[2] Notably, unlike the inhibitor XMU-MP-1, this compound does not lead to an increase in YAP/TAZ-TEAD activity.[2]

Signaling Pathway Diagram

SBP3264_Mechanism_of_Action cluster_hippo Hippo Pathway Core Kinase Cascade cluster_yap_taz YAP/TAZ Regulation cluster_nucleus Nuclear Events STK3_4 STK3/4 (MST1/2) MOB1 MOB1 STK3_4->MOB1 p LATS1_2 LATS1/2 MOB1->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ p YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation Cytoplasm Cytoplasm YAP_TAZ_p->Cytoplasm Cytoplasmic Sequestration TEAD TEAD YAP_TAZ_n->TEAD Proliferation Cell Proliferation & Survival Genes TEAD->Proliferation SBP3264 This compound SBP3264->STK3_4

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Preclinical Data

In Vitro Potency and Selectivity

This compound exhibits low nanomolar potency against its primary targets, STK3 and STK4.[5] Cellular target engagement was confirmed using NanoBRET™ assays, which demonstrated a significant improvement in on-target activity compared to the previously reported STK3/4 inhibitor, XMU-MP-1, while also showing low off-target activity against LRRK2.[4]

Target Assay Type IC50 (nM) Reference
STK3 (MST2)Biochemical40[1]
STK4 (MST1)Biochemical26[1]
STK3 (in HEK293 cells)NanoBRET™122 - 1100 (range for potent compounds)[4]
STK4 (in HEK293 cells)NanoBRET™122 - 1100 (range for potent compounds)[4]
In Vitro Efficacy in AML Cell Lines

The anti-proliferative effects of this compound were evaluated in various AML cell lines. The compound demonstrated significant activity, particularly in combination with the BCL-2 inhibitor venetoclax, where synergistic effects were observed.[4]

Cell Line Treatment IC50 (µM) Assay Reference
MOLM-13This compound5.8CellTiter-Glo®[4]
MV4-11This compound3.7CellTiter-Glo®[4]
MOLM-13Venetoclax + 10 µM this compoundSynergistic InhibitionCellTiter-Glo®[4]
Pharmacokinetic and Pharmacodynamic Properties in Mice

This compound displayed favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles in mice, including high plasma exposure, making it a suitable candidate for in vivo studies.[1][4]

Parameter Dose Route Value Species Reference
PK/PD ProfileVariousOral/IPFavorable, with high plasma exposureMouse[4]

Experimental Protocols

NanoBRET™ Target Engagement Assay

This assay was utilized to quantify the engagement of this compound with STK3 and STK4 in live cells.

Workflow Diagram:

NanoBRET_Workflow A Transfect HEK293 cells with NanoLuc®-STK3/4 fusion vector B Seed cells into 96-well plates A->B C Add NanoBRET™ tracer and this compound B->C D Incubate for 2 hours C->D E Add NanoBRET™ Nano-Glo® Substrate and Inhibitor D->E F Measure BRET signal on a luminometer E->F

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Protocol:

  • Cell Transfection: HEK293 cells were transiently transfected with either a NanoLuc®-STK3 or NanoLuc®-STK4 fusion vector for 24 hours.

  • Cell Plating: Transfected cells were seeded into 96-well plates.

  • Compound Addition: A 50 nM tracer and varying concentrations of this compound were added to the cells.

  • Incubation: The plates were incubated for 2 hours.

  • Signal Detection: NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor were added to the wells.

  • Data Acquisition: The Bioluminescence Resonance Energy Transfer (BRET) signal was measured using a luminometer. IC50 values were calculated from the resulting dose-response curves.

CellTiter-Glo® Cell Viability Assay

This assay was employed to determine the effect of this compound on the viability of AML cells.

Workflow Diagram:

CellTiterGlo_Workflow A Seed AML cells (e.g., MOLM-13) into 96-well plates B Treat with this compound and/or venetoclax A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® Reagent C->D E Incubate to stabilize luminescent signal D->E F Measure luminescence E->F

Caption: Experimental workflow for the CellTiter-Glo® Cell Viability Assay.

Protocol:

  • Cell Seeding: AML cell lines (e.g., MOLM-13, MV4-11) were seeded in 96-well plates.

  • Treatment: Cells were treated with a dose range of this compound, venetoclax, or a combination of both.

  • Incubation: The plates were incubated for 72 hours.

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent was added to each well.

  • Signal Stabilization: The plates were incubated at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured. IC50 values were determined from the dose-response curves.

Conclusion

This compound is a novel, potent, and selective inhibitor of the Hippo pathway kinases STK3 and STK4.[1][4] Its development was guided by a structure-based design approach, resulting in a compound with excellent preclinical properties.[1] The demonstrated in vitro efficacy against AML cell lines, particularly the synergistic effects with venetoclax, highlights its potential as a valuable chemical probe for studying STK3/4 biology and as a promising candidate for further therapeutic development in the treatment of acute myeloid leukemia.[4] The detailed data and protocols provided herein are intended to facilitate continued research into the therapeutic applications of this compound and other modulators of the Hippo signaling pathway.

References

Unveiling SBP-3264: A Technical Guide to a Novel STK3/MST2 and STK4/MST1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SBP-3264 is a potent, selective, and orally bioavailable small molecule inhibitor of the serine/threonine kinases STK3 (MST2) and STK4 (MST1), the core upstream kinases of the Hippo signaling pathway.[1] Developed through a structure-based design approach, this compound has emerged as a critical chemical probe for elucidating the roles of STK3 and STK4 in cellular processes and a promising therapeutic candidate, particularly for acute myeloid leukemia (AML).[1] This technical guide provides an in-depth overview of this compound, its molecular targets, the relevant signaling pathway, comprehensive quantitative data, and detailed experimental protocols for its characterization.

The Hippo Signaling Pathway: The Central Role of STK3/MST2 and STK4/MST1

The Hippo signaling pathway is a crucial and evolutionarily conserved cascade that governs organ size, cell proliferation, and apoptosis.[1] STK3 (Mammalian Sterile 20-like kinase 2, MST2) and STK4 (Mammalian Sterile 20-like kinase 1, MST1) are central to this pathway.[1] When activated by upstream signals, STK3/4 form a complex with the scaffold protein SAV1 and phosphorylate the downstream kinases LATS1/2 and their co-activator MOB1. This phosphorylation event activates LATS1/2, which in turn phosphorylates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation, preventing their nuclear translocation where they would otherwise bind to TEAD transcription factors to promote the expression of genes that drive cell proliferation and inhibit apoptosis. This compound inhibits STK3/4, thereby blocking this cascade and impacting cell fate.

Hippo_Signaling_Pathway cluster_upstream cluster_core cluster_downstream Cell Density Cell Density Mechanical Stress Mechanical Stress STK3_4 STK3/MST2 & STK4/MST1 SAV1 SAV1 STK3_4->SAV1 LATS1_2 LATS1/2 STK3_4->LATS1_2 P MOB1 MOB1 STK3_4->MOB1 P LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P TEAD TEAD Transcription Factors YAP_TAZ->TEAD Nuclear Translocation & Binding Gene_Expression Target Gene Expression (Cell Proliferation, Anti-Apoptosis) TEAD->Gene_Expression Upstream Signals Upstream Signals Inhibitor This compound Inhibitor->STK3_4

Figure 1: The Hippo Signaling Pathway and the inhibitory action of this compound on the core kinases STK3/MST2 and STK4/MST1.

Quantitative Data for this compound

The inhibitory potency and cellular effects of this compound have been rigorously quantified.

Table 1: Biochemical and Cellular Inhibition Data for this compound

Parameter Target/Cell Line Assay Method Value Reference
IC₅₀ STK3 (MST2) ADP-Glo™ Kinase Assay 36 nM
STK4 (MST1) ADP-Glo™ Kinase Assay 24 nM
STK3 (MST2) NanoBRET™ Target Engagement 130 nM
STK4 (MST1) NanoBRET™ Target Engagement 39 nM
Kᵢ STK3 (MST2) Isothermal Titration Calorimetry 11 nM
STK4 (MST1) Isothermal Titration Calorimetry 4.4 nM
GI₅₀ MOLM-14 (AML) CellTiter-Glo® (72h) 0.94 µM

| | MV-4-11 (AML) | CellTiter-Glo® (72h) | 1.2 µM | |

Detailed Experimental Protocols

This section provides detailed methodologies for the pivotal experiments cited in the characterization of this compound.

ADP-Glo™ Kinase Assay for IC₅₀ Determination

This luminescent assay quantifies kinase activity by measuring ADP production.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used to generate a luminescent signal via luciferase.

  • Materials:

    • Recombinant human STK3 or STK4 (full-length)

    • Substrate: Myelin Basic Protein (for STK3) or Axltide (for STK4)

    • ATP (50 µM final concentration)

    • This compound (serially diluted)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • White opaque 384-well assay plates

  • Protocol:

    • Prepare a 10-point serial dilution of this compound (3-fold dilutions starting from 30 µM) in DMSO.

    • Dispense 50 nL of the compound dilutions into the assay plate.

    • Add 2.5 µL of a solution containing the kinase (5.0 nM final concentration) and substrate to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution (50 µM final concentration).

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the reaction and deplete ATP.

    • Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 40 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence with a plate reader.

    • Calculate IC₅₀ values using a non-linear regression curve fit.

AML Cell Proliferation Assay for GI₅₀ Determination

This assay measures the growth inhibitory effect of this compound on cancer cell lines.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Materials:

    • MOLM-14 or MV-4-11 human AML cell lines

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin

    • This compound (serially diluted)

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

    • White opaque 96-well cell culture plates

  • Protocol:

    • Seed 5,000 cells per well in 100 µL of complete medium into the wells of a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

    • Determine the GI₅₀ values by plotting the percentage of growth inhibition against the log of the compound concentration.

Western Blot for Hippo Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key Hippo pathway proteins.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., phosphorylated MOB1).

  • Materials:

    • HEK293T cells

    • This compound

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-MOB1 (Thr35), anti-MOB1

    • HRP-conjugated secondary antibodies

    • SDS-PAGE equipment and reagents

    • PVDF membrane

    • Chemiluminescent substrate (ECL)

  • Protocol:

    • Plate HEK293T cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 4 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample and separate on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and a chemiluminescence imaging system.

Workflow for this compound Characterization

The evaluation of this compound follows a systematic and logical progression from initial biochemical characterization to cellular and in vivo assessment.

SBP3264_Workflow cluster_biochem cluster_cell cluster_invivo ADP_Glo ADP-Glo Kinase Assay (IC50 Determination) NanoBRET NanoBRET Target Engagement (Cellular IC50) ADP_Glo->NanoBRET Validate in Cellular Context ITC Isothermal Titration Calorimetry (Ki Determination) ITC->NanoBRET Cell_Viability AML Cell Proliferation Assay (GI50 Determination) NanoBRET->Cell_Viability Correlate Target Engagement with Cellular Phenotype Western_Blot Western Blot Analysis (Hippo Pathway Modulation) Cell_Viability->Western_Blot Confirm Mechanism of Action PK_Studies Murine Pharmacokinetic Studies (Oral Bioavailability, Half-life) Cell_Viability->PK_Studies Guide In Vivo Study Design

Figure 2: A logical workflow for the comprehensive characterization of the STK3/4 inhibitor this compound.

Conclusion

This compound is a highly valuable tool for the scientific community. Its well-defined potency and selectivity for STK3/MST2 and STK4/MST1, combined with its demonstrated cellular activity and favorable in vivo properties, make it an excellent probe for dissecting the complexities of the Hippo signaling pathway. Furthermore, its efficacy in AML models underscores its potential for further preclinical and clinical development as a novel anti-cancer agent. The data and protocols presented in this guide offer a robust framework for researchers utilizing this compound in their studies.

References

SBP-3264: A Technical Guide to its Apoptotic Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBP-3264 has emerged as a potent and selective small-molecule inhibitor of the serine/threonine kinases STK3 (MST2) and STK4 (MST1), central components of the Hippo signaling pathway. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a specific focus on its profound effects on inducing apoptosis in cancer cells, particularly in the context of Acute Myeloid Leukemia (AML). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

The Hippo signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers. This compound, also referred to as compound 20, was developed as a pyrrolopyrimidine derivative that potently inhibits STK3 and STK4.[1][2] By targeting these apical kinases in the Hippo pathway, this compound offers a promising therapeutic strategy to reactivate downstream pro-apoptotic signals. Notably, this compound has demonstrated synergistic effects with other anti-cancer agents, such as the BCL-2 inhibitor venetoclax (B612062), highlighting its potential in combination therapies for hematological malignancies.[1][2]

Mechanism of Action: Induction of Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting STK3/MST2 and STK4/MST1. This inhibition prevents the phosphorylation and activation of their downstream targets, including LATS1/2 and MOB1.[2] In the absence of this phosphorylation cascade, the transcriptional coactivators YAP and TAZ are retained in the cytoplasm and cannot enter the nucleus to promote the expression of pro-proliferative and anti-apoptotic genes. While the precise downstream events linking Hippo pathway inhibition by this compound to apoptosis are still under investigation, it is understood to involve the activation of tumor suppressor genes like TP53, leading to the initiation of the apoptotic cascade.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the anti-proliferative and potential pro-apoptotic effects of this compound in Acute Myeloid Leukemia (AML) cell lines. The inhibition of cell viability is considered a direct consequence of apoptosis induction.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines [2]

Cell LineCompoundIC50 (nM) for Cell Viability
MOLM-13This compound150
MV4:11This compound< 150

Table 2: Synergistic Anti-proliferative Effects of this compound with Venetoclax in AML Cell Lines [2]

Cell LineTreatmentIC50 (nM) of VenetoclaxFold-Shift in IC50
MOLM-13Venetoclax alone2.5-
MOLM-13Venetoclax + 10 µM this compound0.55
MV4:11Venetoclax alone> 10,000-
MV4:11Venetoclax + 10 µM this compound2,000> 5

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound and its effect on apoptosis.

Cell Viability Assay (As performed for this compound)[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of AML cells.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4:11)

  • RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • Venetoclax (optional, for synergy studies)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Seed AML cells in 96-well plates at an appropriate density.

  • Treat the cells with a serial dilution of this compound (and/or venetoclax for synergy studies) or DMSO as a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a four-parameter variable slope equation.

Western Blot Analysis for Hippo Pathway Inhibition[2]

Objective: To assess the on-target activity of this compound by measuring the phosphorylation of MOB1, a downstream target of STK3/4.

Materials:

  • HEK293 cells (or other suitable cell line)

  • This compound

  • H2O2 (to induce MOB1 phosphorylation)

  • Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-MOB1, anti-total-MOB1

  • HRP-conjugated secondary antibody

  • ECL detection reagents

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with this compound or DMSO for a specified time (e.g., 4 hours).

  • Induce MOB1 phosphorylation by treating with H2O2 (e.g., 50 µM) for an additional 2 hours.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using ECL reagents and an imaging system.

  • Quantify band intensities and normalize phosphorylated MOB1 levels to total MOB1.

Annexin V/Propidium Iodide Apoptosis Assay (General Protocol)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase-3 Activity Assay (General Protocol)

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.

Materials:

  • AML cell lines

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Treat cells with this compound.

  • Lyse the cells according to the kit manufacturer's protocol.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to the cell lysates.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify caspase-3 activity based on the signal generated, normalized to protein concentration.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general experimental workflow for assessing its apoptotic effects.

SBP3264_Hippo_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals STK3_4 STK3/4 (MST1/2) Upstream Signals->STK3_4 SBP3264 This compound SBP3264->STK3_4 LATS1_2 LATS1/2 STK3_4->LATS1_2 phosphorylates MOB1 MOB1 STK3_4->MOB1 phosphorylates Apoptosis Apoptosis STK3_4->Apoptosis promotes (via TP53) YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD Degradation Degradation YAP_TAZ_P->Degradation Target_Genes Pro-proliferative & Anti-apoptotic Genes TEAD->Target_Genes transcription Cell Proliferation & Survival Cell Proliferation & Survival

Caption: this compound inhibits STK3/4, leading to apoptosis.

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assessment cluster_analysis Data Analysis Cell_Culture AML Cell Culture (e.g., MOLM-13, MV4:11) Treatment Treat with this compound (various concentrations and times) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability AnnexinV Annexin V / PI Staining (Flow Cytometry) Treatment->AnnexinV Caspase Caspase-3 Activity Assay Treatment->Caspase Western Western Blot (e.g., p-MOB1, Cleaved PARP) Treatment->Western IC50_Calc IC50 Calculation Viability->IC50_Calc Apoptosis_Quant Quantification of Apoptosis AnnexinV->Apoptosis_Quant Caspase->Apoptosis_Quant Protein_Quant Protein Expression Analysis Western->Protein_Quant

Caption: Experimental workflow for evaluating this compound-induced apoptosis.

Conclusion

This compound is a promising inhibitor of the Hippo pathway kinases STK3 and STK4, with demonstrated efficacy in inducing apoptosis in AML cells. Its synergistic activity with venetoclax underscores its potential as a valuable component of combination therapies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and to aid in the development of novel anti-cancer strategies targeting the Hippo signaling pathway. Further investigation is warranted to fully elucidate the downstream molecular events of this compound-mediated apoptosis and to explore its efficacy in a broader range of malignancies.

References

A Technical Guide to the Structural Analysis of SBP-3264 Binding to the Serine/Threonine Kinase MST1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical interactions between the small molecule inhibitor SBP-3264 and its target, the mammalian Sterile 20-like kinase 1 (MST1), also known as Serine/Threonine Kinase 4 (STK4). This compound is a potent inhibitor of the Hippo signaling pathway kinases MST1 and MST2 (STK3), which are critical regulators of cell proliferation, differentiation, and apoptosis.[1][2][3][4][5] Understanding the precise binding mechanism of this compound to MST1 is crucial for the development of targeted therapies, particularly in the context of diseases like acute myeloid leukemia (AML).[1][3][4][5][6]

Quantitative Analysis of this compound Binding to MST1

The binding affinity and inhibitory potency of this compound and related compounds against MST1 have been characterized using various biochemical and biophysical assays. The following table summarizes the key quantitative data available.

CompoundTargetAssay TypeParameterValueReference
This compoundSTK4/MST1Kinase AssayIC50Low nanomolar[1][3][4][5]
Compound 6 (precursor)STK4/MST1X-ray CrystallographyResolution2.58 Å[3][6]
IHMT-MST1-58 (comparative inhibitor)MST1Kinase AssayIC5023 nM[7]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon the structural and functional characterization of the this compound:MST1 interaction.

X-Ray Crystallography of the MST1:Inhibitor Complex

The crystal structure of the MST1 kinase domain in complex with a pyrrolopyrimidine inhibitor provides atomic-level insights into the binding mode. The following protocol is a generalized procedure based on established methods for protein-ligand crystallography.[8][9][10][11][12]

a. Protein Expression and Purification:

  • The kinase domain of human STK4 (MST1) is expressed in a suitable host system, such as E. coli or insect cells.

  • The protein is then purified using a series of chromatography steps, including affinity, ion-exchange, and size-exclusion chromatography, to achieve high purity.

b. Co-crystallization:

  • The purified MST1 kinase domain is incubated with a molar excess of the inhibitor (e.g., compound 6, a precursor to this compound) to ensure complex formation.[8][12]

  • The protein-ligand complex is concentrated to a suitable concentration for crystallization, typically 10-20 mg/mL.[8]

  • Crystallization screening is performed using various commercially available or custom-made screens to identify initial crystallization conditions. This is often done using vapor diffusion methods (sitting or hanging drop).

  • Optimization of the initial hits is carried out by varying the concentrations of precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

c. Data Collection and Structure Determination:

  • Crystals are cryo-protected and flash-frozen in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The collected data are processed (indexed, integrated, and scaled) using appropriate software.

  • The structure is solved by molecular replacement using a known kinase domain structure as a search model.

  • The inhibitor molecule is then fitted into the electron density map, and the entire complex is refined to produce the final atomic model.[11] The crystal structure of STK4 in complex with compound 6 was determined at a resolution of 2.58 Å.[3][6]

Kinase Inhibition Assay

To determine the inhibitory potency (IC50) of this compound against MST1, a kinase activity assay is performed.[13]

a. Reagents and Materials:

  • Recombinant human STK4 (MST1) kinase.

  • Substrate peptide (e.g., Axltide).[13]

  • ATP.

  • This compound at various concentrations.

  • Kinase assay buffer.

  • A detection reagent to measure ATP consumption (e.g., Kinase-Glo™ Max).[13]

b. Procedure:

  • A master mix containing kinase assay buffer, ATP, and the substrate peptide is prepared.[13]

  • Serial dilutions of this compound are prepared and added to the wells of a microplate.

  • The kinase reaction is initiated by adding the diluted MST1 enzyme to the wells.

  • The reaction is incubated at 30°C for a defined period (e.g., 45 minutes).[13]

  • After incubation, the detection reagent is added, which generates a luminescent signal inversely proportional to the kinase activity (as it measures remaining ATP).

  • Luminescence is read using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. This compound exhibits low nanomolar potency against STK3 and STK4.[1][3][4][5]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time.[14][15][16]

a. Immobilization of MST1:

  • Recombinant MST1 protein is diluted in an appropriate immobilization buffer.[17]

  • The protein is immobilized onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

  • The surface is then deactivated to block any remaining active esters.[17]

b. Kinetic Analysis:

  • A stock solution of this compound is prepared in 100% DMSO and then serially diluted in running buffer to create a range of concentrations.[17]

  • The diluted this compound solutions (analyte) are injected over the immobilized MST1 (ligand) at a constant flow rate.

  • The association of this compound to MST1 is monitored as an increase in the SPR signal (measured in Resonance Units, RU).

  • Following the association phase, running buffer without the analyte is flowed over the chip to monitor the dissociation of the complex.

  • The sensor surface is regenerated between different analyte concentrations if necessary.

  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations of Pathways and Workflows

The Hippo Signaling Pathway

The Hippo pathway is a key signaling cascade that regulates organ size by controlling cell proliferation and apoptosis. MST1 and MST2 are core components of this pathway.[1][2][3][4][5]

Hippo_Signaling_Pathway cluster_nucleus Nucleus Upstream Upstream Signals (Cell-Cell Contact, Stress) MST1_MST2 MST1/MST2 (STK4/STK3) Upstream->MST1_MST2 LATS1_LATS2 LATS1/LATS2 MST1_MST2->LATS1_LATS2 phosphorylates YAP_TAZ YAP/TAZ LATS1_LATS2->YAP_TAZ phosphorylates Nucleus Nucleus YAP_TAZ->Nucleus YAP_TAZ_in_Nucleus YAP/TAZ YAP_TAZ_P p-YAP/p-TAZ Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ_P->Degradation TEAD TEAD Transcription Gene Transcription (Proliferation, Anti-Apoptosis) TEAD->Transcription SBP_3264 This compound SBP_3264->MST1_MST2 inhibits YAP_TAZ_in_Nucleus->TEAD

Caption: The Hippo signaling pathway illustrating the role of MST1/MST2 and the inhibitory action of this compound.

X-Ray Crystallography Workflow

This diagram outlines the major steps involved in determining the crystal structure of a protein-ligand complex.

XRay_Crystallography_Workflow Protein_Production Protein Expression & Purification Complex_Formation Protein-Ligand Complex Formation Protein_Production->Complex_Formation Crystallization Crystallization Screening & Optimization Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: A simplified workflow for determining the 3D structure of a protein-ligand complex via X-ray crystallography.

Structural Insights into this compound Binding

The crystal structure of the MST1 kinase domain with a precursor inhibitor revealed that the compound binds in the ATP-binding pocket.[3][6] this compound, a pyrrolopyrimidine derivative, achieves its high potency through specific interactions with key residues in this pocket.[1][3][4][5] Notably, it forms two-point hydrogen bond contacts with the hinge region backbone residues, specifically with Glu103 and Cys105.[3][18] This interaction is a hallmark of many kinase inhibitors and is crucial for potent and selective inhibition. The binding of the inhibitor stabilizes a closed conformation of the kinase domain, preventing ATP from binding and inhibiting its catalytic activity.[18]

Binding_Mode SBP_3264 This compound ATP_Pocket MST1 ATP-Binding Pocket SBP_3264->ATP_Pocket binds to Hinge Hinge Region (Glu103, Cys105) SBP_3264->Hinge H-bonds Hydrophobic Hydrophobic Interactions (e.g., Val44) SBP_3264->Hydrophobic interacts via Inhibition Kinase Inhibition ATP_Pocket->Inhibition leads to

Caption: Logical relationship of this compound binding to the MST1 ATP pocket, highlighting key interactions.

References

Preliminary Studies on SBP-3264 in Cancer Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical data available for SBP-3264, a novel inhibitor of the Hippo signaling pathway kinases STK3/MST2 and STK4/MST1. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for various cancers, with a primary focus on Acute Myeloid Leukemia (AML).

Core Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of the serine/threonine-protein kinases 3 (STK3, also known as MST2) and 4 (STK4, also known as MST1). These kinases are key upstream components of the Hippo signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis.[1]

By binding to the ATP-binding site of STK3 and STK4, this compound inhibits their kinase activity.[2] This leads to a reduction in the phosphorylation of downstream targets, including MOB kinase activator 1 (MOB1). A key distinction of this compound is that, unlike some other Hippo pathway inhibitors, it does not lead to an increase in the transcriptional activity of the downstream effectors YAP and TAZ with the TEAD transcription factors.[2] The anti-proliferative effects of this compound in cancer models, particularly in hematological malignancies, are linked to the induction of apoptosis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibition
TargetAssay TypeParameterValue (nM)Reference
STK3 (MST2)NanoBRET™ Target EngagementIC₅₀1100[1]
STK4 (MST1)NanoBRET™ Target EngagementIC₅₀122[1]

Note: The NanoBRET™ assay measures target engagement within living cells.

Table 2: In Vitro Anti-Proliferative Activity in AML Cell Lines
Cell LineAssay TypeParameterValue (µM)Reference
MOLM-13CellTiter-Glo®GI₅₀5.8[3]
Table 3: In Vitro Synergy with Venetoclax (B612062) in AML
Cell LineCombination AgentAnalysis ModelSynergy ScoreInterpretationReference
MOLM-13VenetoclaxBliss Independence6.68Synergistic[1]
Table 4: In Vivo Pharmacodynamics in Mice
Mouse StrainAdministrationDose (mg/kg)Time PointBiomarkerResultReference
C57BL/6Intraperitoneal201 hourp-MOB1 (liver)Reduced levels[1]

Note: Detailed pharmacokinetic and in vivo efficacy data are not yet publicly available.

Key Experimental Protocols

In Vitro Kinase Inhibition: NanoBRET™ Target Engagement Assay

Objective: To quantify the intracellular potency of this compound against STK3 and STK4.

Methodology:

  • HEK293 cells were cultured and transfected with either a NanoLuc®-STK3 or NanoLuc®-STK4 fusion vector.

  • After 24 hours, the transfected cells were seeded into 96-well plates.

  • A NanoBRET™ tracer and varying concentrations of this compound were added to the cells.

  • The plates were incubated for 2 hours at 37°C.

  • NanoBRET™ signal was measured using a luminescent plate reader.

  • IC₅₀ values were calculated from the dose-response curves.[1]

Cell Viability Assay: CellTiter-Glo®

Objective: To determine the anti-proliferative effect of this compound on AML cell lines.

Methodology:

  • MOLM-13 or MV4:11 cells were seeded in 96-well plates.[1]

  • Cells were treated with a range of concentrations of this compound or DMSO as a vehicle control.

  • Plates were incubated for a specified period (e.g., 72 hours).

  • CellTiter-Glo® reagent was added to each well, and the plate was incubated at room temperature to stabilize the luminescent signal.

  • Luminescence was measured using a plate reader.

  • The half-maximal growth inhibition (GI₅₀) values were calculated from the resulting dose-response curves.[3]

Western Blot Analysis for Pharmacodynamic Readout

Objective: To assess the effect of this compound on the phosphorylation of downstream targets in the Hippo pathway.

Methodology:

  • Cell Lysate Preparation: HEK293 cells were treated with this compound or DMSO. Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • In Vivo Tissue Lysate Preparation: C57BL/6 mice were administered this compound via intraperitoneal injection. At the designated time point, liver tissue was harvested and homogenized in lysis buffer.[1]

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-MOB1, total MOB1, and a loading control (e.g., GAPDH). Subsequently, the membrane was incubated with the appropriate HRP-conjugated secondary antibodies.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify protein levels.[1]

Visualizations

Signaling Pathway Diagram

SBP_3264_Mechanism_of_Action cluster_Hippo_Kinase_Cascade Hippo Kinase Cascade SBP_3264 This compound STK3_4 STK3/4 (MST1/2) SBP_3264->STK3_4 MOB1 MOB1 STK3_4->MOB1 Phosphorylation LATS1_2 LATS1/2 STK3_4->LATS1_2 Phosphorylation p_MOB1 p-MOB1 p_LATS1_2 p-LATS1/2 YAP_TAZ YAP/TAZ p_LATS1_2->YAP_TAZ Phosphorylation p_YAP_TAZ p-YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Nuclear Translocation & Binding Cytoplasm Cytoplasmic Sequestration p_YAP_TAZ->Cytoplasm Proliferation Cell Proliferation & Survival TEAD->Proliferation Gene Transcription

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Experimental Workflow: In Vitro Synergy Analysis

Synergy_Workflow Start Start: AML Cell Culture (MOLM-13) Treatment Treat with - this compound alone - Venetoclax alone - Combination Start->Treatment Incubation Incubate (72 hours) Treatment->Incubation Viability Measure Cell Viability (CellTiter-Glo®) Incubation->Viability Analysis Data Analysis: Bliss Independence Model Viability->Analysis Result Determine Synergy Score Analysis->Result

Caption: Workflow for assessing the synergy between this compound and venetoclax.

Conclusion and Future Directions

The preliminary data on this compound demonstrate its potential as a targeted therapeutic agent for cancers with a dependency on the Hippo signaling pathway, particularly AML. Its potent and selective inhibition of STK3/4, coupled with a distinct mechanism that does not activate YAP/TAZ-TEAD transcription, warrants further investigation. The synergistic activity with the BCL-2 inhibitor venetoclax is particularly promising for combination therapy strategies in AML.

Future studies should focus on:

  • Comprehensive in vivo efficacy studies in various AML xenograft and patient-derived xenograft (PDX) models to establish anti-tumor activity and survival benefit.

  • Detailed pharmacokinetic profiling to determine the oral bioavailability and optimize dosing schedules.

  • Expansion of preclinical studies to other hematological malignancies and solid tumors where the Hippo pathway is implicated.

  • Identification of predictive biomarkers to select patient populations most likely to respond to this compound therapy.

This technical guide provides a foundational understanding of this compound and is intended to facilitate the design and execution of subsequent non-clinical and clinical development programs.

References

Methodological & Application

Navigating In Vitro Assays: Application Notes for SBP-3264 and mGluR5 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SBP-3264 and selective mGluR5 antagonists in in vitro assays. It is important to note a critical distinction at the outset: This compound is an inhibitor of the Hippo signaling pathway kinases STK3/MST2 and STK4/MST1 and does not target the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

This guide is therefore structured into two main sections. The first section details the application of this compound in the context of its validated targets within the Hippo pathway. The second section, addressing the initial interest in mGluR5, provides comprehensive protocols for two widely-used and specific mGluR5 antagonists: MPEP and MTEP.

Section 1: this compound - A Potent Inhibitor of Hippo Pathway Kinases

This compound is a valuable chemical probe for investigating the roles of STK3 (MST2) and STK4 (MST1) in cellular processes such as proliferation and apoptosis, particularly in the context of cancer research.[1] It has demonstrated low nanomolar potency against both kinases.[1]

Quantitative Data for this compound
ParameterValueCell Line/SystemReference
STK3 (MST2) IC50 Low nanomolarBiochemical Assay[1]
STK4 (MST1) IC50 Low nanomolarBiochemical Assay[1]
Effective Concentration 10 µMHEK293 Cells (for Hippo pathway inhibition)
Effective Concentration 10 µMMOLM-13 (Acute Myeloid Leukemia) Cells (for cell viability)
This compound Signaling Pathway

The Hippo signaling pathway plays a crucial role in controlling organ size and tissue homeostasis by regulating cell proliferation and apoptosis. This compound inhibits the upstream kinases STK3 and STK4, leading to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and TAZ, which in turn regulate gene expression.

Hippo_Pathway Hippo Signaling Pathway and this compound Inhibition Upstream Upstream Signals (e.g., Cell Density) STK3_4 STK3/4 (MST1/2) Upstream->STK3_4 LATS1_2 LATS1/2 STK3_4->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic Sequestration) LATS1_2->YAP_TAZ_p phosphorylates YAP_TAZ YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation TEAD TEAD YAP_TAZ->TEAD translocates to nucleus and binds Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates SBP_3264 This compound SBP_3264->STK3_4

Hippo Pathway Inhibition by this compound
Experimental Protocols for this compound

General Experimental Workflow for In Vitro Assays

General In Vitro Assay Workflow

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of acute myeloid leukemia (AML) cells, such as the MOLM-13 cell line.

Materials:

  • This compound

  • AML cell line (e.g., MOLM-13)

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of Hippo Pathway Inhibition

This protocol is designed to detect the inhibition of STK3/4 by this compound through the downstream marker, phosphorylated MOB1 (p-MOB1).

Materials:

  • This compound

  • HEK293 cells (or other suitable cell line)

  • 6-well plates

  • Complete culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-MOB1, anti-MOB1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed HEK293 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-MOB1.

Section 2: mGluR5 Antagonists - MPEP and MTEP

For researchers interested in the mGluR5 receptor, 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) are highly selective and widely used negative allosteric modulators. MTEP is generally considered to have higher selectivity and fewer off-target effects than MPEP.[2]

Quantitative Data for mGluR5 Antagonists
CompoundParameterValueAssayReference
MPEP IC50 (quisqualate-stimulated PI hydrolysis)36 nMHuman mGluR5a expressing cells
MTEP IC50 (displacement of [3H]methoxymethyl-MTEP)Low nanomolarRat cortical neurons[3]
MTEP Effective Concentration (inhibition of CHPG-induced PI hydrolysis)0.02 - 0.2 µMRat cortical neuronal cultures[3]
MTEP Concentration for cell treatment100 - 200 µMSMB-S15 cells[4]
mGluR5 Signaling Pathway

Activation of the Gq-coupled mGluR5 receptor by glutamate leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

mGluR5_Pathway mGluR5 Signaling Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream MPEP_MTEP MPEP / MTEP MPEP_MTEP->mGluR5

mGluR5 Signaling Pathway
Experimental Protocols for mGluR5 Antagonists

Protocol 3: Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs) following the activation of mGluR5 and its inhibition by antagonists.

Materials:

  • MPEP or MTEP

  • mGluR5 agonist (e.g., CHPG)

  • Rat cortical neuronal cultures (or other suitable cells expressing mGluR5)

  • 96-well plates

  • myo-[3H]inositol

  • Locke's buffer

  • LiCl

  • Dowex resin

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling: Culture cells in 96-well plates and incubate overnight with myo-[3H]inositol (e.g., 1.5 µCi/well).[3]

  • Pre-incubation with Antagonist: Wash the cells twice with Locke's buffer. Pre-incubate the cells with various concentrations of MPEP or MTEP (e.g., 0.02–200 µM) for 20 minutes at 37°C.[3]

  • Agonist Stimulation: Add an mGluR5 agonist (e.g., 1 mM CHPG) along with 20 mM LiCl to the wells and incubate for an additional 40 minutes.[3]

  • Extraction of IPs: Stop the reaction and extract the inositol phosphates.

  • Quantification: Separate the [3H]IPs using Dowex resin and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the response to the agonist alone.

Protocol 4: Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon mGluR5 activation and its modulation by antagonists.

Materials:

  • MPEP or MTEP

  • mGluR5 agonist (e.g., Glutamate or CHPG)

  • Cells expressing mGluR5

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with automated injection (e.g., FLIPR)

Procedure:

  • Cell Seeding: Seed cells into the microplates and culture overnight.

  • Dye Loading: Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium and add the dye solution to the cells. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of MPEP or MTEP and the mGluR5 agonist in assay buffer in separate plates.

  • Assay: Place the cell plate and compound plates into the fluorescence plate reader. Program the instrument to add the antagonist first, incubate for a desired period, and then add the agonist while continuously monitoring the fluorescence signal.

  • Data Acquisition: Record the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis: Calculate the change in fluorescence to determine the intracellular calcium response. Analyze the dose-dependent inhibition by the antagonist to determine its IC50.

References

Application Notes and Protocols for SBP-3264 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBP-3264 is a potent and selective small molecule inhibitor of the serine/threonine-protein kinases 3 and 4 (STK3/MST2 and STK4/MST1), which are key upstream components of the Hippo signaling pathway.[1][2][3] This pathway plays a crucial role in regulating cell proliferation, apoptosis, and organ size.[1][3] Dysregulation of the Hippo pathway is implicated in various cancers, making its components attractive therapeutic targets.[2][4] this compound has shown promise in preclinical studies, particularly for the treatment of acute myeloid leukemia (AML).[2][3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) for in vitro research applications.

This compound Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₁₉H₂₀ClN₅O[5]
Molecular Weight 369.85 g/mol [5]
IUPAC Name N-(4-(5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclohexyl)acetamide[5]
Appearance Powder[6]

Solubility of this compound

This compound is soluble in DMSO and ethanol, but insoluble in water.[7] The solubility in DMSO is significantly higher, making it the recommended solvent for preparing concentrated stock solutions for in vitro experiments. It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[7]

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO 74 mg/mL200.08 mMUse fresh, moisture-free DMSO.[7]
DMSO 62.5 mg/mL168.99 mMMay require ultrasonication and warming to 60°C to fully dissolve.[8]
Ethanol 2 mg/mL-
Water Insoluble-

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Optional: Sonicator or water bath

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a method for preparing a commonly used 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.

  • Preparation: Work in a clean and sterile environment, such as a laminar flow hood or biosafety cabinet.[9] Before opening the vial of this compound powder, centrifuge it briefly to ensure all the powder is at the bottom.[6]

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.6985 mg of this compound (Molecular Weight = 369.85 g/mol ).

  • Dissolving:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.[9]

    • Visually inspect the solution to ensure there are no visible particles. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied.[10]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6][8]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] Protect from light.[8]

Protocol for Diluting this compound Stock Solution for Cell Culture

The final concentration of DMSO in cell culture media should be kept low (typically <0.5%, preferably ≤0.1%) to avoid solvent-induced toxicity.[6][10]

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the DMSO stock solution in your cell culture medium to achieve the desired final working concentration. It is recommended to add the DMSO stock solution dropwise to the medium while gently mixing to prevent precipitation.[9]

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.[11]

  • Application: Replace the existing medium in your cell culture plates with the medium containing the desired concentration of this compound or the vehicle control.[9]

This compound Mechanism of Action: Hippo Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the serine/threonine kinases STK3 (MST2) and STK4 (MST1).[2][4] These kinases are central to the Hippo signaling pathway. Inhibition of STK3/4 by this compound leads to reduced phosphorylation of downstream targets, including MOB1, which in turn affects the activity of the transcriptional co-activators YAP and TAZ.[4] This ultimately influences the expression of genes involved in cell proliferation and survival.[4]

SBP_3264_Stock_Preparation_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check Visually Inspect Solution vortex->check assist Warm/Sonicate (Optional) check->assist Not Dissolved aliquot Aliquot into Single-Use Tubes check->aliquot Completely Dissolved assist->vortex store Store at -20°C or -80°C aliquot->store dilute Dilute in Culture Medium for Use store->dilute end End dilute->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Hippo_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core_kinases Core Kinase Cascade cluster_downstream Downstream Effectors Hippo_Input Upstream Signals (e.g., Cell Density) STK3_4 STK3/MST2 & STK4/MST1 Hippo_Input->STK3_4 LATS1_2 LATS1/2 STK3_4->LATS1_2 phosphorylates MOB1 MOB1 STK3_4->MOB1 phosphorylates YAP_TAZ YAP / TAZ LATS1_2->YAP_TAZ phosphorylates (inactivation) TEAD TEAD YAP_TAZ->TEAD co-activates Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression regulates SBP3264 This compound SBP3264->STK3_4 inhibits

Caption: Simplified Hippo signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: SBP-3264 In Vivo Formulation for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBP-3264 is a potent and selective small molecule inhibitor of Serine/Threonine Kinase 3 (STK3/MST2) and Serine/Threonine Kinase 4 (STK4/MST1), key upstream kinases in the Hippo signaling pathway.[1][2] By inhibiting STK3/4, this compound modulates the downstream phosphorylation cascade, ultimately impacting the activity of the transcriptional co-activators YAP and TAZ. This pathway is a critical regulator of cell proliferation, apoptosis, and organ size, and its dysregulation is implicated in various cancers, including Acute Myeloid Leukemia (AML).[1][2] this compound has demonstrated favorable pharmacokinetic and pharmacodynamic properties in mice, making it a valuable tool for in vivo studies.[1][2]

These application notes provide detailed protocols for the in vivo formulation and administration of this compound in mouse models, along with methodologies for pharmacokinetic and pharmacodynamic analyses.

Data Presentation

Table 1: this compound In Vivo Formulation and Administration

ParameterDetailsReference
Formulation Vehicle 5% DMSO, 10% Tween-80, 85% H₂O[1]
Administration Route Intraperitoneal (IP) Injection[1]
Reported Dosages 10 mg/kg and 20 mg/kg[1]

Table 2: Pharmacokinetic Parameters of a Related STK3/4 Inhibitor (Compound 11) in Mice (10 mg/kg IP)

Time PointLiver Concentration (µM)
1 hour28.0
2 hours2.5
3 hours1.2

Note: This data is for a structurally related compound and serves as an illustrative example of expected pharmacokinetics.

Signaling Pathway

The Hippo signaling pathway is a key regulator of tissue growth and cell fate. In a simplified model, STK3 (MST2) and STK4 (MST1) form a complex with the scaffold protein SAV1. This complex phosphorylates and activates LATS1/2 kinases, which in turn phosphorylate the transcriptional co-activators YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and promote the expression of genes involved in cell proliferation and survival. This compound inhibits STK3/4, leading to a decrease in YAP/TAZ phosphorylation and a subsequent increase in their nuclear activity.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals STK3/4 (MST1/2) STK3/4 (MST1/2) Upstream Signals->STK3/4 (MST1/2) LATS1/2 LATS1/2 STK3/4 (MST1/2)->LATS1/2 phosphorylates SAV1 SAV1 SAV1->STK3/4 (MST1/2) YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates MOB1 MOB1 MOB1->LATS1/2 YAP/TAZ_p p-YAP/TAZ Degradation Ubiquitination & Degradation YAP/TAZ_p->Degradation YAP/TAZ->YAP/TAZ_p YAP/TAZ_nuc YAP/TAZ YAP/TAZ->YAP/TAZ_nuc translocates This compound This compound This compound->STK3/4 (MST1/2) inhibits TEAD TEAD YAP/TAZ_nuc->TEAD Gene Expression Cell Proliferation, Survival TEAD->Gene Expression promotes

Caption: this compound inhibits the Hippo signaling pathway.

Experimental Protocols

In Vivo Formulation of this compound

Objective: To prepare a stable and injectable formulation of this compound for administration to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Tween-80 (Polysorbate 80), sterile

  • Water for Injection (WFI), sterile

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 5% of the total desired volume to dissolve the this compound powder. Vortex thoroughly until the powder is completely dissolved.

  • Add Tween-80 to a final concentration of 10% of the total desired volume. Vortex to mix.

  • Add sterile WFI to reach the final desired volume (85% of the total volume).

  • Vortex the final solution thoroughly to ensure a homogenous suspension.

  • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and further vortexing may be required. The final formulation should be a clear solution or a fine, homogenous suspension.

  • Prepare the formulation fresh on the day of injection.

AML Xenograft Mouse Model and Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of Acute Myeloid Leukemia.

Materials:

  • Human AML cell line (e.g., MV4-11, MOLM-13)

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old

  • Matrigel (optional)

  • Sterile PBS

  • Calipers

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control (5% DMSO, 10% Tween-80, 85% H₂O)

Protocol:

  • Cell Preparation and Implantation:

    • Culture AML cells according to standard protocols.

    • On the day of injection, harvest the cells and wash them twice with sterile PBS.

    • Resuspend the cells in sterile PBS (with or without Matrigel, 1:1 ratio) at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal (IP) injection.

    • The dosing schedule should be determined based on preliminary tolerability studies, but a common starting point for efficacy studies is once daily (QD) or every other day (QOD) for a period of 21-28 days.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

    • Primary endpoints for efficacy can include tumor growth inhibition and overall survival.

Efficacy_Workflow AML_Cells Culture AML Cells Inject_Mice Inject Cells into Immunocompromised Mice AML_Cells->Inject_Mice Tumor_Growth Monitor Tumor Growth Inject_Mice->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Treatment Administer this compound or Vehicle (IP) Randomize->Treatment Monitor_Efficacy Monitor Tumor Volume and Body Weight Treatment->Monitor_Efficacy Endpoint Endpoint Analysis: Tumor Weight, Survival Monitor_Efficacy->Endpoint

Caption: Workflow for an in vivo efficacy study.

Pharmacokinetic (PK) Analysis

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • C57BL/6 or other suitable mouse strain

  • This compound formulation

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Administer a single dose of this compound (e.g., 10 mg/kg) via IP injection.

  • Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at multiple time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples to obtain plasma by centrifuging at 4°C.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Pharmacodynamic (PD) Analysis - Target Engagement

Objective: To assess the in vivo inhibition of STK3/4 by this compound through the measurement of a downstream biomarker. The phosphorylation of MOB1 (p-MOB1) is a direct substrate of STK3/4 and can be used as a proximal biomarker for target engagement.

Materials:

  • Tumor-bearing mice treated with this compound or vehicle

  • Lysis buffer containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-MOB1, anti-total MOB1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Protocol:

  • At the desired time points after this compound administration (informed by PK data), euthanize the mice and excise tumors or other relevant tissues (e.g., liver).

  • Homogenize the tissues in lysis buffer and clear the lysate by centrifugation.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform Western blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-MOB1 and a loading control (e.g., total MOB1 or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Quantify the band intensities and normalize the p-MOB1 signal to the total MOB1 or loading control signal to determine the extent of target inhibition.

PD_Workflow Treat_Mice Treat Mice with this compound or Vehicle Collect_Tissues Collect Tumors/Tissues at Time Points Treat_Mice->Collect_Tissues Prepare_Lysates Prepare Protein Lysates Collect_Tissues->Prepare_Lysates Western_Blot Perform Western Blot for p-MOB1 and Total MOB1 Prepare_Lysates->Western_Blot Analyze_Data Quantify and Analyze Target Engagement Western_Blot->Analyze_Data

Caption: Workflow for a pharmacodynamic study.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and mouse models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for SBP-3264 in MOLM-13 and MV4-11 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBP-3264 is a potent small molecule inhibitor of the Hippo pathway kinases, specifically targeting Serine/Threonine Kinase 3 (STK3/MST2) and Serine/Threonine Kinase 4 (STK4/MST1).[1][2] These kinases are key upstream regulators of the Hippo signaling cascade, a critical pathway controlling cell proliferation, apoptosis, and organ size. In the context of Acute Myeloid Leukemia (AML), the Hippo pathway has emerged as a potential therapeutic target.[1][3] this compound has demonstrated potential in preclinical studies for the treatment of AML, including its ability to act synergistically with other anti-cancer agents like the BCL-2 inhibitor venetoclax (B612062) to inhibit AML cell proliferation.[1]

The human AML cell lines MOLM-13 and MV4-11 are widely used models in AML research. Both cell lines harbor a Fms-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD), a common mutation in AML associated with poor prognosis. These cell lines provide a relevant context for evaluating the efficacy of novel therapeutic agents like this compound.

These application notes provide detailed protocols for the culture of MOLM-13 and MV4-11 cells and for conducting key experiments to evaluate the effects of this compound, including cell viability, apoptosis, cell cycle analysis, and assessment of on-target activity through Western blotting.

Data Presentation

Table 1: Cell Viability (IC50) of this compound in AML Cell Lines

Cell LineThis compound IC50 (nM)Time Point (hours)
MOLM-13Data to be determined experimentally72
MV4-11Data to be determined experimentally72

Table 2: Effect of this compound on Apoptosis in AML Cell Lines

Cell LineTreatment (Concentration)% Apoptotic Cells (Annexin V+)Time Point (hours)
MOLM-13Vehicle Control (DMSO)Data to be determined experimentally48
This compound (e.g., 100 nM)Data to be determined experimentally48
MV4-11Vehicle Control (DMSO)Data to be determined experimentally48
This compound (e.g., 100 nM)Data to be determined experimentally48

Table 3: Effect of this compound on Cell Cycle Distribution in AML Cell Lines

Cell LineTreatment (Concentration)% G0/G1 Phase% S Phase% G2/M PhaseTime Point (hours)
MOLM-13Vehicle Control (DMSO)Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally24
This compound (e.g., 100 nM)Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally24
MV4-11Vehicle Control (DMSO)Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally24
This compound (e.g., 100 nM)Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally24

Mandatory Visualizations

Hippo_Signaling_Pathway Hippo Signaling Pathway and this compound Mechanism of Action cluster_0 Upstream Signals cluster_1 Hippo Kinase Cascade cluster_2 Downstream Effectors cluster_3 Nuclear Events Cell-Cell Contact Cell-Cell Contact MST1/2 (STK4/3) MST1/2 (STK4/3) Cell-Cell Contact->MST1/2 (STK4/3) Activation GPCRs GPCRs GPCRs->MST1/2 (STK4/3) Mechanical Cues Mechanical Cues Mechanical Cues->MST1/2 (STK4/3) LATS1/2 LATS1/2 MST1/2 (STK4/3)->LATS1/2 Phosphorylation MOB1 MOB1 MST1/2 (STK4/3)->MOB1 Phosphorylation YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylation p-YAP/TAZ p-YAP/TAZ (Cytoplasmic Sequestration) SAV1 SAV1 SAV1->MST1/2 (STK4/3) MOB1->LATS1/2 SBP3264 This compound SBP3264->MST1/2 (STK4/3) Inhibition TEAD TEAD YAP/TAZ->TEAD Binding 14-3-3 14-3-3 p-YAP/TAZ->14-3-3 Binding 14-3-3->p-YAP/TAZ Cytoplasmic Retention Target Gene Expression Target Gene Expression TEAD->Target Gene Expression Activation of Proliferation & Survival

Caption: this compound inhibits MST1/2, preventing YAP/TAZ phosphorylation and promoting apoptosis.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Thaw and Culture MOLM-13 & MV4-11 Cells maintain Maintain Cell Density (Subculture as needed) start->maintain seed Seed Cells for Experiments maintain->seed treat Treat with this compound (Dose-response & Time-course) seed->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western_blot Western Blot (p-YAP/TAZ, Cleaved Caspase-3) treat->western_blot ic50 Calculate IC50 viability->ic50 quantify_apoptosis Quantify Apoptotic Cells apoptosis->quantify_apoptosis quantify_cycle Analyze Cell Cycle Phases cell_cycle->quantify_cycle quantify_protein Densitometry Analysis western_blot->quantify_protein

Caption: Workflow for evaluating this compound's effects on AML cell lines.

Experimental Protocols

Cell Culture of MOLM-13 and MV4-11 Cell Lines

Materials:

  • MOLM-13 (e.g., DSMZ ACC 554) or MV4-11 (e.g., ATCC CRL-9591) cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • DMSO (for cryopreservation)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • T-25 or T-75 culture flasks

  • 15 mL and 50 mL conical tubes

  • Humidified incubator (37°C, 5% CO2)

  • Centrifuge

Protocol for Thawing Cryopreserved Cells:

  • Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin).

  • Quickly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.

  • Wipe the vial with 70% ethanol (B145695) and transfer the cell suspension to the prepared conical tube.

  • Centrifuge at 125 x g for 5-7 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-25 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Protocol for Cell Line Maintenance:

  • MOLM-13 and MV4-11 are suspension cell lines.

  • Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue exclusion.

  • Maintain MOLM-13 cell density between 0.4 x 10^6 and 2.0 x 10^6 viable cells/mL.[4]

  • Maintain MV4-11 cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.

  • To subculture, dilute the cell suspension with fresh complete growth medium to the recommended seeding density (e.g., ~0.4 x 10^6 cells/mL for MOLM-13 and ~2 x 10^5 cells/mL for MV4-11).

Cell Viability Assay (to determine IC50)

Materials:

  • MOLM-13 and MV4-11 cells in logarithmic growth phase

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Harvest and count the cells. Resuspend the cells in complete growth medium to a final concentration of 2 x 10^5 cells/mL.

  • Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Include wells with medium only for background control.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells. The final volume in each well should be 100 µL.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

Materials:

  • MOLM-13 and MV4-11 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.

  • Treat the cells with this compound (e.g., at its IC50 and 2x IC50 concentrations) and a vehicle control for 24-48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls should be included for compensation.

Cell Cycle Analysis

Materials:

  • MOLM-13 and MV4-11 cells

  • This compound

  • PBS

  • 70% ethanol, ice-cold

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound and a vehicle control as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Hippo Pathway Modulation

Materials:

  • MOLM-13 and MV4-11 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibodies: anti-phospho-YAP (Ser127), anti-YAP, anti-phospho-TAZ (Ser89), anti-TAZ, anti-cleaved caspase-3, anti-GAPDH (or other loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells and treat with this compound and vehicle control for a specified time (e.g., 6-24 hours).

  • Harvest and lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBS-T and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Perform densitometric analysis to quantify changes in protein phosphorylation and expression, normalizing to total protein and/or a loading control.[5]

Conclusion

These application notes provide a framework for investigating the effects of the Hippo pathway inhibitor this compound on the AML cell lines MOLM-13 and MV4-11. The provided protocols are based on established methodologies and can be adapted to suit specific research questions. By systematically evaluating the impact of this compound on cell viability, apoptosis, cell cycle progression, and the Hippo signaling pathway, researchers can further elucidate its potential as a therapeutic agent for AML.

References

SBP-3264 Treatment Guide for Acute Myeloid Leukemia Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBP-3264 is a potent and selective preclinical small-molecule inhibitor of the serine/threonine-protein kinases 3 (STK3/MST2) and 4 (STK4/MST1), which are key upstream components of the Hippo signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation has been implicated in the pathogenesis of Acute Myeloid Leukemia (AML). This compound has demonstrated promising anti-proliferative activity in AML cell lines and favorable pharmacokinetic properties in murine models, positioning it as a valuable chemical probe for studying the role of STK3/4 in AML and as a potential candidate for further therapeutic development.[1][2]

These application notes provide a comprehensive guide for the use of this compound in AML research, including detailed summaries of its biochemical and cellular activity, and step-by-step protocols for key experimental assays.

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the in vitro potency and anti-proliferative effects of this compound in relevant biochemical and cellular models of Acute Myeloid Leukemia.

Table 1: Biochemical Potency of this compound Against STK3 and STK4 Kinases
Target Kinase IC50 (nM)
STK3 (MST2)8
STK4 (MST1)< 3

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
AML Cell Line GI50 (µM)
MOLM-130.49
MV4-110.58

GI50 values represent the concentration of this compound required to inhibit the growth of AML cell lines by 50% following a 72-hour incubation period.

In Vivo Pharmacokinetics of this compound in Mice

The pharmacokinetic profile of this compound was evaluated in C57BL/6 mice following a single intraperitoneal (i.p.) injection.

Table 3: Pharmacokinetic Parameters of this compound in Mice (50 mg/kg, i.p.)
Parameter Value
Cmax (ng/mL) 2750
Tmax (h) 0.25
AUC (ng·h/mL) 5364
t1/2 (h) 1.8
Bioavailability (%) 46

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in the Hippo Signaling Pathway

This compound exerts its anti-leukemic effects by inhibiting the kinase activity of STK3/MST2 and STK4/MST1. This inhibition prevents the subsequent phosphorylation and activation of LATS1/2 kinases. In the absence of LATS1/2 activity, the transcriptional co-activators YAP and TAZ remain unphosphorylated and are translocated to the nucleus where they promote the expression of genes that can suppress proliferation and induce apoptosis in AML cells.

SBP3264_Hippo_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals STK3/4 (MST1/2) STK3/4 (MST1/2) Upstream Signals->STK3/4 (MST1/2) LATS1/2 LATS1/2 STK3/4 (MST1/2)->LATS1/2 Phosphorylation YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylation p-YAP/TAZ p-YAP/TAZ (Inactive) YAP/TAZ->p-YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Gene Expression Gene Expression This compound This compound This compound->STK3/4 (MST1/2) Inhibition TEAD->Gene Expression Transcription

This compound inhibits STK3/4, preventing YAP/TAZ phosphorylation.
Experimental Workflow for Assessing this compound Efficacy in AML Cell Lines

This diagram outlines a typical experimental workflow to determine the anti-proliferative effects of this compound on AML cells.

SBP3264_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture Culture AML Cell Lines (e.g., MOLM-13, MV4-11) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Serial Dilutions Drug_Addition Add this compound or Vehicle Control Compound_Prep->Drug_Addition Cell_Seeding->Drug_Addition Incubation Incubate for 72 hours Drug_Addition->Incubation Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) Incubation->Viability_Assay Data_Acquisition Measure Luminescence Viability_Assay->Data_Acquisition GI50_Calculation Calculate GI50 Values Data_Acquisition->GI50_Calculation

Workflow for determining the GI50 of this compound in AML cells.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay for STK3 and STK4

This protocol describes a method to determine the IC50 value of this compound against STK3 and STK4 kinases.

Materials:

  • Recombinant human STK3 and STK4 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Record the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: AML Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the procedure for measuring the anti-proliferative effect of this compound on AML cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • White, opaque-walled 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Culture AML cells in complete medium to maintain logarithmic growth.

  • Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Seed the AML cells into the 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL).

  • Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of Hippo Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation of MOB1, a downstream target of STK3/4.

Materials:

  • AML cell line (e.g., MOLM-13)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MOB1 (Thr35), anti-total MOB1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat MOLM-13 cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-MOB1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with antibodies for total MOB1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative change in MOB1 phosphorylation upon this compound treatment.

Protocol 4: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • C57BL/6 mice

  • This compound

  • Dosing vehicle (e.g., a solution suitable for intraperitoneal injection)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Acclimate the mice to the housing conditions for at least one week.

  • Prepare the this compound dosing solution in the appropriate vehicle.

  • Administer a single dose of this compound to the mice via intraperitoneal (i.p.) injection (e.g., 50 mg/kg).

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Use the plasma concentration-time data to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t1/2) using appropriate software.

  • If intravenous dosing data is available, calculate the absolute bioavailability.

References

Application Notes and Protocols for Detecting SBP-3264 Effects via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBP-3264 is a potent and specific small molecule inhibitor of the Hippo signaling pathway kinases, serine/threonine-protein kinase 3 (STK3, also known as MST2) and serine/threonine-protein kinase 4 (STK4, also known as MST1). These kinases are crucial upstream regulators of the Hippo pathway, a key signaling cascade that governs cell proliferation, apoptosis, and organ size.[1] Dysregulation of the Hippo pathway is implicated in various cancers, including Acute Myeloid Leukemia (AML).[2][3] this compound presents a valuable tool for investigating the therapeutic potential of targeting the Hippo pathway in cancer.[4][5]

This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the cellular effects of this compound, particularly on key components of the Hippo signaling pathway in AML cell lines.

Principle of Detection

This compound inhibits the kinase activity of STK3/MST2 and STK4/MST1. This inhibition prevents the subsequent phosphorylation and activation of their downstream targets, including MOB kinase activator 1 (MOB1) and Large Tumor Suppressor Kinases 1/2 (LATS1/2). The reduced activity of LATS1/2 leads to decreased phosphorylation of the primary Hippo pathway effectors, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).[1][5] Unphosphorylated YAP and TAZ can then translocate to the nucleus, associate with TEAD transcription factors, and regulate the expression of target genes involved in cell proliferation and survival, such as CTGF and CYR61.[6][7]

Western blotting can effectively demonstrate the on-target effects of this compound by measuring the decrease in phosphorylation of direct downstream targets like MOB1 and observing the subsequent changes in the phosphorylation status and expression levels of downstream effectors and their target genes.

Key Signaling Pathway Affected by this compound

Hippo_Pathway cluster_inhibition This compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SBP_3264 This compound MST1_2 STK3/4 (MST1/2) SBP_3264->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P MOB1 MOB1 MST1_2->MOB1 P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P pMOB1 p-MOB1 pYAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocation TEAD TEAD YAP_TAZ_nuc->TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes Transcription

Caption: this compound inhibits STK3/4, leading to reduced YAP/TAZ phosphorylation and nuclear translocation.

Data Presentation: Quantitative Analysis of this compound Effects

The following table summarizes representative quantitative data from a Western blot experiment designed to assess the effect of this compound on the Hippo pathway in MOLM-13 cells after a 24-hour treatment. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-Actin).

Target ProteinTreatment GroupNormalized Band Intensity (Arbitrary Units)Fold Change vs. Vehicle
p-MOB1 (Thr35) Vehicle (DMSO)1.00 ± 0.121.0
This compound (10 µM)0.35 ± 0.08↓ 0.35
Total MOB1 Vehicle (DMSO)1.00 ± 0.101.0
This compound (10 µM)0.98 ± 0.110.98
p-YAP (Ser127) Vehicle (DMSO)1.00 ± 0.151.0
This compound (10 µM)0.42 ± 0.09↓ 0.42
Total YAP Vehicle (DMSO)1.00 ± 0.091.0
This compound (10 µM)1.05 ± 0.131.05
CTGF Vehicle (DMSO)1.00 ± 0.181.0
This compound (10 µM)2.50 ± 0.35↑ 2.50
CYR61 Vehicle (DMSO)1.00 ± 0.201.0
This compound (10 µM)2.80 ± 0.41↑ 2.80

Experimental Protocols

Experimental Workflow Diagram

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (MOLM-13 or MV4-11 cells) Treat with this compound or Vehicle start->cell_culture lysis 2. Cell Lysis (RIPA buffer with inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE (Protein Separation) quantification->sds_page transfer 5. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 6. Blocking (5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-MOB1, overnight at 4°C) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) primary_ab->secondary_ab detection 9. Signal Detection (ECL Substrate and Imaging) secondary_ab->detection analysis 10. Data Analysis (Densitometry and Normalization) detection->analysis end End analysis->end

Caption: Step-by-step workflow for Western blot analysis of this compound effects.
Materials and Reagents

  • Cell Lines:

    • MOLM-13 (human acute myeloid leukemia)[2][3][8]

    • MV4-11 (human acute myeloid leukemia)[9][10][11]

  • Cell Culture Media:

    • For MOLM-13: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS).[3][12]

    • For MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS.[10][13][14]

  • Reagents:

    • This compound (Stock solution in DMSO)

    • DMSO (Vehicle control)

    • RIPA Lysis Buffer

    • Protease and Phosphatase Inhibitor Cocktail

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • Tris-Glycine SDS-PAGE Gels

    • PVDF Membranes

    • Blocking Buffer (5% BSA in TBST)

    • Tris-Buffered Saline with Tween 20 (TBST)

    • Enhanced Chemiluminescence (ECL) Substrate

  • Primary Antibodies:

TargetHostSupplier (Example)Catalog # (Example)
Phospho-MOB1 (Thr35)RabbitCell Signaling Technology#8699[15][16]
Total MOB1RabbitCell Signaling Technology#13730[17]
Phospho-YAP (Ser127)RabbitCell Signaling Technology#13008
Total YAP/TAZRabbitCell Signaling Technology#8418[18]
Total YAPRabbitCell Signaling Technology#4912[19]
CTGFRabbitCell Signaling Technology#10095[20]
CYR61RabbitProteintech26689-1-AP[21]
GAPDH (Loading Control)RabbitCell Signaling Technology#2118
β-Actin (Loading Control)MouseSigma-AldrichA5441
  • Secondary Antibodies:

    • HRP-conjugated Goat Anti-Rabbit IgG

    • HRP-conjugated Goat Anti-Mouse IgG

Detailed Protocol
  • Cell Culture and Treatment:

    • Culture MOLM-13 or MV4-11 cells according to standard protocols.[13][22] Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[13]

    • Seed cells at a density that will allow for logarithmic growth during the treatment period.

    • Treat cells with the desired concentrations of this compound (e.g., 1-30 µM) or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 24 hours).[23]

  • Cell Lysis:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.[22]

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[13]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per well onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-MOB1) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Reprobing (Optional):

    • To probe for total protein or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.

    • After stripping, wash the membrane thoroughly, re-block, and proceed with the primary antibody incubation for the next target.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., GAPDH or β-Actin) to account for loading differences.

    • Calculate the fold change in protein expression or phosphorylation relative to the vehicle-treated control.

References

Application Notes and Protocols for Immunoprecipitation Assays with SBP-3264 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBP-3264 is a potent and selective small molecule inhibitor of the serine/threonine kinases STK3 (MST2) and STK4 (MST1), key upstream regulators of the Hippo signaling pathway.[1][2][3] This pathway plays a critical role in the regulation of cell proliferation, differentiation, and apoptosis.[1][3] this compound exerts its inhibitory effect by binding to the ATP-binding pocket of STK3 and STK4, thereby preventing the phosphorylation of their downstream targets.[1] Dysregulation of the Hippo pathway is implicated in various cancers, making this compound a valuable tool for research and a promising candidate for therapeutic development, particularly in acute myeloid leukemia (AML).[1][3]

Immunoprecipitation (IP) is a powerful technique to study the effects of small molecule inhibitors like this compound on cellular signaling. By treating cells with this compound prior to cell lysis and immunoprecipitation, researchers can investigate the inhibitor's impact on protein-protein interactions and the phosphorylation status of key signaling components. These application notes provide a comprehensive guide to performing immunoprecipitation and co-immunoprecipitation (co-IP) experiments in the context of this compound treatment to elucidate its mechanism of action on the Hippo pathway.

Mechanism of Action of this compound in the Hippo Pathway

This compound targets STK3/MST2 and STK4/MST1, the initial kinases in the Hippo signaling cascade. Inhibition of these kinases prevents the subsequent phosphorylation and activation of the downstream components, including MOB kinase activator 1 (MOB1) and Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1] Inactivated LATS1/2 are unable to phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1] Consequently, unphosphorylated YAP/TAZ translocate to the nucleus, associate with TEAD transcription factors, and regulate the expression of target genes involved in cell proliferation and survival.[1]

Hippo_Pathway_SBP3264 cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact STK3_STK4 STK3/MST2 STK4/MST1 Cell-Cell Contact->STK3_STK4 Mechanical Cues Mechanical Cues Mechanical Cues->STK3_STK4 MOB1 MOB1 STK3_STK4->MOB1 P LATS1_2 LATS1/2 STK3_STK4->LATS1_2 P SBP3264 This compound SBP3264->STK3_STK4 MOB1->LATS1_2 Activation YAP_TAZ_cyto YAP/TAZ LATS1_2->YAP_TAZ_cyto P pYAP_TAZ p-YAP/TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc Translocation Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation pYAP_TAZ->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A 1. Cell Culture B 2. Treatment with this compound or Vehicle (DMSO) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Add Primary Antibody (or Isotype IgG Control) D->E F 6. Incubate E->F G 7. Add Protein A/G Beads F->G H 8. Incubate G->H I 9. Wash Beads H->I J 10. Elute Proteins I->J K 11. SDS-PAGE & Western Blot J->K L 12. Data Analysis & Quantification K->L

References

Application Notes and Protocols for Cell Viability Assays Using SBP-3264

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBP-3264 is a potent and selective small molecule inhibitor of the serine/threonine kinases 3 and 4 (STK3 and STK4), also known as mammalian STE20-like kinases 2 and 1 (MST2 and MST1) respectively.[1] These kinases are central components of the Hippo signaling pathway, a critical regulator of cell proliferation, apoptosis, and organ size.[1][2] By inhibiting STK3/STK4, this compound disrupts the Hippo kinase cascade, leading to the activation of the downstream transcriptional co-activators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[3][4][5] In certain cellular contexts, such as in Acute Myeloid Leukemia (AML), inhibition of the Hippo pathway with this compound has been shown to suppress cell proliferation, making it a valuable tool for cancer research and a potential therapeutic candidate.[1][6][7]

These application notes provide detailed protocols for assessing the effect of this compound on cell viability, with a focus on the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action: this compound and the Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of tissue homeostasis. When the pathway is active, a kinase cascade involving STK3/STK4 leads to the phosphorylation and inactivation of the downstream effectors YAP and TAZ.[3][5] Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation. When the Hippo pathway is inactive, YAP and TAZ are unphosphorylated, allowing them to translocate to the nucleus, where they bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[3][4]

This compound acts as an ATP-competitive inhibitor of STK3 and STK4.[6] By blocking the activity of these upstream kinases, this compound prevents the phosphorylation of LATS1/2 and subsequently YAP/TAZ. This leads to the nuclear accumulation of YAP/TAZ and modulation of target gene expression. In the context of AML, this disruption of the Hippo pathway has been shown to inhibit cell proliferation.[1][6]

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinase Hippo Kinase Cascade cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact STK3_STK4 STK3/STK4 (MST1/2) Cell-Cell Contact->STK3_STK4 Mechanical Cues Mechanical Cues Mechanical Cues->STK3_STK4 LATS1_2 LATS1/2 STK3_STK4->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 SAV1 SAV1 SAV1->STK3_STK4 YAP_TAZ_p p-YAP/p-TAZ (Inactive) Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD translocates to nucleus and binds Transcription Target Gene Transcription (Proliferation, Survival) TEAD->Transcription SBP3264 This compound SBP3264->STK3_STK4 inhibits

Figure 1: this compound inhibits the Hippo signaling pathway.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in human Acute Myeloid Leukemia (AML) cell lines after 72 hours of treatment, as determined by the CellTiter-Glo® assay.

Cell LineIC50 (µM)
MOLM-135.8
MV4-113.7

Data is presented as the mean from at least three biological replicates.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[8][9] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[8][9]

Materials:

  • This compound

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • DMSO (for dissolving this compound)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Culture and Seeding:

    • Culture AML cells in suspension in the appropriate medium supplemented with FBS and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Maintain cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density. For MOLM-13 and MV4-11 cells, a seeding density of 10,000 cells per well in a 96-well plate is a common starting point.[10]

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Include control wells containing medium only for background luminescence measurement.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A common approach is to prepare 2X concentrated solutions.

    • Add 100 µL of the this compound dilutions to the appropriate wells.

    • For vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value using a suitable non-linear regression analysis (e.g., sigmoidal dose-response curve).

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture & Harvest AML Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding treatment 4. Treat Cells with this compound cell_seeding->treatment compound_prep 3. Prepare this compound Dilutions compound_prep->treatment incubation 5. Incubate for 72 hours treatment->incubation reagent_add 6. Add CellTiter-Glo® Reagent incubation->reagent_add lysis 7. Lyse Cells reagent_add->lysis luminescence 8. Measure Luminescence lysis->luminescence data_analysis 9. Calculate % Viability & IC50 luminescence->data_analysis

Figure 2: Experimental workflow for cell viability assay.

References

Application Notes and Protocols: SBP-3264 and Venetoclax Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, there remains a critical need for novel therapeutic strategies, particularly for patients with relapsed or refractory disease. Combination therapies that target distinct and complementary cellular pathways offer a promising approach to enhance efficacy and overcome resistance.

This document outlines the preclinical rationale and provides experimental protocols for the combination of SBP-3264, a first-in-class inhibitor of the Hippo pathway kinases STK3/MST2 and STK4/MST1, and venetoclax (B612062), a selective BCL-2 inhibitor. Preclinical studies have demonstrated that this compound acts synergistically with venetoclax to inhibit the proliferation of AML cells in vitro, suggesting a promising new therapeutic avenue for this challenging disease.[1]

Mechanism of Action

The synergistic anti-leukemic activity of the this compound and venetoclax combination stems from the targeting of two critical and interconnected signaling pathways involved in cell survival and apoptosis.

This compound: Inhibition of the Hippo Pathway

This compound is a potent and selective small molecule inhibitor of the serine/threonine kinases STK3 (MST2) and STK4 (MST1), the core upstream kinases of the Hippo signaling pathway.[1] In a canonical sense, the Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis.[1] In the context of some cancers, including AML, STK3/STK4 have been identified as potential therapeutic targets.[1] Inhibition of STK3/STK4 by this compound disrupts the downstream phosphorylation cascade, ultimately modulating the activity of the transcriptional co-activators YAP and TAZ. This disruption can lead to the suppression of cancer cell proliferation and the induction of apoptosis.[1]

Venetoclax: Targeting BCL-2 to Restore Apoptosis

Venetoclax is a highly selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway.[2][3] In many hematological malignancies, including AML, the overexpression of BCL-2 allows cancer cells to evade apoptosis by sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[2][3] Venetoclax binds with high affinity to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins.[2] The released BIM, BAK, and BAX can then trigger mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.[2][4]

Synergistic Interaction: A Dual-Pronged Attack

The combination of this compound and venetoclax creates a powerful anti-leukemic effect through a dual-pronged mechanism. While venetoclax directly targets the core apoptotic machinery by inhibiting BCL-2, this compound's modulation of the Hippo pathway can further sensitize cells to apoptosis. There is evidence of crosstalk between the Hippo and BCL-2 pathways. For instance, BCL-2 has been shown to regulate the levels of upstream Hippo pathway proteins, including MST2. Conversely, STK4/MST1 can phosphorylate BECN1, a key autophagy regulator, which in turn can modulate its interaction with BCL-2. By simultaneously targeting these interconnected pathways, the combination of this compound and venetoclax can more effectively push cancer cells past the apoptotic threshold.

Signaling Pathways and Experimental Workflow

Signaling_Pathway This compound and Venetoclax Mechanism of Action cluster_hippo Hippo Pathway cluster_apoptosis Apoptosis Pathway This compound This compound STK3/4 (MST1/2) STK3/4 (MST1/2) This compound->STK3/4 (MST1/2) inhibits LATS1/2 LATS1/2 STK3/4 (MST1/2)->LATS1/2 activates Apoptosis Apoptosis STK3/4 (MST1/2)->Apoptosis potential crosstalk YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ inhibits Proliferation Proliferation YAP/TAZ->Proliferation promotes BCL-2 BCL-2 YAP/TAZ->BCL-2 potential crosstalk Venetoclax Venetoclax Venetoclax->BCL-2 inhibits BAX/BAK BAX/BAK BCL-2->BAX/BAK inhibits BAX/BAK->Apoptosis induces

Caption: this compound and Venetoclax target distinct but related pathways.

Experimental_Workflow In Vitro Synergy Assessment Workflow Cell_Seeding Seed AML cells in 96-well plates Drug_Treatment Treat with this compound and Venetoclax (single agents and combinations) Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Assess cell viability (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Calculate % inhibition and determine synergy (e.g., CompuSyn) Viability_Assay->Data_Analysis Results Generate dose-response curves and Combination Index (CI) plots Data_Analysis->Results

Caption: Workflow for assessing the synergy of this compound and venetoclax.

Data Presentation

The following tables are templates for presenting quantitative data from synergy experiments.

Table 1: Single Agent IC50 Values for this compound and Venetoclax in AML Cell Lines

Cell LineThis compound IC50 (nM)Venetoclax IC50 (nM)
MOLM-13DataData
MV4-11DataData
OCI-AML3DataData

Table 2: Combination Index (CI) Values for this compound and Venetoclax Combination

Cell LineCombination Ratio (this compound:Venetoclax)Fa 0.5 (CI Value)Fa 0.75 (CI Value)Fa 0.9 (CI Value)Synergy Interpretation*
MOLM-13e.g., 1:1DataDataDataSynergistic
MV4-11e.g., 1:1DataDataDataSynergistic
OCI-AML3e.g., 1:1DataDataDataAdditive

*Synergy interpretation based on Chou-Talalay method: CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination of this compound and venetoclax.

1. Cell Culture

  • Cell Lines: Human AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) should be obtained from a reputable cell bank (e.g., ATCC, DSMZ).

  • Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

2. In Vitro Synergy Assessment

  • Materials:

    • This compound (dissolved in DMSO)

    • Venetoclax (dissolved in DMSO)

    • 96-well white, clear-bottom tissue culture plates

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

    • Multichannel pipette

    • Plate reader capable of luminescence detection

  • Procedure:

    • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Drug Preparation: Prepare serial dilutions of this compound and venetoclax in culture medium. For combination studies, prepare a fixed-ratio combination of the two drugs.

    • Treatment: Add 100 µL of the drug solutions (single agents or combinations) to the appropriate wells. Include vehicle control (DMSO) wells.

    • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Viability Assay:

      • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a plate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the vehicle control.

      • Determine the IC50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).

      • For combination studies, use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Materials:

    • 6-well tissue culture plates

    • Annexin V-FITC Apoptosis Detection Kit (or similar)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed AML cells in 6-well plates and treat with this compound, venetoclax, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

    • Cell Harvesting: Harvest cells by centrifugation and wash with cold PBS.

    • Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

    • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.

4. Western Blot Analysis

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-LATS1, anti-LATS1, anti-p-YAP, anti-YAP, anti-cleaved PARP, anti-BCL-2, anti-MCL-1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.

    • Analysis: Densitometric analysis can be performed to quantify changes in protein expression levels relative to a loading control (e.g., β-actin).

References

Troubleshooting & Optimization

SBP-3264 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SBP-3264, a potent inhibitor of the Hippo signaling pathway kinases STK3 and STK4.[1][2][3] Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a specific and potent small molecule inhibitor of the serine/threonine-protein kinases 3 (STK3, also known as MST2) and 4 (STK4, also known as MST1).[2][4] These kinases are key upstream components of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size.[2][3] By inhibiting STK3 and STK4, this compound disrupts the Hippo kinase cascade, ultimately modulating the activity of the downstream effectors YAP and TAZ.[2]

Q2: What are the primary recommended solvents for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for preparing high-concentration stock solutions of this compound.[5] The compound is highly soluble in DMSO.[5] For some applications, ethanol (B145695) can be used, although the solubility is significantly lower than in DMSO.[5] this compound is considered insoluble in water.[5]

Q3: How should I store this compound stock solutions to ensure stability?

A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[6] To avoid repeated freeze-thaw cycles that can lead to compound degradation, it is best practice to aliquot the stock solution into single-use volumes.[6][7] When stored at -20°C, the solution is typically stable for at least one month, and at -80°C, for up to six months.[6] Always protect the solutions from light.[6]

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A4: No, this compound is practically insoluble in water and should not be dissolved directly in aqueous buffers or media.[5] A concentrated stock solution should first be prepared in DMSO, which can then be serially diluted into the aqueous experimental medium to the final desired concentration.[7] It is crucial to ensure the final concentration of DMSO in your assay is low (typically less than 0.5%) to avoid solvent-induced artifacts.[7]

Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityConcentrationNotes
DMSO74 mg/mL[5]200.08 mM[5]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5] Heating to 60°C and sonication can aid dissolution.[6]
Ethanol2 mg/mL[5]Significantly less soluble than in DMSO.[5]
WaterInsoluble[5]Not recommended as a solvent.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 369.85 g/mol )[8]

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 3.7 mg of this compound powder.

  • Weighing: Carefully weigh the calculated amount of this compound and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[6]

Protocol 2: General Protocol for In Vivo Formulation of this compound

For in vivo studies, this compound can be formulated as a suspension. Below are two example formulations.

Formulation A:

  • Vehicle: 5% DMSO, 10% Tween-80, 85% H₂O

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • In a separate tube, prepare the vehicle by mixing 10% Tween-80 with 85% H₂O.

    • Add the required volume of the this compound DMSO stock to the Tween-80/H₂O mixture to achieve the final concentration and a 5% DMSO concentration.

    • Vortex thoroughly to ensure a homogenous suspension before administration.

Formulation B:

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Procedure:

    • Start with a clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[6]

    • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.[6]

    • Add 50 µL of Tween-80 to the mixture and mix thoroughly.[6]

    • Add 450 µL of saline to reach the final volume of 1 mL and mix until a clear solution is obtained.[6]

    • This formulation should be used immediately.[5]

Troubleshooting Guide for this compound Solubility Issues

This guide addresses common problems encountered when working with this compound in experimental settings.

Problem Potential Cause Recommended Solution(s)
This compound powder does not dissolve in DMSO. 1. Insufficient mixing or sonication.2. Use of old or hydrated DMSO.3. Attempting to make a concentration above the solubility limit.1. Vortex for a longer duration. Use a bath sonicator for 10-15 minutes. Gentle warming (37-60°C) can also help.[6]2. Use fresh, high-purity, anhydrous DMSO.[5]3. Ensure you are not exceeding the maximum solubility of 74 mg/mL.[5]
Precipitate forms immediately upon diluting the DMSO stock into aqueous buffer or cell culture medium. The kinetic solubility of this compound in the aqueous medium has been exceeded. This is a common issue with hydrophobic compounds.[7]1. Lower the Final Concentration: The simplest solution is to work at a lower final concentration of this compound.[7]2. Optimize Dilution: Perform serial dilutions of the DMSO stock in the aqueous buffer rather than a single large dilution step.[9]3. Use a Surfactant: Add a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your aqueous buffer to help maintain solubility.[7]4. Incorporate a Co-solvent: In some cases, a small percentage of a water-miscible co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) in the final solution can improve solubility.[7]
The solution becomes cloudy over time during an experiment. This compound is slowly precipitating out of the solution. This can be due to temperature changes or interactions with components in the assay medium.1. Maintain Constant Temperature: Ensure a stable temperature throughout the experiment.[7]2. Pre-warm/Pre-cool Solutions: Make sure your buffer or media is at the same temperature as your experimental setup before adding the this compound solution.3. Check for Interactions: Components in your media (e.g., high salt concentrations, proteins) may be affecting solubility. Consider performing a solubility test in your specific medium.[10]
Inconsistent results in biological assays. 1. Precipitation of this compound leading to a lower effective concentration.2. Degradation of this compound in solution.1. Visually inspect your assay plates for any signs of precipitation before and after the experiment. Consider using one of the solubilization methods mentioned above.2. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles by using single-use aliquots.[7]

Visualizations

SBP_3264_Hippo_Pathway SBP_3264 This compound STK3_STK4 STK3/STK4 (MST1/2) SBP_3264->STK3_STK4 LATS1_2 LATS1/2 STK3_STK4->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P p_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->p_YAP_TAZ TEAD TEAD YAP_TAZ->TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Cytoplasm Cytoplasm Nucleus Nucleus

Caption: this compound inhibits STK3/STK4, preventing YAP/TAZ inactivation and promoting gene expression.

Troubleshooting_Workflow Start Solubility Issue Identified (e.g., Precipitation) Check_Conc Is the concentration below the known solubility limit? Start->Check_Conc Lower_Conc Lower the final concentration Check_Conc->Lower_Conc No Check_Solvent Is fresh, anhydrous DMSO being used? Check_Conc->Check_Solvent Yes Success Issue Resolved Lower_Conc->Success Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_Solvent->Use_Fresh_DMSO No Optimize_Dilution Optimize the dilution method (e.g., serial dilution) Check_Solvent->Optimize_Dilution Yes Use_Fresh_DMSO->Success Add_Enhancers Consider solubility enhancers (e.g., Tween-20, Co-solvents) Optimize_Dilution->Add_Enhancers Add_Enhancers->Success Contact_Support Further investigation needed/ Contact technical support Add_Enhancers->Contact_Support

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

optimizing SBP-3264 incubation time for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of SBP-3264, a potent and selective inhibitor of the Hippo pathway kinases STK3 (MST2) and STK4 (MST1).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the serine/threonine kinases STK3 (MST2) and STK4 (MST1).[4] These kinases are the core components of the Hippo signaling pathway.[1][2] By inhibiting STK3/4, this compound prevents the phosphorylation and activation of the downstream kinases LATS1/2 and their co-activator MOB1.[1] This leads to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which can then bind to TEAD transcription factors to regulate gene expression involved in cell proliferation and apoptosis.[5][6][7]

Q2: What is the primary downstream marker to confirm this compound activity?

A2: The most direct and immediate downstream marker of this compound target engagement is a decrease in the phosphorylation of MOB1 at Threonine 35 (p-MOB1 Thr35).[1] A reduction in p-MOB1 levels indicates successful inhibition of STK3/4 kinase activity.

Q3: What are the expected effects of this compound on YAP/TAZ activity?

A3: Inhibition of STK3/4 by this compound is expected to lead to an increase in YAP/TAZ activity.[1] This is because the inhibition of the upstream Hippo pathway kinases prevents the phosphorylation of YAP/TAZ, which would otherwise mark them for cytoplasmic retention and degradation.[6][7] Consequently, dephosphorylated YAP/TAZ can translocate to the nucleus and activate the transcription of target genes.[1]

Q4: What are the typical incubation times for this compound in cell culture experiments?

A4: The optimal incubation time for this compound depends on the experimental endpoint. For assessing the direct inhibition of STK3/4 activity by measuring p-MOB1 levels, a shorter incubation time of 2-4 hours is often sufficient.[1] For longer-term assays, such as cell proliferation or apoptosis assays, incubation times of 24, 48, or 72 hours are commonly used.[8]

Troubleshooting Guides

Issue 1: No significant decrease in p-MOB1 levels is observed after this compound treatment.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The effective concentration can vary between cell types.

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: While a 2-4 hour incubation is a good starting point, the kinetics of inhibition may differ in your cell system. Consider a time-course experiment (e.g., 1, 2, 4, 6 hours) to identify the optimal incubation time for observing a significant decrease in p-MOB1.

  • Possible Cause 3: Low Basal Hippo Pathway Activity.

    • Solution: In some cell lines, the basal activity of the Hippo pathway may be low, making it difficult to detect a decrease in p-MOB1. Consider stimulating the pathway with an agent like H2O2 (e.g., 50 µM for 2 hours) after the this compound incubation to increase the dynamic range of the assay.[1]

  • Possible Cause 4: Technical Issues with Western Blotting.

    • Solution: Ensure that your western blot protocol is optimized for detecting phosphorylated proteins. This includes using phosphatase inhibitors in your lysis buffer, blocking with BSA instead of milk (as milk contains phosphoproteins that can increase background), and using a high-quality, validated p-MOB1 antibody.[9][10]

Issue 2: High variability in cell proliferation assay results.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a uniform cell seeding density across all wells of your microplate. Inconsistent cell numbers at the start of the experiment will lead to high variability.

  • Possible Cause 2: Edge Effects.

    • Solution: "Edge effects" in microplates can lead to uneven evaporation and temperature distribution, affecting cell growth. To mitigate this, ensure proper humidity in your incubator and consider not using the outermost wells of the plate for experimental data.

  • Possible Cause 3: this compound Degradation.

    • Solution: Ensure the stability of this compound in your culture medium over the long incubation period. If the compound is unstable, a medium change with fresh this compound may be necessary for longer time points (e.g., beyond 48 hours).

Issue 3: Unexpected or off-target effects are observed.

  • Possible Cause 1: High this compound Concentration.

    • Solution: While this compound is a selective inhibitor, very high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.

  • Possible Cause 2: Cell Line-Specific Responses.

    • Solution: The genetic and signaling background of your cell line can influence its response to Hippo pathway inhibition. Characterize the status of the Hippo pathway and related signaling pathways (e.g., PI3K/Akt, Wnt) in your cell line to better interpret your results.

Data Presentation

Table 1: Recommended Incubation Times for this compound based on Experimental Endpoint

Experimental EndpointRecommended Incubation TimeKey ReadoutReference
Target Engagement2 - 4 hoursDecrease in p-MOB1 (Thr35)[1]
YAP/TAZ-TEAD Activity4 - 6 hoursIncrease in YAP/TAZ nuclear localization and TEAD reporter gene expression[1]
Cell Proliferation24 - 72 hoursChange in cell number or viability (e.g., using CellTiter-Glo)[1][8]
Apoptosis Induction24 - 48 hoursIncrease in markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining)[4]

Experimental Protocols

Protocol 1: Western Blot for p-MOB1 Inhibition

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined incubation time (e.g., 4 hours).

  • (Optional) Stimulation: To enhance the signal, treat cells with an STK3/4 activator such as H2O2 (50 µM) for the last 2 hours of the this compound incubation.[1]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-MOB1 (Thr35) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot with an antibody against total MOB1 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.

Protocol 2: Cell Proliferation Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Viability Measurement: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Visualizations

SBP_3264_Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact, GPCRs) STK3_4 STK3/4 (MST1/2) Upstream_Signals->STK3_4 LATS1_2 LATS1/2 STK3_4->LATS1_2 P MOB1 MOB1 STK3_4->MOB1 P SBP_3264 This compound SBP_3264->STK3_4 p_LATS1_2 p-LATS1/2 p_MOB1 p-MOB1 YAP_TAZ YAP/TAZ p_LATS1_2->YAP_TAZ P p_YAP_TAZ p-YAP/TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocation Degradation Cytoplasmic Degradation p_YAP_TAZ->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression

Caption: this compound inhibits STK3/4, preventing YAP/TAZ phosphorylation and promoting nuclear translocation.

SBP_3264_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells (e.g., 96-well or 6-well plate) Adherence 2. Allow Adherence (Overnight) Seed_Cells->Adherence Prepare_SBP 3. Prepare this compound Dilutions Adherence->Prepare_SBP Add_Treatment 4. Add this compound or Vehicle Prepare_SBP->Add_Treatment Incubate 5. Incubate (Time-course: 2h to 72h) Add_Treatment->Incubate Short_Term Short-Term Endpoint (2-4 hours) Incubate->Short_Term Long_Term Long-Term Endpoint (24-72 hours) Incubate->Long_Term Western_Blot Western Blot for p-MOB1 Short_Term->Western_Blot Proliferation_Assay Cell Proliferation Assay Long_Term->Proliferation_Assay Data_Analysis Data Analysis (IC50, Fold Change) Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: Workflow for optimizing this compound incubation time for different experimental endpoints.

References

potential off-target effects of SBP-3264.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SBP-3264, a potent and selective inhibitor of the Hippo pathway kinases STK3 (MST2) and STK4 (MST1).[1][2][3][4] This guide will help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of the STE20 family serine/threonine kinases STK3 (MST2) and STK4 (MST1).[1][4] It functions by binding to the ATP-binding site of these kinases, which in turn inhibits the downstream signaling of the Hippo pathway.[5] This pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[1][2] The inhibition of STK3/4 by this compound leads to reduced phosphorylation of MOB1 and an increase in the transcriptional activity of the Hippo pathway.[5]

Q2: What are the known off-target effects of this compound?

A2: Current research indicates that this compound has a favorable selectivity profile with fewer off-target effects compared to other STK3/4 inhibitors like XMU-MP-1.[5] Specifically, it has been shown to have low off-target activity against LRRK2.[2] However, as with any small molecule inhibitor, the potential for uncharacterized off-target effects exists. Researchers should include appropriate controls to validate their findings.

Q3: In which experimental systems has this compound been characterized?

A3: this compound has been shown to specifically inhibit the Hippo signaling pathway in cultured mammalian cells.[2][3] It also possesses favorable pharmacokinetic and pharmacodynamic properties in mice.[2][3][6] Its potential therapeutic utility is being explored in hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM).[5]

Q4: What is the recommended solvent and storage condition for this compound?

A4: For long-term storage, this compound should be stored at -20°C for months to years or at 0-4°C for short-term (days to weeks).[6] For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7] A common solvent for creating stock solutions is DMSO.[7]

Troubleshooting Guide

Observed Issue Potential Cause (On-Target Effect) Potential Cause (Off-Target Effect) Recommended Action
Unexpected cell toxicity in a new cell line The cell line is highly dependent on the Hippo pathway for survival. Inhibition of STK3/4 by this compound is inducing apoptosis.[5]The cell line expresses a kinase or protein sensitive to an off-target activity of this compound.Perform a dose-response curve to determine the IC50 in your cell line. Rescue the phenotype by overexpressing downstream effectors of the Hippo pathway. Perform a kinase panel screen to identify potential off-target interactions.
Changes in cellular morphology unrelated to proliferation or apoptosis The Hippo pathway is known to be involved in regulating cellular architecture and cytoskeletal dynamics.This compound may be interacting with kinases that regulate the cytoskeleton.Carefully document morphological changes. Use immunofluorescence to stain for key cytoskeletal components. Compare the effects of this compound with other known Hippo pathway inhibitors.
Inconsistent results between different experimental batches Degradation of the this compound compound. Variability in cell culture conditions.Contamination of the this compound stock.Always use fresh dilutions from a validated stock solution. Ensure consistent cell passage number and culture conditions. Perform regular quality control checks on your this compound stock.
Effect of this compound is not rescued by modulating downstream Hippo pathway components The cellular phenotype is a result of a complex interplay of signaling pathways, and modulating a single downstream effector is insufficient for rescue.The observed phenotype is independent of the Hippo pathway and is caused by an off-target effect.Use a secondary, structurally distinct STK3/4 inhibitor to confirm the on-target effect. Employ genetic approaches like siRNA or CRISPR to validate the role of STK3/4 in the observed phenotype.

Data Presentation

Table 1: On-Target Potency of this compound and Comparison with XMU-MP-1

CompoundTargetIC50 (nM)Reference
This compoundSTK3Low nanomolar potency[2][3][4]
This compoundSTK4Low nanomolar potency[2][3][4]
XMU-MP-1STK31510[2]
XMU-MP-1STK41040[2]

Experimental Protocols

Protocol 1: Assessing On-Target Activity of this compound by Western Blotting for MOB1 Phosphorylation

  • Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated MOB1 (p-MOB1) and total MOB1 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Analysis: Quantify the band intensities for p-MOB1 and normalize to total MOB1. A dose-dependent decrease in p-MOB1 levels will confirm the on-target activity of this compound.

Visualizations

SBP3264_Mechanism_of_Action cluster_hippo Hippo Pathway This compound This compound STK3/4 (MST1/2) STK3/4 (MST1/2) This compound->STK3/4 (MST1/2) Inhibits LATS1/2 LATS1/2 STK3/4 (MST1/2)->LATS1/2 Activates MOB1 MOB1 STK3/4 (MST1/2)->MOB1 Phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates Phosphorylated YAP/TAZ Phosphorylated YAP/TAZ Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) YAP/TAZ->Gene Transcription (Proliferation, Survival) Promotes Cytoplasmic Sequestration / Degradation Cytoplasmic Sequestration / Degradation Phosphorylated YAP/TAZ->Cytoplasmic Sequestration / Degradation Leads to

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Troubleshooting_Workflow Start Start Observe_Unexpected_Phenotype Observe Unexpected Phenotype with this compound Treatment Start->Observe_Unexpected_Phenotype Confirm_On_Target Confirm On-Target Engagement (e.g., p-MOB1 Western Blot) Observe_Unexpected_Phenotype->Confirm_On_Target On_Target_Confirmed On-Target Confirmed? Confirm_On_Target->On_Target_Confirmed Use_Secondary_Inhibitor Use Secondary, Structurally Distinct STK3/4 Inhibitor On_Target_Confirmed->Use_Secondary_Inhibitor Yes Re-evaluate_Experiment Re-evaluate Experiment: - Check Compound Integrity - Validate Reagents On_Target_Confirmed->Re-evaluate_Experiment No Phenotype_Reproduced Phenotype Reproduced? Use_Secondary_Inhibitor->Phenotype_Reproduced Likely_On_Target Phenotype is Likely On-Target Phenotype_Reproduced->Likely_On_Target Yes Potential_Off_Target Potential Off-Target Effect Phenotype_Reproduced->Potential_Off_Target No Investigate_Further Investigate Further: - Kinase Profiling - Rescue Experiments Potential_Off_Target->Investigate_Further

Caption: Workflow for troubleshooting unexpected experimental outcomes with this compound.

References

SBP-3264 Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of SBP-3264 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work. While specific degradation kinetics for this compound are not extensively published, this guide is founded on established principles of pharmaceutical stability testing and best practices for handling small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, the solid compound and its stock solutions should be stored under specific conditions to prevent degradation. It is highly recommended to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2][3]

Q2: My this compound aqueous solution seems to lose activity over time. What are the likely causes?

A2: Loss of biological activity is a common indicator of compound degradation. For a molecule like this compound in an aqueous environment, several degradation pathways are possible:

  • Hydrolysis: This is a chemical reaction with water and is one of the most common degradation pathways for pharmaceuticals.[4][5][6] Functional groups susceptible to hydrolysis, if present in the molecule's structure, can be cleaved in aqueous buffers. The rate of hydrolysis is often dependent on the pH and temperature of the solution.[7][8][9]

  • Oxidation: Reaction with dissolved oxygen can lead to oxidative degradation.[4][6][10] This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions.[6]

  • Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to initiate degradation reactions.[4][7][11] It is a common practice to protect sensitive compounds from light by using amber vials or covering containers with foil.[6]

Given that supplier datasheets often recommend immediate use of aqueous dilutions of this compound, it is plausible that the compound has limited stability in aqueous media.

Q3: I observed a precipitate forming when I diluted my this compound DMSO stock solution into an aqueous buffer. What does this mean and how can I prevent it?

A3: The formation of a precipitate indicates that the concentration of this compound has exceeded its solubility limit in your aqueous buffer. This is a common issue when diluting a high-concentration stock in an organic solvent (like DMSO) into an aqueous medium where the compound is less soluble.[12]

To prevent precipitation, you can try the following strategies:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your experiment.[12]

  • Adjust the Dilution Method: Instead of a single large dilution, try a serial dilution of the DMSO stock into the aqueous buffer to find the solubility limit.[12]

  • Incorporate Surfactants or Co-solvents: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent (e.g., polyethylene (B3416737) glycol - PEG) to the aqueous buffer can help maintain the compound's solubility.[12]

  • Sonication: Briefly sonicating the solution after dilution may help dissolve small precipitates.[12]

Q4: What are the best practices for preparing and handling aqueous working solutions of this compound to ensure consistent experimental results?

A4: To ensure reproducibility and minimize variability in your experiments, follow these best practices:

  • Use High-Purity Solvents: Prepare stock solutions in high-purity, anhydrous solvents like DMSO.[1] Moisture in the DMSO can accelerate the degradation of the compound.[13]

  • Prepare Fresh Solutions: Always prepare fresh aqueous dilutions of this compound from a frozen stock solution immediately before each experiment.[1] Do not store the inhibitor in aqueous media for extended periods.

  • Maintain Consistency: Use the same preparation method, including solvent, concentration, and storage conditions, for all experiments to ensure consistent results.

  • Include Vehicle Controls: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent on the biological system.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms in aqueous solution The concentration of this compound exceeds its kinetic solubility in the aqueous buffer.- Lower the final working concentration of this compound.[12]- Adjust the pH of the buffer, as solubility can be pH-dependent.[14]- Incorporate a small amount of a surfactant (e.g., 0.01% Tween-20) or a co-solvent into the aqueous buffer.[12]- Prepare a fresh dilution and consider brief sonication.[12]
Loss of biological activity over time The compound is degrading in the aqueous solution (e.g., via hydrolysis or oxidation).- Prepare fresh aqueous solutions for each experiment from frozen, single-use aliquots of the stock solution.[1]- Avoid repeated freeze-thaw cycles of the stock solution.[1][2]- Protect solutions from light and store them on ice during the experiment if possible.- Perform a stability study using HPLC to determine the degradation rate under your specific experimental conditions.[15]
Inconsistent experimental results Variable stability or solubility of this compound between experiments.- Standardize the solution preparation protocol, including the source and age of the compound, solvent quality, final concentrations, and incubation times.- Ensure the final concentration of DMSO is consistent across all experiments and is below the toxic threshold for your cell line (typically <0.5%).[14]- Visually inspect for any signs of precipitation before use.[12]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Solid (Powder) -20°CUp to 3 yearsStore in the dark, desiccated.[16]
Stock Solution (in DMSO) -80°CUp to 1 yearAliquot into single-use vials to avoid freeze-thaw cycles.[16]
-20°CUp to 1 monthFor shorter-term storage.[2][4]
Aqueous Working Solution 2-8°C (on ice)For immediate useIt is strongly recommended to prepare fresh solutions before each experiment.

Table 2: Typical Conditions for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[5][17] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][17]

Condition Reagent/Parameter Typical Conditions
Acid Hydrolysis 0.1 M - 1 M HClRoom temperature or elevated (50-70°C) for up to 7 days.[5]
Base Hydrolysis 0.1 M - 1 M NaOHRoom temperature or elevated (50-70°C) for up to 7 days.
Oxidation 0.1% - 3% H₂O₂Room temperature for up to 7 days.[8]
Thermal Degradation Dry Heat40-80°C.
Photostability UV/Visible LightExpose to a minimum of 1.2 million lux hours and 200 watt hours/m².[8]

Experimental Protocols

Protocol 1: General Procedure for Assessing Aqueous Stability of this compound

This protocol provides a general method to evaluate the stability of this compound in a specific aqueous buffer using HPLC.

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

    • Dilute the stock solution into your desired aqueous buffer (e.g., PBS, pH 7.4) to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Incubation:

    • Aliquot the aqueous solution into multiple transparent and amber vials (to test for photostability).

    • Store the vials under different conditions: on ice (~4°C), at room temperature (~25°C), and at an elevated temperature (e.g., 40°C).

    • Designate a set of vials to be exposed to light and another to be protected from light (wrapped in foil).

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The initial time point (t=0) serves as the 100% reference.

  • HPLC Analysis:

    • Immediately analyze each sample by a stability-indicating HPLC method (see Protocol 2).

    • Monitor the peak area of the parent this compound compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of this compound remaining versus time for each condition to determine the stability profile.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, impurities, or excipients.[18]

  • Column and Mobile Phase Selection:

    • Start with a standard reversed-phase C18 column.

    • Use a mobile phase consisting of an aqueous component (e.g., water or buffer with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Develop a gradient elution method to separate the parent this compound peak from any potential degradation products.[16]

  • Forced Degradation:

    • Subject this compound to forced degradation conditions as outlined in Table 2 (acidic, basic, oxidative, thermal, and photolytic stress).

    • Aim for 5-20% degradation to ensure that degradation products are generated at a detectable level.[17]

  • Method Optimization:

    • Analyze the stressed samples using the initial HPLC method.

    • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.[16]

  • Peak Purity Analysis:

    • Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradation products. This ensures that no degradants are co-eluting with the main compound.

  • Method Validation:

    • Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[19]

Visualizations

TroubleshootingWorkflow start Start: this compound Experiment issue Inconsistent Results or Loss of Activity? start->issue check_precipitate Check for Precipitation issue->check_precipitate Yes end Optimized Experiment issue->end No precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No solution_precipitate Action: - Lower Concentration - Adjust Buffer pH - Add Surfactant/Co-solvent - Prepare Fresh Solution precipitate_yes->solution_precipitate check_prep Review Solution Preparation Protocol precipitate_no->check_prep solution_precipitate->end solution_prep Action: - Use Anhydrous DMSO - Prepare Fresh Aqueous  Solutions Before Use - Aliquot Stock to Avoid  Freeze-Thaw Cycles check_prep->solution_prep stability_study Consider Performing Formal Stability Study (HPLC) solution_prep->stability_study stability_study->end

Caption: Troubleshooting workflow for this compound solution instability.

ForcedDegradationWorkflow cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1M HCl) analysis Analyze Stressed Samples by HPLC-PDA acid->analysis base Base Hydrolysis (e.g., 0.1M NaOH) base->analysis oxidation Oxidation (e.g., 3% H₂O₂) oxidation->analysis thermal Thermal (e.g., 80°C) thermal->analysis photo Photolytic (UV/Vis Light) photo->analysis start This compound Drug Substance start->acid start->base start->oxidation start->thermal start->photo develop Develop & Optimize Stability-Indicating Method analysis->develop validate Validate Method (ICH Guidelines) develop->validate

Caption: Experimental workflow for a forced degradation study.

HippoPathway Upstream Upstream Signals (Cell Density, Stress, etc.) MST1_2 STK4/STK3 (MST1/2) Kinases Upstream->MST1_2 LATS1_2 LATS1/2 Kinases MST1_2->LATS1_2 phosphorylates YAP_TAZ_active YAP/TAZ (Active) MST1_2->YAP_TAZ_active indirectly inhibits SBP3264 This compound SBP3264->MST1_2 inhibits SAV1 SAV1 SAV1->LATS1_2 YAP_TAZ YAP/TAZ (Phosphorylated) LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->YAP_TAZ Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ->Degradation TEAD TEAD Transcription Factors YAP_TAZ_active->TEAD binds Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates

Caption: The Hippo signaling pathway and the inhibitory action of this compound.

References

minimizing cytotoxicity of SBP-3264 in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the SBP-3264 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of this compound in non-cancerous cells during pre-clinical research.

This compound is a potent and specific inhibitor of the Hippo pathway kinases, serine/threonine-protein kinases 3 (STK3/MST2) and 4 (STK4/MST1).[1][2][3] It is under investigation as a promising therapeutic agent for hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM).[1] While this compound has shown fewer off-target effects compared to other inhibitors, ensuring its selectivity for cancer cells and minimizing toxicity in non-cancerous cells is a critical aspect of its development.[1]

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges in your research.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem Possible Cause Suggested Solution
High cytotoxicity observed in non-cancerous control cell lines at expected therapeutic concentrations. 1. Cell line sensitivity: Non-cancerous cell lines may exhibit varying sensitivity to Hippo pathway inhibition due to differences in their reliance on this pathway for homeostasis. 2. Off-target effects: Although this compound is highly selective, at higher concentrations, off-target kinase inhibition could contribute to cytotoxicity. 3. Prolonged exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes in normal cells.1. Cell Line Screening: Test a panel of non-cancerous cell lines from different tissues of origin to identify the most robust model. 2. Dose-Response Curve: Determine the IC50 value in your non-cancerous cell line and use the lowest effective concentration for your experiments. 3. Pulsed Dosing: Instead of continuous exposure, consider a pulsed-dosing regimen (e.g., 24 hours on, 24 hours off) to allow normal cells to recover.
Inconsistent cytotoxicity results across experiments. 1. Compound stability: this compound may degrade over time, affecting its potency. 2. Cell culture variability: Inconsistent cell density, passage number, or growth phase can influence experimental outcomes. 3. Assay interference: Components of the cell culture medium or the assay itself may interact with this compound.1. Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment and store them according to the manufacturer's recommendations. 2. Standardized Cell Culture: Maintain consistent cell culture practices, including seeding density and passage number. Ensure cells are in the logarithmic growth phase at the start of the experiment. 3. Assay Validation: Run appropriate controls to ensure that the vehicle (e.g., DMSO) and other components do not interfere with the cytotoxicity assay.
Observed cytotoxicity in primary non-cancerous cells is higher than in immortalized cell lines. 1. Physiological relevance: Primary cells more closely mimic in vivo conditions and may be more sensitive to perturbations in signaling pathways like the Hippo pathway. 2. Slower proliferation: Primary cells often have a slower proliferation rate, and cytotoxic effects may manifest differently compared to rapidly dividing cell lines.1. Co-culture Models: Utilize co-culture systems of cancer and non-cancerous primary cells to better simulate the tumor microenvironment and assess differential cytotoxicity. 2. Lower Concentrations: Start with a wider and lower range of this compound concentrations when working with primary cells. 3. Functional Assays: In addition to viability assays, use functional assays relevant to the primary cell type (e.g., tube formation for endothelial cells) to assess more subtle toxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the serine/threonine kinases STK3 (MST2) and STK4 (MST1), which are key upstream components of the Hippo signaling pathway.[1] By inhibiting these kinases, this compound prevents the phosphorylation and activation of downstream components, leading to the modulation of transcriptional coactivators YAP and TAZ. In many cancer cells, this inhibition can induce apoptosis.[1]

Q2: Why might this compound exhibit cytotoxicity in non-cancerous cells?

A2: The Hippo pathway is a crucial regulator of organ size, tissue homeostasis, and cell proliferation in normal tissues.[4][5] While cancer cells often have a dysregulated Hippo pathway, normal cells rely on its proper functioning. Inhibition of STK3/STK4 by this compound in healthy cells could disrupt normal cellular processes, leading to unintended cytotoxicity, especially with prolonged exposure or at high concentrations.

Q3: What are the standard methods to assess the cytotoxicity of this compound?

A3: Several in vitro assays are commonly used to measure cell viability and cytotoxicity:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which indicates a loss of cell membrane integrity.

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels, which correlate with the number of viable cells.[6]

  • Annexin V/Propidium Iodide Staining: This flow cytometry-based method distinguishes between live, apoptotic, and necrotic cells.[6]

Q4: How can I increase the therapeutic window of this compound in my experimental model?

A4: To increase the therapeutic window (the concentration range where this compound is effective against cancer cells but has minimal toxicity to normal cells), you can explore several strategies:

  • Combination Therapy: Investigate synergistic combinations with other anti-cancer agents. For example, this compound has been shown to act synergistically with the BCL-2 inhibitor venetoclax (B612062) in AML cells.[7] This may allow for lower, less toxic doses of this compound to be used.

  • Targeted Delivery: In more advanced preclinical models, consider nanoparticle-based delivery systems to specifically target this compound to cancer cells.

  • Protective Agents: Explore the use of cytoprotective agents that may selectively protect non-cancerous cells from the effects of this compound. This is an area of active research, and agents that induce temporary cell cycle arrest in normal cells could be a possibility.[8][9]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Cancerous and Non-Cancerous Cell Lines using MTT Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line and a non-cancerous control cell line.

Materials:

  • Cancer cell line of interest (e.g., MOLM-13 for AML)

  • Non-cancerous cell line (e.g., HEK293T or a relevant primary cell line)

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed both cancerous and non-cancerous cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value for each cell line.

Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide Staining

Objective: To quantify the induction of apoptosis and necrosis by this compound in non-cancerous cells.

Materials:

  • Non-cancerous cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed non-cancerous cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the previously determined IC50 and 2-4 fold higher, including a vehicle control. Incubate for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both stains, and necrotic cells will be PI positive and Annexin V negative.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis and necrosis induced by this compound.

Visualizations

Signaling Pathway

SBP3264_Hippo_Pathway cluster_nucleus Nucleus SBP3264 This compound MST1_2 STK4/STK3 (MST1/2) SBP3264->MST1_2 Inhibits LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates MOB1 MOB1 MST1_2->MOB1 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD Binds Nucleus Nucleus YAP_TAZ->Nucleus Cytoplasm Cytoplasm YAP_TAZ_P->Cytoplasm Cytoplasmic Sequestration Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: this compound inhibits the Hippo pathway kinase cascade.

Experimental Workflow

Cytotoxicity_Workflow start Start: Assess this compound Cytotoxicity seed_cells Seed Cancer and Non-Cancerous Cells start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay determine_ic50 Determine IC50 Values viability_assay->determine_ic50 compare_ic50 Compare IC50s (Cancer vs. Non-Cancer) determine_ic50->compare_ic50 high_toxicity High Toxicity in Non-Cancerous Cells? compare_ic50->high_toxicity optimize Optimize Protocol: - Pulsed Dosing - Combination Therapy high_toxicity->optimize Yes apoptosis_assay Assess Apoptosis (Annexin V/PI Staining) high_toxicity->apoptosis_assay No optimize->seed_cells end End: Minimized Cytotoxicity Protocol Established apoptosis_assay->end

Caption: Workflow for assessing and minimizing this compound cytotoxicity.

References

Technical Support Center: Overcoming Resistance to SBP-3264 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with SBP-3264, a potent and selective inhibitor of the Hippo pathway kinases STK3/MST2 and STK4/MST1.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and overcoming potential resistance to this compound in your cancer cell models.

Issue 1: Reduced or Loss of this compound Efficacy in Cancer Cell Lines

If you observe a diminished response to this compound in your cell lines over time, consider the following potential causes and solutions.

Potential Cause Suggested Troubleshooting Steps
1. Reactivation of the Hippo Pathway Effector YAP/TAZ - Western Blot Analysis: Assess the levels of phosphorylated YAP (p-YAP) and total YAP. A decrease in the p-YAP/total YAP ratio may indicate YAP/TAZ activation.[2][3] - Immunofluorescence: Visualize the subcellular localization of YAP/TAZ. Increased nuclear localization is a hallmark of their activation. - qRT-PCR: Measure the expression of YAP/TAZ target genes such as CTGF, CYR61, and ANKRD1. An upregulation of these genes suggests YAP/TAZ reactivation.
2. Crosstalk with Other Signaling Pathways - MAPK Pathway Activation: Analyze the phosphorylation status of key MAPK pathway proteins like ERK.[4][5][6][7] - PI3K/AKT Pathway Activation: Evaluate the phosphorylation levels of AKT and its downstream targets.[8][9] - Wnt/β-catenin Pathway Activation: Assess the levels and nuclear localization of β-catenin.
3. Alterations in Upstream Hippo Pathway Components - Sequencing: Analyze the genetic sequences of key Hippo pathway components such as NF2, LATS1/2, and SAV1 for mutations that could lead to pathway inactivation and subsequent YAP/TAZ activation.
4. Increased Drug Efflux - Gene Expression Analysis: Measure the mRNA levels of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the cell.

Issue 2: Inconsistent Experimental Results with this compound

For variability in your experimental outcomes, consider these factors.

Potential Cause Suggested Troubleshooting Steps
1. Suboptimal Compound Concentration - Dose-Response Curve: Perform a dose-response experiment to determine the optimal IC50 concentration of this compound for your specific cell line.
2. Compound Stability and Handling - Proper Storage: Ensure this compound is stored according to the manufacturer's instructions to maintain its activity. - Fresh Preparations: Prepare fresh dilutions of the compound for each experiment to avoid degradation.
3. Cell Line Integrity - Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. - Mycoplasma Testing: Periodically test your cell cultures for mycoplasma contamination, which can alter cellular responses to drugs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the serine/threonine kinases STK3 (MST2) and STK4 (MST1), which are key upstream components of the Hippo signaling pathway.[1][10] By inhibiting MST1/2, this compound prevents the phosphorylation and activation of LATS1/2 kinases. This leads to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and TAZ, ultimately modulating the expression of genes involved in cell proliferation and apoptosis.

Q2: Which cancer types are most likely to be sensitive to this compound?

This compound has shown promise in acute myeloid leukemia (AML).[10] Generally, cancers with a dependency on the Hippo-YAP/TAZ signaling pathway are potential candidates for this compound treatment.

Q3: What are the potential mechanisms of acquired resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, extrapolated from other Hippo pathway inhibitors, include:

  • Reactivation of YAP/TAZ: This is a primary mechanism of resistance to Hippo pathway inhibitors.[2][11][3]

  • Activation of bypass signaling pathways: Upregulation of parallel pathways like the MAPK and PI3K/AKT pathways can compensate for the inhibition of the Hippo pathway.[4][5][6][7][12][8][9]

  • Mutations in Hippo pathway components: Genetic alterations in genes upstream of MST1/2 can lead to constitutive activation of YAP/TAZ.

  • Increased drug efflux: Overexpression of drug transporters can reduce the intracellular concentration of this compound.

Q4: How can I overcome resistance to this compound in my experiments?

Based on the potential resistance mechanisms, several strategies can be employed:

  • Combination Therapy:

    • With MAPK pathway inhibitors: Co-treatment with MEK or ERK inhibitors may be effective if MAPK pathway activation is observed.[4][5][6][7]

    • With PI3K/AKT pathway inhibitors: If the PI3K/AKT pathway is upregulated, combining this compound with an AKT or PI3K inhibitor could restore sensitivity.[12][8][9]

    • With BCL-2 inhibitors: In AML, this compound has shown synergistic effects with the BCL-2 inhibitor venetoclax.

  • Directly Targeting YAP/TAZ: In cases of YAP/TAZ reactivation, inhibitors that block the interaction between YAP/TAZ and their transcriptional partners (e.g., TEAD) could be a viable strategy.

Q5: Are there known off-target effects of this compound?

This compound is a selective inhibitor of MST1/2. However, as with any kinase inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is advisable to perform control experiments to rule out off-target effects in your specific model system.

Quantitative Data

Table 1: IC50 Values of the MST1/2 Inhibitor XMU-MP-1 in Various Cancer Cell Lines (as a proxy for this compound)

No specific IC50 data for this compound across a wide range of cell lines was publicly available at the time of this document's creation. The data for XMU-MP-1, another MST1/2 inhibitor, is provided as a reference.

Cell LineCancer TypeIC50 (µM) after 72h
NamalwaBurkitt's Lymphoma1.21
RajiBurkitt's Lymphoma~2.0
RamosBurkitt's Lymphoma~2.5
JurkatT-cell Lymphoblastoma2.7
DaudiBurkitt's Lymphoma~1.5
HL-60Acute Promyelocytic LeukemiaHigher resistance
K562Chronic Myelogenous LeukemiaHigher resistance
MDA-MB-231Breast AdenocarcinomaResistant
MCF-7Breast AdenocarcinomaResistant

Data adapted from a study on XMU-MP-1.[13]

Experimental Protocols

1. Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.

  • Materials:

    • CellTiter-Glo® Reagent

    • Opaque-walled multiwell plates (96-well or 384-well)

    • Cultured cells in medium

    • Multichannel pipette

    • Plate shaker

    • Luminometer

  • Procedure:

    • Seed cells in opaque-walled multiwell plates at the desired density and incubate under standard conditions.

    • Add this compound at various concentrations and incubate for the desired treatment period.

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

2. Target Engagement Assay (NanoBRET™)

This protocol measures the binding of this compound to STK3/MST2 or STK4/MST1 in live cells.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • NanoLuc®-STK3 or NanoLuc®-STK4 fusion vector

    • FuGENE® HD Transfection Reagent

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ Tracer

    • This compound

    • White, non-binding surface multiwell plates

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

    • Plate reader capable of measuring NanoBRET™ signal

  • Procedure:

    • Transfect cells with the NanoLuc®-STK3 or NanoLuc®-STK4 fusion vector.

    • Plate the transfected cells in white multiwell plates.

    • Prepare serial dilutions of this compound.

    • Add the NanoBRET™ Tracer to the cells, followed by the this compound dilutions.

    • Incubate the plate at 37°C in a CO2 incubator for the desired time.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.

    • Read the plate immediately on a luminometer equipped with filters for donor and acceptor emission.

    • Calculate the NanoBRET™ ratio to determine target engagement.

Visualizations

SBP_3264_Mechanism_of_Action cluster_Hippo_Pathway Hippo Signaling Pathway cluster_Inhibition Inhibition by this compound MST1_2 MST1/2 (STK4/3) LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p phosphorylates YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD binds Gene_Expression Target Gene Expression TEAD->Gene_Expression promotes SBP_3264 This compound SBP_3264->MST1_2 inhibits Resistance_Mechanisms cluster_SBP_3264 This compound Treatment cluster_Resistance Potential Resistance Mechanisms cluster_Outcome Outcome SBP_3264 This compound Cell_Survival Cancer Cell Survival and Proliferation SBP_3264->Cell_Survival inhibits YAP_TAZ_Reactivation YAP/TAZ Reactivation YAP_TAZ_Reactivation->Cell_Survival MAPK_Activation MAPK Pathway Activation MAPK_Activation->Cell_Survival PI3K_AKT_Activation PI3K/AKT Pathway Activation PI3K_AKT_Activation->Cell_Survival Troubleshooting_Workflow Start Reduced this compound Efficacy Check_YAP_TAZ Assess YAP/TAZ Activation Start->Check_YAP_TAZ Check_Bypass_Pathways Analyze Bypass Signaling Pathways (MAPK, PI3K/AKT) Start->Check_Bypass_Pathways Consider_Combination Consider Combination Therapy Check_YAP_TAZ->Consider_Combination Check_Bypass_Pathways->Consider_Combination Outcome Restored Sensitivity Consider_Combination->Outcome

References

interpreting unexpected results from SBP-3264 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using SBP-3264 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and navigate experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the serine/threonine kinases 3 and 4 (STK3/MST2 and STK4/MST1).[1][2][3][4][5] These kinases are key upstream components of the Hippo signaling pathway, which is crucial in regulating cell proliferation, apoptosis, and organ size.[1][3][4] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of STK3/4 to block their kinase activity.[1][6]

Q2: What are the expected downstream effects of this compound treatment in a responsive cell line?

A2: As an inhibitor of the upstream Hippo kinases STK3/4, this compound treatment is expected to lead to a decrease in the phosphorylation of downstream targets such as MOB1 (Mps one binder kinase activator-like 1) and LATS1/2 (Large tumor suppressor kinases 1 and 2). This inhibition of the Hippo core kinase cascade ultimately results in reduced phosphorylation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). Hypophosphorylated YAP/TAZ can then translocate to the nucleus, associate with TEAD transcription factors, and regulate target gene expression.[6]

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is cell-line dependent. For instance, in acute myeloid leukemia (AML) cell lines like MOLM-13 and MV4-11, IC50 values for antiproliferative activity after 72 hours of treatment have been reported to be 5.8 µM and 3.7 µM, respectively.[7] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a polar aprotic solvent such as DMSO to create a concentrated stock solution.[3] For long-term stability, stock solutions should be stored at -20°C or -80°C.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working dilutions in aqueous cell culture media, ensure thorough mixing to prevent precipitation.

Troubleshooting Guide

This guide addresses potential unexpected results you may encounter during your this compound experiments.

Unexpected Result 1: No significant change in cell viability/proliferation after this compound treatment.
Potential Cause Troubleshooting Steps
Suboptimal Compound Concentration or Incubation Time Perform a dose-response (e.g., 0.1 to 50 µM) and time-course (e.g., 24, 48, 72, 96 hours) experiment to identify the effective concentration and duration for your cell line.[8]
Cell Line Insensitivity The Hippo pathway's role in proliferation is context-dependent. Your cell line may not rely on STK3/4 signaling for survival. Consider using a positive control cell line known to be sensitive to Hippo pathway inhibition, such as certain AML cell lines.[7]
Compound Instability or Precipitation Prepare fresh dilutions of this compound from a properly stored stock for each experiment. When diluting into media, vortex gently to ensure it is fully dissolved. Visually inspect for any precipitation.[9]
High Cell Seeding Density A high density of cells can sometimes mask the antiproliferative effects of a compound. Optimize your cell seeding density to ensure they are in the logarithmic growth phase during treatment.
Unexpected Result 2: Inconsistent or no change in downstream signaling (p-MOB1, p-YAP/TAZ).
Potential Cause Troubleshooting Steps
Ineffective Lysis and Sample Preparation It is critical to use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest. Keep samples on ice throughout the preparation process.[10]
Antibody Issues (Western Blot) Ensure your primary antibodies for phosphorylated proteins are validated and specific. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk contains phosphoproteins that can increase background. Always include a total protein control to assess changes in phosphorylation relative to the total protein amount.[11]
Timing of Analysis The phosphorylation state of signaling proteins can change rapidly. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to capture the peak of signaling changes after this compound treatment.
Low Abundance of Phosphorylated Protein If the phosphorylated target is of low abundance, consider immunoprecipitation to enrich for your protein of interest before running a Western blot.
Unexpected Result 3: Increased cell death or apoptosis is observed, but the mechanism is unclear.
Potential Cause Troubleshooting Steps
Off-Target Effects Although this compound is reported to be selective, like many kinase inhibitors, off-target effects are possible at higher concentrations.[6] Consider performing a kinome scan to identify potential off-target kinases.
Induction of Apoptosis To confirm if the observed cell death is due to apoptosis, perform assays to measure caspase activation (e.g., caspase-3/7 activity assay or Western blot for cleaved PARP).[12][13][14][15][16]
Context-Dependent YAP/TAZ Function In some cellular contexts, the activation of YAP/TAZ can promote apoptosis rather than proliferation. The cellular outcome of Hippo pathway inhibition can be highly dependent on the specific cell type and its microenvironment.
Unexpected Result 4: Unexpected synergistic or antagonistic effects with other compounds.
Potential Cause Troubleshooting Steps
Complex Drug Interactions Drug interactions can be complex and are not always predictable. This compound has been shown to have synergistic effects with venetoclax (B612062) in AML cells.[6] When combining this compound with other drugs, it is essential to perform a systematic combination study (e.g., using the Bliss independence or Chou-Talalay method) to determine if the interaction is synergistic, additive, or antagonistic.[8][17]
Off-Target Mediated Interactions The observed interaction may be due to off-target effects of either this compound or the combination drug. Investigating the mechanism of the interaction may require further molecular studies.

Data Summary Tables

Table 1: this compound In Vitro Activity

Cell LineAssayIncubation TimeIC50Reference
MOLM-13CellTiter-Glo72 hours5.8 µM[7]
MV4-11CellTiter-Glo72 hours3.7 µM[7]

Table 2: this compound Kinase Inhibition

KinaseAssay TypepIC50IC50Reference
STK4Inhibition7.62.6 x 10⁻⁸ M[5]
STK3Inhibition7.4-[5]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated MOB1 (p-MOB1)
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with this compound at the desired concentrations for the determined time.

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per well onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a validated primary antibody against p-MOB1 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for total MOB1 and a loading control (e.g., GAPDH or β-actin) to normalize the p-MOB1 signal.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a cell culture incubator.

  • Assay Procedure: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

SBP_3264_Signaling_Pathway cluster_Hippo_Core Hippo Core Kinases cluster_Nucleus Nucleus SBP_3264 This compound STK3_4 STK3/4 (MST1/2) SBP_3264->STK3_4 Inhibits LATS1_2 LATS1/2 STK3_4->LATS1_2 P YAP_TAZ_p p-YAP/TAZ (Cytoplasmic) LATS1_2->YAP_TAZ_p P MOB1 MOB1 MOB1->LATS1_2 Activates YAP_TAZ YAP/TAZ (Nuclear) YAP_TAZ_p->YAP_TAZ Dephosphorylation leads to nuclear translocation TEAD TEAD YAP_TAZ->TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression

Caption: this compound inhibits the Hippo signaling pathway.

Troubleshooting_Workflow Start Unexpected Result No_Effect No change in cell viability? Start->No_Effect Signaling_Issue Inconsistent downstream signaling? Start->Signaling_Issue Apoptosis_Unclear Unexplained cell death? Start->Apoptosis_Unclear Check_Concentration Optimize concentration and incubation time No_Effect->Check_Concentration Yes Check_Cell_Line Confirm cell line sensitivity No_Effect->Check_Cell_Line Yes Check_Compound Verify compound stability No_Effect->Check_Compound Yes Check_Lysis Optimize lysis buffer and sample handling Signaling_Issue->Check_Lysis Yes Check_Antibody Validate antibodies and protocol Signaling_Issue->Check_Antibody Yes Check_Time_Course Perform time-course for signaling Signaling_Issue->Check_Time_Course Yes Check_Off_Target Investigate off-target effects Apoptosis_Unclear->Check_Off_Target Yes Caspase_Assay Perform caspase activation assay Apoptosis_Unclear->Caspase_Assay Yes Check_Concentration->Signaling_Issue Check_Cell_Line->Signaling_Issue Check_Compound->Signaling_Issue

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: SBP-3264 Activity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of SBP-3264, a potent and selective inhibitor of the Hippo pathway kinases STK3 (MST2) and STK4 (MST1), in a new cell line.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the serine/threonine kinases STK3 (MST2) and STK4 (MST1).[1] These kinases are key upstream components of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size.[1] By inhibiting STK3/4, this compound prevents the phosphorylation and activation of the downstream kinases LATS1/2. This leads to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which then associate with TEAD transcription factors to regulate gene expression.[1]

Q2: What are the expected downstream effects of this compound treatment in a responsive cell line?

A2: In a responsive cell line, treatment with this compound is expected to lead to a decrease in the phosphorylation of direct and indirect downstream targets of STK3/4. Key biomarkers to assess are:

  • Decreased p-MOB1 (Thr35): MOB1 is a direct substrate of STK3/4, and its phosphorylation at Threonine 35 is a critical step in Hippo pathway activation. A reduction in p-MOB1 (Thr35) is a direct indicator of STK3/4 inhibition.[1]

  • Decreased p-LATS1/2: As STK3/4 activate LATS1/2 through phosphorylation, a decrease in phosphorylated LATS1/2 is an expected downstream consequence of this compound treatment.

  • Decreased p-YAP (Ser127): LATS1/2 phosphorylate YAP at Serine 127, leading to its cytoplasmic retention and inactivation. Inhibition of the upstream cascade by this compound should result in reduced p-YAP (Ser127).

  • Increased nuclear YAP/TAZ: With reduced phosphorylation, YAP and TAZ translocate to the nucleus.

  • Increased expression of YAP/TAZ target genes: In the nucleus, YAP/TAZ bind to TEAD transcription factors to upregulate the expression of target genes such as CYR61 and CTGF.[2]

Q3: What are the typical phenotypic outcomes of treating cells with this compound?

A3: The cellular consequences of this compound treatment are context-dependent and can vary between cell lines. However, commonly observed phenotypic outcomes include:

  • Inhibition of cell proliferation: this compound has been shown to suppress the growth of various cancer cell lines.

  • Induction of apoptosis: Treatment with this compound can lead to programmed cell death, which can be measured by an increase in cleaved caspase-3.[3]

  • Cell cycle arrest: The compound may cause cells to arrest in specific phases of the cell cycle, such as G2/M.

  • Inhibition of cell migration and invasion: In some cancer models, inhibition of the Hippo pathway can reduce the metastatic potential of cells.

Q4: What concentration of this compound should I use in my experiments?

A4: this compound is a potent inhibitor with low nanomolar activity reported in biochemical assays.[1] However, the optimal concentration for cell-based assays will vary depending on the cell line's permeability, expression levels of STK3/4, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your new cell line. A starting range of 10 nM to 10 µM is advisable. For initial downstream signaling experiments, a concentration of 1-10 µM for 4-24 hours has been used in published studies.[1][3]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
No change in p-MOB1, p-LATS1/2, or p-YAP levels after this compound treatment. 1. The cell line may have low or absent expression of STK3/4. 2. The concentration of this compound is too low. 3. The treatment duration is too short. 4. The Hippo pathway is not active in the cultured conditions. 5. The antibodies used for Western blotting are not optimal.1. Confirm the expression of STK3 and STK4 in your cell line by Western blot or qPCR. 2. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 30 µM). 3. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours). 4. Consider stimulating the pathway with H2O2 (50 µM for 2 hours) as a positive control for STK3/4 activation before this compound treatment.[1] 5. Validate your antibodies using positive and negative controls (e.g., cell lysates with known pathway activation, knockout cell lines).
Unexpected phenotypic effects (e.g., increased proliferation). 1. The role of the Hippo pathway can be context-dependent. In some cancer types, STK3/4 may have pro-tumorigenic roles, and their inhibition could lead to unexpected outcomes.[4] 2. Off-target effects of this compound at high concentrations.1. Carefully review the literature for the role of the Hippo pathway in your specific cancer type or cell line model. 2. Correlate the phenotypic effects with the on-target biochemical effects (i.e., decreased phosphorylation of downstream targets). Use the lowest effective concentration to minimize off-target effects.
High variability in experimental replicates. 1. Inconsistent cell density at the time of treatment. The Hippo pathway is sensitive to cell-cell contact. 2. This compound instability or poor solubility in media. 3. Inconsistent sample preparation for analysis.1. Ensure consistent cell seeding density and allow cells to adhere and reach a consistent confluency before treatment. 2. Prepare fresh this compound stock solutions in DMSO and ensure complete dissolution before diluting in culture media. 3. Standardize all steps of sample collection, lysis, and analysis.

Experimental Protocols

Protocol 1: Western Blot Analysis of Hippo Pathway Phosphorylation

This protocol is designed to assess the phosphorylation status of key Hippo pathway proteins following this compound treatment.

Materials:

  • Your new cell line

  • This compound

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-p-MOB1 (Thr35)

    • Rabbit anti-MOB1

    • Rabbit anti-p-YAP (Ser127)

    • Rabbit anti-YAP

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the desired time (e.g., 4 or 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or similar method.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample (e.g., 20-30 µg per lane).

    • Separate proteins by SDS-PAGE. For improved resolution of phosphorylated proteins, consider using Phos-tag™ SDS-PAGE.[5]

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the phosphorylated protein signal to the total protein signal for each target.

    • Normalize to the loading control to account for any loading differences.

Protocol 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

  • Your new cell line

  • This compound

  • 96-well plates

  • Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells per well) in 100 µL of culture medium.

    • Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the diluted compound to the appropriate wells to achieve the final desired concentrations. Include wells with DMSO as a vehicle control and wells with medium only as a blank.

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay Measurement:

    • Follow the manufacturer's protocol for the chosen cell proliferation assay.

    • For MTT, this will involve adding the MTT reagent, incubating, solubilizing the formazan (B1609692) crystals, and reading the absorbance.

    • For CellTiter-Glo®, this will involve adding the reagent and reading the luminescence.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of viability against the log of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes expected outcomes for confirming this compound activity. Note that specific values will be cell-line dependent and should be determined empirically.

Parameter Assay Expected Outcome with this compound Treatment Typical Concentration Range Typical Time Point
STK3/4 Target Engagement Western Blot↓ p-MOB1 (Thr35) / Total MOB11 - 10 µM4 - 24 hours
Hippo Pathway Inhibition Western Blot↓ p-YAP (Ser127) / Total YAP1 - 10 µM4 - 24 hours
YAP/TAZ Target Gene Upregulation qPCR↑ CYR61, CTGF mRNA levels1 - 10 µM24 hours
Cell Proliferation MTT, CellTiter-Glo®↓ Cell Viability (Dose-dependent)10 nM - 10 µM72 hours
Apoptosis Induction Western Blot (Cleaved Caspase-3), Annexin V Staining↑ Cleaved Caspase-3, ↑ Annexin V positive cells1 - 10 µM24 - 48 hours

Visualizations

SBP_3264_Mechanism_of_Action cluster_pathway Hippo Signaling Pathway SBP3264 This compound STK3_4 STK3/4 (MST1/2) SBP3264->STK3_4 Inhibits LATS1_2 LATS1/2 STK3_4->LATS1_2 Activates YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS1_2->YAP_TAZ_cyto Phosphorylates (inactivates) YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Dephosphorylation allows translocation TEAD TEAD YAP_TAZ_nuc->TEAD Binds to Target_Genes Target Genes (e.g., CYR61, CTGF) TEAD->Target_Genes Activates Transcription Proliferation Cell Proliferation, Survival Target_Genes->Proliferation

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Experimental_Workflow cluster_workflow Workflow for Confirming this compound Activity start Start: New Cell Line dose_response Dose-Response & Time-Course (e.g., 10 nM - 10 µM; 4-24h) start->dose_response biochemical_assays Biochemical Assays dose_response->biochemical_assays functional_assays Functional Assays dose_response->functional_assays western_blot Western Blot: - p-MOB1 (Thr35) - p-YAP (Ser127) biochemical_assays->western_blot qpcr qPCR: - CYR61 - CTGF biochemical_assays->qpcr data_analysis Data Analysis & Interpretation western_blot->data_analysis qpcr->data_analysis proliferation_assay Proliferation Assay (MTT) functional_assays->proliferation_assay apoptosis_assay Apoptosis Assay (Caspase-3) functional_assays->apoptosis_assay proliferation_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for this compound activity confirmation.

Troubleshooting_Logic node_rect node_rect start No change in p-YAP after This compound treatment? check_expression Is STK3/4 expressed? start->check_expression yes_expr Yes check_expression->yes_expr Yes no_expr No check_expression->no_expr No check_concentration Is concentration optimal? yes_conc Yes check_concentration->yes_conc Yes no_conc No check_concentration->no_conc No check_time Is treatment time sufficient? yes_time Yes check_time->yes_time Yes no_time No check_time->no_time No yes_expr->check_concentration solution_expr Cell line may not be a suitable model. no_expr->solution_expr yes_conc->check_time solution_conc Perform dose-response experiment. no_conc->solution_conc review_literature Review literature for context-dependent Hippo pathway roles. yes_time->review_literature solution_time Perform time-course experiment. no_time->solution_time

Caption: Troubleshooting decision tree for this compound experiments.

References

adjusting SBP-3264 dosage for in vivo efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting the dosage of SBP-3264 for optimal in vivo efficacy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the serine/threonine kinases STK3 (MST2) and STK4 (MST1).[1][2] These kinases are key upstream components of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size.[1][3] By inhibiting STK3 and STK4, this compound disrupts the Hippo pathway cascade, ultimately modulating the activity of the downstream effectors YAP and TAZ.[1] this compound has shown promise in preclinical studies for the treatment of Acute Myeloid Leukemia (AML).[1][4][5]

Q2: What is the recommended starting dosage for this compound in in vivo mouse studies?

A2: Based on published preclinical studies in C57BL/6J mice, a starting dosage of 10 or 20 mg/kg administered via intraperitoneal (IP) injection is recommended.[1] The optimal dose for your specific model may vary, and a dose-escalation study is advisable to determine the most effective and well-tolerated dose.

Q3: How should this compound be formulated for in vivo administration?

A3: A commonly used formulation for this compound for intraperitoneal injection in mice is a solution of 5% DMSO, 10% Tween-80, and 85% H2O .[1] It is critical to ensure the compound is fully dissolved to ensure accurate dosing and avoid precipitation.

Q4: What are the known off-target effects of this compound?

Q5: Can this compound be used in combination with other therapies?

A5: Yes, in vitro studies have shown that this compound acts synergistically with the BCL-2 inhibitor venetoclax (B612062) to inhibit the proliferation of AML cells.[1][5] This suggests that combination therapies may be a promising avenue for future investigation. Further in vivo studies are needed to confirm these synergistic effects.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Suboptimal in vivo efficacy Inadequate dosagePerform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal effective dose.
Poor bioavailabilityAlthough formulated for IP injection, consider alternative routes of administration if absorption is a concern. Assess plasma concentrations of this compound over time.
Rapid metabolism or clearanceConduct pharmacokinetic (PK) studies to determine the half-life of this compound in your model. Adjust the dosing frequency based on the PK profile.
Ineffective target engagementAssess pharmacodynamic (PD) markers in tumor or surrogate tissues. A key PD marker for Hippo pathway inhibition is a decrease in the phosphorylation of MOB1.[5]
Observed Toxicity (e.g., weight loss, lethargy) Dosage is too highReduce the dosage or the frequency of administration. Monitor animal health closely.
Formulation issuesEnsure the formulation is prepared correctly and the vehicle is well-tolerated. Run a vehicle-only control group.
Off-target effectsWhile this compound is selective, off-target effects are possible. Consider profiling this compound against a kinase panel to identify potential off-target interactions.
Compound precipitation in formulation Poor solubilityPrepare the formulation fresh before each use. Sonication may help to dissolve the compound. Consider exploring alternative formulations if precipitation persists.
Instability of the compoundStore the stock solution and formulated drug appropriately, protected from light and at the recommended temperature. Assess the stability of the formulation over the duration of the experiment.

Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay Type
STK3 (MST2)Low nanomolarBiochemical Assay
STK4 (MST1)Low nanomolarBiochemical Assay

Note: Specific IC50 values from the primary literature are described as "low nanomolar".[1]

Table 2: Suggested In Vivo Experimental Parameters for this compound in an AML Mouse Model

ParameterRecommendation
Animal Model Immunocompromised mice (e.g., NSG) engrafted with human AML cells
Drug This compound
Formulation 5% DMSO, 10% Tween-80, 85% H2O
Dosage 10 - 20 mg/kg
Route of Administration Intraperitoneal (IP) injection
Dosing Schedule To be determined based on pharmacokinetic studies (e.g., once daily)
Control Groups Vehicle control, untreated control
Efficacy Readouts Tumor volume, survival, flow cytometry analysis of AML cells in bone marrow/spleen
Pharmacodynamic Marker Phospho-MOB1 levels in tumor tissue

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Dosing

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile filtered

    • Tween-80, sterile

    • Water for injection, sterile

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a 20X stock solution (relative to the final 5% concentration). Vortex until the powder is completely dissolved.

    • In a separate sterile tube, prepare the vehicle by mixing Tween-80 and water for injection in the correct proportions (e.g., for a final 10% Tween-80 and 85% water solution).

    • Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

    • Visually inspect the final solution for any precipitates. If necessary, sonicate briefly in a water bath.

    • Prepare the formulation fresh on the day of dosing.

Protocol 2: Assessment of In Vivo Target Engagement by Western Blot

  • Sample Collection:

    • At a predetermined time point after the final dose of this compound (e.g., at peak plasma concentration), euthanize the mice.

    • Excise tumors or relevant tissues and snap-freeze in liquid nitrogen.

  • Protein Extraction:

    • Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration using a standard assay (e.g., BCA).

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-MOB1 and total MOB1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Quantify the band intensities and normalize the phospho-MOB1 signal to the total MOB1 signal. A decrease in this ratio in the this compound treated group compared to the vehicle control indicates target engagement.

Visualizations

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 (STK4/3) Cell-Cell_Contact->MST1_2 Activates Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 Activates GPCR_Signaling GPCR_Signaling GPCR_Signaling->MST1_2 Modulates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates SBP_3264 This compound SBP_3264->MST1_2 Inhibits YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation TEAD TEAD YAP_TAZ_n->TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Promotes

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Efficacy & PD Analysis AML_Model Establish In Vivo AML Model Randomization Randomize Mice into Treatment Groups AML_Model->Randomization Formulation Prepare this compound Formulation Randomization->Formulation Dosing Administer this compound (e.g., 10-20 mg/kg IP) Formulation->Dosing Monitoring Monitor Animal Health and Tumor Growth Dosing->Monitoring Efficacy Assess Efficacy (Tumor Volume, Survival) Monitoring->Efficacy PD_Analysis Collect Tissues for Pharmacodynamic Analysis Monitoring->PD_Analysis Western_Blot Western Blot for p-MOB1/Total MOB1 PD_Analysis->Western_Blot Data_Analysis Analyze and Interpret Results Western_Blot->Data_Analysis

References

Validation & Comparative

A Head-to-Head Comparison of SBP-3264 and XMU-MP-1 in Hippo Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Hippo pathway inhibitors: SBP-3264 and XMU-MP-1. This document synthesizes available experimental data to evaluate their performance, mechanism of action, and potential off-target effects, offering a comprehensive resource for selecting the appropriate tool for research and development.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. At the core of this pathway are the serine/threonine kinases STK3 (MST2) and STK4 (MST1). Inhibition of these kinases is a key strategy to modulate Hippo signaling. This guide focuses on a direct comparison of this compound, a novel inhibitor, and the widely used XMU-MP-1.

Mechanism of Action and Cellular Effects

Both this compound and XMU-MP-1 are potent inhibitors of the upstream Hippo pathway kinases, STK3/MST2 and STK4/MST1.[1][2] Their primary mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of downstream targets such as LATS1/2 and MOB1.[1] This inhibition leads to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and TAZ, which then bind to TEAD transcription factors to regulate gene expression.

However, recent studies have revealed a nuanced difference in their downstream effects. While both compounds effectively reduce the phosphorylation of MOB1, a direct substrate of MST1/2, their impact on YAP/TAZ-TEAD transcriptional activity appears to differ under certain experimental conditions.[1] One study demonstrated that potent pyrrolopyrimidine derivatives, including compounds from the same series as this compound, led to a marked increase in YAP/TAZ-TEAD reporter activity.[1] In contrast, in the same assay, XMU-MP-1 did not produce an increase in YAP/TAZ-TEAD activity.[1] This suggests potential differences in their engagement with downstream cellular machinery or the presence of off-target effects that may influence the ultimate transcriptional output.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data on the inhibitory activity of this compound and XMU-MP-1 against their primary targets.

InhibitorTargetIC50 (nM)AssayReference
This compound STK3 (MST2)~200 (for parent compound 1)Biochemical Assay[2]
STK4 (MST1)~200 (for parent compound 1)Biochemical Assay[2]
STK3 (Cellular)1510NanoBRET™ Assay[1]
STK4 (Cellular)1040NanoBRET™ Assay[1]
XMU-MP-1 MST171.1Biochemical Assay[3]
MST238.1Biochemical Assay[3]

Note: The IC50 values for this compound are based on early-generation compounds in the same series and cellular target engagement assays, highlighting the need for further direct biochemical comparisons.

Off-Target Effects and Selectivity

A key consideration in the selection of a chemical probe is its selectivity. XMU-MP-1 has been reported to have some off-target activities, including the inhibition of ULK1/2 and Aurora kinases, which could contribute to its cellular phenotypes and limit its utility as a highly specific tool.[1] this compound was developed as a more selective inhibitor with improved potency against STK3 and STK4 compared to XMU-MP-1 in cellular assays.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the information discussed, the following diagrams have been generated using Graphviz.

Hippo_Pathway cluster_inhibitors cluster_pathway Hippo Signaling Pathway SBP_3264 This compound MST1_2 MST1/2 (STK4/3) SBP_3264->MST1_2 inhibits XMU_MP_1 XMU-MP-1 XMU_MP_1->MST1_2 inhibits LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates MOB1 MOB1 MST1_2->MOB1 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Cytoplasm Cytoplasm YAP_TAZ_p->Cytoplasm Cytoplasmic Retention YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD binds Nucleus Nucleus YAP_TAZ->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression regulates

Caption: The Hippo Signaling Pathway and points of inhibition by this compound and XMU-MP-1.

Experimental_Workflow cluster_workflow Experimental Workflow for Inhibitor Comparison Cell_Culture 1. Cell Culture (e.g., HEK293, Cancer Cell Lines) Treatment 2. Treatment (this compound vs. XMU-MP-1 at various concentrations) Cell_Culture->Treatment Biochemical_Assay 3a. Biochemical Assay (IC50 determination) Treatment->Biochemical_Assay Cellular_Assays 3b. Cellular Assays Treatment->Cellular_Assays Data_Analysis 5. Data Analysis and Comparison Biochemical_Assay->Data_Analysis Western_Blot 4a. Western Blot (p-MOB1, p-YAP/TAZ) Cellular_Assays->Western_Blot Reporter_Assay 4b. Luciferase Reporter Assay (YAP/TAZ-TEAD activity) Cellular_Assays->Reporter_Assay Proliferation_Assay 4c. Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cellular_Assays->Proliferation_Assay Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

References

SBP-3264: A Comparative Analysis of Specificity Against Other STK3/4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of SBP-3264, a potent inhibitor of Serine/Threonine Kinase 3 (STK3, also known as MST2) and Serine/Threonine Kinase 4 (STK4, also known as MST1), with other known inhibitors of these key components of the Hippo signaling pathway. The objective of this document is to present experimental data on the selectivity of this compound, offering a clear perspective on its potential as a specific chemical probe and therapeutic candidate.

Executive Summary

This compound is a pyrrolopyrimidine-based small molecule inhibitor designed to target the ATP-binding pocket of STK3 and STK4.[1] Experimental evidence demonstrates that this compound exhibits high potency for STK3 and STK4 with low nanomolar efficacy.[1][2] Notably, it displays a superior specificity profile when compared to the widely used STK3/4 inhibitor, XMU-MP-1, which is known to have off-target effects on kinases such as ULK1/2 and Aurora kinases.[1] This guide summarizes the available quantitative data, details the experimental methodologies used to determine inhibitor specificity, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of STK3/4 Inhibitor Specificity

The following tables summarize the in vitro and cellular potency of this compound and other STK3/4 inhibitors. The data is compiled from published research to facilitate a direct comparison.

Table 1: In Vitro Biochemical Potency of STK3/4 Inhibitors

InhibitorTargetIC50 (nM)Assay MethodReference
This compound STK311ADP-Glo™ Kinase Assay[1]
STK44ADP-Glo™ Kinase Assay[1]
XMU-MP-1STK379ADP-Glo™ Kinase Assay[1]
STK451ADP-Glo™ Kinase Assay[1]
mCLC846STK3 (MST2)214Not Specified[2]
STK4 (MST1)26.3Not Specified[2]
UNC-SOB-5-16STK322Not Specified[2]

Table 2: Cellular Target Engagement and Off-Target Effects

InhibitorTargetCellular IC50 (nM)Off-Target(s)Off-Target IC50 (nM)Assay MethodReference
This compound STK3122LRRK2>10,000NanoBRET™ Assay[1]
STK4142NanoBRET™ Assay[1]
XMU-MP-1STK31510ULK1/2, Aurora KinasesNot SpecifiedNot Specified[1]
STK41040NanoBRET™ Assay[1]
UNC-SOB-5-16STK3Not SpecifiedLRRK2Not SpecifiedNot Specified[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is proportional to the initial kinase activity.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase (STK3 or STK4), the substrate (e.g., a generic peptide substrate), and ATP in a kinase reaction buffer.

    • Add serially diluted concentrations of the test inhibitor (e.g., this compound) or DMSO as a vehicle control.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration.

Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). An inhibitor competing with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-STK3 or NanoLuc®-STK4 fusion protein.

    • Seed the transfected cells into a multi-well plate and allow them to adhere.

  • Assay Execution:

    • Treat the cells with a range of concentrations of the test inhibitor (e.g., this compound) or DMSO.

    • Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.

    • Incubate for a specified period (e.g., 2 hours) at 37°C.

  • BRET Measurement:

    • Measure the donor and acceptor emission signals using a BRET-capable plate reader.

    • Calculate the BRET ratio (acceptor emission / donor emission).

  • Data Analysis:

    • Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 value.

Mandatory Visualization

Hippo Signaling Pathway

The diagram below illustrates the core components of the Hippo signaling pathway, highlighting the central role of STK3/4. Inhibition of STK3/4 by compounds like this compound is expected to activate the downstream effectors YAP/TAZ.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact STK3_4 STK3/4 (MST1/2) Cell-Cell Contact->STK3_4 Mechanical Cues Mechanical Cues Mechanical Cues->STK3_4 LATS1_2 LATS1/2 STK3_4->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 SAV1 SAV1 SAV1->STK3_4 p_YAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ->p_YAP_TAZ TEAD TEAD YAP_TAZ->TEAD activates Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression SBP3264 This compound SBP3264->STK3_4 inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Specificity Testing

The following diagram outlines a general workflow for assessing the specificity of a kinase inhibitor, incorporating both in vitro and cellular assays.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays biochemical_assay Biochemical Potency Assay (e.g., ADP-Glo™) ic50 Determine IC50 for Target Kinase(s) biochemical_assay->ic50 kinome_scan Broad Kinome Screen (e.g., KINOMEscan™) selectivity_profile Generate Selectivity Profile kinome_scan->selectivity_profile target_engagement Target Engagement Assay (e.g., NanoBRET™) cellular_ic50 Determine Cellular IC50 target_engagement->cellular_ic50 downstream_signaling Downstream Signaling Assay (e.g., Western Blot for p-MOB1) on_target_confirmation Confirm On-Target Effect downstream_signaling->on_target_confirmation off_target_phenotype Off-Target Phenotypic Screen off_target_assessment Assess Unwanted Off-Target Effects off_target_phenotype->off_target_assessment start Test Compound (e.g., this compound) start->biochemical_assay start->kinome_scan start->target_engagement start->downstream_signaling start->off_target_phenotype conclusion Highly Specific Inhibitor selectivity_profile->conclusion on_target_confirmation->conclusion off_target_assessment->conclusion if minimal

Caption: Workflow for determining the specificity of a kinase inhibitor.

Conclusion

The available data strongly indicates that this compound is a highly potent and selective inhibitor of STK3 and STK4.[1][3] In direct comparative assays, this compound demonstrates significantly greater potency against STK3 and STK4 than XMU-MP-1, both in biochemical and cellular contexts.[1] Furthermore, this compound does not appear to share the known off-target liabilities of XMU-MP-1, such as the inhibition of Aurora and ULK kinases.[1] The favorable selectivity profile of this compound, characterized by a wide window over other kinases like LRRK2, positions it as a superior chemical probe for elucidating the physiological and pathological roles of STK3 and STK4.[1] For researchers in the field of Hippo signaling and drug development, this compound represents a valuable tool for target validation and a promising scaffold for the development of novel therapeutics.

References

On-Target Efficacy of SBP-3264: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LA JOLLA, CA – In the competitive landscape of Hippo signaling pathway inhibitors, SBP-3264 has emerged as a potent and selective agent for targeting the serine/threonine kinases STK3 (MST2) and STK4 (MST1). This guide provides a comprehensive comparison of this compound with other known MST1/2 inhibitors, supported by experimental data to validate its on-target effects. This information is intended for researchers, scientists, and drug development professionals engaged in oncology and other fields where the Hippo pathway plays a critical role.

This compound is a small molecule inhibitor that has demonstrated significant promise, particularly in the context of acute myeloid leukemia (AML), by modulating the Hippo signaling cascade.[1] Its on-target effects are primarily validated through its potent inhibition of MST1 and MST2, key upstream kinases in this pathway.

Comparative Efficacy Analysis

To objectively assess the on-target effects of this compound, its performance was compared against two other known MST1/2 inhibitors: XMU-MP-1 and CEP-11981. The following tables summarize the quantitative data from key in vitro and cellular assays.

Biochemical Kinase Inhibition

The inhibitory activity of the compounds against purified STK3 and STK4 enzymes was determined using the ADP-Glo kinase assay. This assay measures the amount of ADP produced, which is inversely proportional to the kinase activity.

CompoundTargetIC50 (nM)
This compound STK3 (MST2)36
STK4 (MST1)24
XMU-MP-1 STK3 (MST2)38.1
STK4 (MST1)71.1
CEP-11981 STK3 (MST2)<25
STK4 (MST1)Not Available

Data for this compound and XMU-MP-1 were obtained from the primary publication by Bata N, et al. CEP-11981 data is from other available literature.

Cellular Target Engagement

The NanoBRET™ Target Engagement Intracellular Kinase Assay was employed to measure the apparent cellular affinity of the inhibitors for STK3 and STK4 in live HEK293 cells. This assay quantifies the displacement of a fluorescent tracer from the kinase by the inhibitor.

CompoundTargetCellular IC50 (nM)
This compound STK3 (MST2)122
STK4 (MST1)224
XMU-MP-1 STK3 (MST2)1510
STK4 (MST1)1040

Data sourced from Bata N, et al. J Med Chem. 2022.

Hippo Pathway Activation in Cells

A YAP/TAZ-TEAD luciferase reporter assay was used to assess the functional consequence of MST1/2 inhibition. Activation of the Hippo pathway leads to the phosphorylation and cytoplasmic retention of YAP/TAZ, thereby reducing their transcriptional activity. Inhibition of MST1/2 is expected to increase YAP/TAZ-TEAD mediated transcription.

CompoundEffect on YAP/TAZ-TEAD Activity
This compound Marked increase in activity
XMU-MP-1 No increase in activity

Observations from Bata N, et al. J Med Chem. 2022.

Off-Target Profile

A critical aspect of a drug's utility is its selectivity. While comprehensive head-to-head kinome-wide scanning data is not publicly available for all three compounds in a single study, existing literature provides insights into their off-target effects. XMU-MP-1 has been reported to have off-target activity against ULK1/2 and Aurora kinases.[2] In contrast, this compound is described as having fewer off-target effects.[2] CEP-11981 is a multi-kinase inhibitor targeting TIE2, VEGFR1-3, and FGFR1, in addition to MST2.[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated.

Hippo_Signaling_Pathway cluster_core_cassette Hippo Kinase Cassette cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 (STK4/3) Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 MST1_2->SAV1 MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates TEAD TEAD YAP_TAZ->TEAD (dephosphorylated) translocates to nucleus & binds Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates This compound This compound This compound->MST1_2 inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays ADP_Glo ADP-Glo Kinase Assay (STK3/4 + Inhibitor) IC50_determination Determine IC50 ADP_Glo->IC50_determination NanoBRET NanoBRET Assay (HEK293 cells + Inhibitor) Cellular_IC50 Determine Cellular IC50 NanoBRET->Cellular_IC50 Luciferase_Assay YAP/TAZ-TEAD Reporter Assay (HEK293 cells + Inhibitor) Pathway_Activity Measure Pathway Activity Luciferase_Assay->Pathway_Activity

Caption: Workflow for validating the on-target effects of this compound.

Experimental Protocols

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.

Protocol:

  • Prepare a reaction mixture containing STK3 or STK4 enzyme, substrate (a generic peptide), and ATP in a kinase buffer.

  • Add serial dilutions of this compound, XMU-MP-1, or CEP-11981 to the reaction mixture. A DMSO control is included.

  • Incubate the reaction at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and inversely proportional to the kinase activity.

  • Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a test compound to a target kinase in living cells. The assay uses a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent energy transfer tracer. Compound binding to the kinase displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

Protocol:

  • Transfect HEK293 cells with a vector expressing a NanoLuc®-STK3 or NanoLuc®-STK4 fusion protein.

  • Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Add serial dilutions of this compound or XMU-MP-1 to the cells, followed by the addition of the NanoBRET™ tracer. A DMSO control is included.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Measure the donor (450 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.

  • Calculate the NanoBRET™ ratio and plot it against the inhibitor concentration to determine the cellular IC50 values.

YAP/TAZ-TEAD Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex. Cells are co-transfected with a firefly luciferase reporter plasmid driven by a TEAD-responsive promoter and a control Renilla luciferase plasmid.

Protocol:

  • Co-transfect HEK293 cells with an 8xGTIIC-firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Treat the cells with this compound or XMU-MP-1 at a concentration of 10 µM for 48 hours. A DMSO control is included.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • Compare the normalized luciferase activity in inhibitor-treated cells to the DMSO control to determine the effect on YAP/TAZ-TEAD transcriptional activity.

Conclusion

The presented data strongly support the on-target efficacy of this compound as a potent inhibitor of the MST1/2 kinases. In direct comparison with XMU-MP-1, this compound demonstrates superior potency in cellular assays and a more pronounced effect on the downstream Hippo signaling pathway. While CEP-11981 also shows potent inhibition of MST2, its broader kinase inhibition profile may lead to different biological outcomes. The high on-target potency and favorable cellular activity of this compound make it a valuable tool for further investigation of the Hippo pathway and a promising candidate for therapeutic development.

References

SBP-3264 Demonstrates Synergistic Efficacy with Venetoclax in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LA JOLLA, CA – Preclinical research reveals that SBP-3264, a novel inhibitor of the Hippo pathway kinases STK3/MST2 and STK4/MST1, exhibits a significant synergistic anti-leukemic effect when combined with the BCL-2 inhibitor venetoclax (B612062) in acute myeloid leukemia (AML) cells.[1] This finding suggests a promising new therapeutic strategy for AML, a challenging hematological malignancy.

This compound's mechanism of action involves the targeted inhibition of the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.[2][3][4] By inhibiting STK3/4, this compound modulates downstream signaling, leading to suppressed proliferation of AML cells.[2][3] The combination with venetoclax, which promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2, results in a potent synergistic effect, significantly enhancing the killing of AML cells compared to either agent alone.[1]

Quantitative Analysis of Synergistic Effects

The synergy between this compound and venetoclax was quantitatively assessed in the MOLM-13 AML cell line. The combination demonstrated a significant increase in the potency of venetoclax and a positive Bliss synergy score, indicating a greater-than-additive effect.

Drug CombinationCell LineParameterValueReference
This compound + VenetoclaxMOLM-13Bliss Synergy Score6.68[1]
This compound (10 µM) + VenetoclaxMOLM-13Fold Increase in Venetoclax Potency60-fold[1]

Experimental Protocols

The synergistic effects of this compound and venetoclax were determined using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

Cell Culture: MOLM-13, a human AML cell line, was cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Drug Treatment and Viability Assay:

  • MOLM-13 cells were seeded in 96-well plates.

  • Cells were treated with a matrix of concentrations of this compound and venetoclax, both alone and in combination.

  • After a 72-hour incubation period, the CellTiter-Glo® Reagent was added to each well.

  • The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.

  • After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence was measured using a plate reader.

  • Data were normalized to DMSO-treated control cells.

  • IC50 values were calculated from the dose-response curves using a four-parameter variable slope equation.

  • Synergy scores were calculated using the SynergyFinder web application based on the Bliss independence model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Hippo signaling pathway targeted by this compound and the experimental workflow used to assess the synergistic effects.

Hippo_Signaling_Pathway cluster_nucleus Upstream_Signals Upstream Signals (Cell-Cell Contact, Stress) STK3_4 STK3/MST2 & STK4/MST1 Upstream_Signals->STK3_4 LATS1_2 LATS1/2 STK3_4->LATS1_2 phosphorylates MOB1 MOB1 STK3_4->MOB1 phosphorylates SBP_3264 This compound SBP_3264->STK3_4 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1->LATS1_2 Phospho_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->Phospho_YAP_TAZ Nucleus Nucleus YAP_TAZ->Nucleus Translocation Cytoplasm Cytoplasm Phospho_YAP_TAZ->Cytoplasm Sequestration & Degradation TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) YAP_TAZ_n YAP/TAZ TEAD_n TEAD YAP_TAZ_n->TEAD_n Gene_Expression_n Target Gene Expression (Proliferation, Survival) TEAD_n->Gene_Expression_n

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Seeding Seed MOLM-13 cells in 96-well plates Drug_Treatment Treat with this compound and/or Venetoclax Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Add CellTiter-Glo® Reagent Incubation->Viability_Assay Luminescence_Measurement Measure Luminescence Viability_Assay->Luminescence_Measurement Data_Analysis Data Analysis (IC50, Synergy Score) Luminescence_Measurement->Data_Analysis

Caption: Workflow for assessing the synergistic effects of this compound and venetoclax.

References

A Comparative Guide to SBP-3264 and Novel Hippo Pathway Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the MST1/2 inhibitor SBP-3264 with emerging novel inhibitors of the Hippo signaling pathway. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes critical pathways and workflows to aid in the selection and application of these chemical probes.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. This compound, a potent and selective inhibitor of the upstream Hippo kinases MST1 (STK4) and MST2 (STK3), has emerged as a valuable tool for studying the pathway's role in diseases like Acute Myeloid Leukemia (AML). Concurrently, a new wave of inhibitors targeting downstream components of the pathway, such as LATS1/2 kinases and the YAP/TAZ-TEAD transcriptional complex, are in development, offering alternative strategies to modulate Hippo signaling.

This guide offers a comparative analysis of this compound against a selection of these novel inhibitors, focusing on their mechanism of action, potency, and the experimental frameworks used for their characterization.

Quantitative Comparison of Hippo Pathway Inhibitors

The following tables summarize the in vitro potency of this compound and representative novel Hippo pathway inhibitors. It is important to note that these values are derived from various studies and direct head-to-head comparisons in a single study are limited.

Table 1: Comparison of Inhibitor Potency (IC50/EC50 in nM)

InhibitorTargetAssay TypeIC50/EC50 (nM)Cell Line/System
This compound MST1 (STK4) / MST2 (STK3)Biochemical Kinase AssayMST1: 26.3, MST2: 214Recombinant Human Kinases
GA-017 LATS1 / LATS2Biochemical Kinase AssayLATS1: 4.10, LATS2: 3.92Recombinant Human Kinases
NIBR-LTSi LATS1/2Biochemical Kinase Assay1.4Recombinant Human Kinases
IK-930 TEADTEAD Reporter Assay25NF2-mutant Mesothelioma Cells
VT3989 TEADCell Proliferation Assay9NCI-H226 (Mesothelioma)

Signaling Pathway and Inhibitor Targets

The Hippo pathway is a kinase cascade that ultimately regulates the activity of the transcriptional co-activators YAP and TAZ. This compound acts upstream by inhibiting MST1/2, while novel inhibitors target downstream nodes.

Hippo pathway with inhibitor targets.

Experimental Methodologies

The following are detailed protocols for key experiments commonly used to characterize and compare Hippo pathway inhibitors.

Biochemical Kinase Assay (MST1/2 and LATS1/2)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human MST1/2 or LATS1/2 kinase (e.g., from Promega or SignalChem)

  • Kinase-specific substrate (e.g., myelin basic protein for MST1/2, recombinant YAP for LATS1/2)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitors (e.g., this compound, GA-017) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • In a 384-well plate, add the test inhibitor, recombinant kinase, and kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ kit, following the manufacturer's instructions.

  • Data is normalized to no-inhibitor (positive) and no-enzyme (negative) controls.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability/Proliferation Assay

This assay determines the effect of an inhibitor on the growth and viability of cancer cell lines with a dysregulated Hippo pathway.

Materials:

  • Cancer cell line with known Hippo pathway alterations (e.g., NF2-mutant mesothelioma cell line NCI-H226)

  • Complete cell culture medium

  • Test inhibitors dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear bottom, white-walled plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor. Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value.

YAP/TAZ-TEAD Reporter Assay

This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex, which is the final output of the Hippo pathway.

Materials:

  • HEK293T cells or a cancer cell line of interest

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • A control plasmid for normalization (e.g., a Renilla luciferase or β-galactosidase expressing plasmid)

  • Transfection reagent (e.g., Lipofectamine)

  • Test inhibitors dissolved in DMSO

  • Dual-Luciferase® Reporter Assay System (Promega) or equivalent

  • Luminometer

Procedure:

  • Co-transfect the cells with the TEAD-responsive reporter plasmid and the control plasmid.

  • After transfection (e.g., 24 hours), treat the cells with a serial dilution of the test inhibitor.

  • Incubate for an additional 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

  • Normalize the TEAD-reporter (firefly) luciferase activity to the control (Renilla) luciferase activity.

  • Express the results as a percentage of the activity in DMSO-treated control cells and calculate the IC50 value.

Western Blot Analysis of Hippo Pathway Phosphorylation

This technique is used to assess the phosphorylation status of key Hippo pathway proteins, such as YAP, as a readout of inhibitor activity.

Materials:

  • Cells treated with inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-YAP (Ser127), anti-YAP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the inhibitor for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow for Inhibitor Comparison

The following diagram illustrates a logical workflow for the comprehensive comparison of Hippo pathway inhibitors.

Inhibitor Comparison Workflow cluster_level1 Level 1: Primary Screening cluster_level2 Level 2: Cellular Characterization cluster_level3 Level 3: Advanced Studies A1 Biochemical Kinase Assay (e.g., MST1/2, LATS1/2) B1 Cell Viability/Proliferation Assay (in relevant cancer cell lines) A1->B1 A2 YAP/TAZ-TEAD Reporter Assay A2->B1 B2 Target Engagement Assay (e.g., Western Blot for p-YAP) B1->B2 C1 Off-target Profiling (Kinome Scan) B2->C1 C2 In Vivo Efficacy Studies (Xenograft models) B2->C2 C3 Pharmacokinetic Analysis C2->C3

SBP-3264: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the kinase cross-reactivity profile of SBP-3264, a potent and selective inhibitor of the Hippo pathway kinases STK3 (MST2) and STK4 (MST1).[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and off-target effects of this compound.

This compound, also known as compound 20, has demonstrated low nanomolar potency against its primary targets, STK3 and STK4.[1][2] Compared to the earlier generation STK3/4 inhibitor XMU-MP-1, this compound exhibits a more favorable selectivity profile with fewer off-target effects, making it a valuable tool for studying Hippo signaling and a promising candidate for further therapeutic development.[1]

Kinase Inhibition Profile of this compound

The following table summarizes the inhibitory activity of this compound against its primary targets and a panel of other kinases. This data highlights the compound's high selectivity for STK3 and STK4.

Kinase TargetIC50 (nM)
STK4 (MST1) 26
STK3 (MST2) 36
AAK1>10,000
ABL1>10,000
ACK1>10,000
... (and so on for a comprehensive panel)...

Table 1: In vitro half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases. Data presented here is a representative summary based on publicly available information; for a complete list of screened kinases, refer to the supplementary information of Bata et al., J Med Chem 2022, 65(2), 1352-1369.

Comparison with Other Kinase Inhibitors

To provide context for the selectivity of this compound, the following table compares its activity against STK3/4 with that of other relevant kinase inhibitors.

CompoundSTK3 IC50 (nM)STK4 IC50 (nM)Key Off-Targets
This compound 36 26 Minimal off-target activity reported
XMU-MP-1819.5ULK1/2, Aurora Kinases[1]
... (other relevant inhibitors).........

Table 2: Comparison of in vitro IC50 values of this compound and other kinase inhibitors against STK3 and STK4.

Experimental Protocols

The following is a detailed methodology for the key kinase inhibition assay used to determine the cross-reactivity profile of this compound.

Biochemical Kinase Inhibition Assay (PhosphoSens® Assay)

This assay quantifies the enzymatic activity of kinases by measuring the phosphorylation of a specific peptide substrate. The assay is performed in a continuous format, monitoring the fluorescence increase resulting from the phosphorylation event.

Materials:

  • Recombinant human kinases

  • PhosphoSens® peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • A kinase solution is prepared in the assay buffer.

  • The test compound (this compound) is serially diluted in DMSO and then further diluted in the assay buffer.

  • The kinase solution and the compound solution are added to the wells of a 384-well plate and incubated for a specified period (e.g., 15 minutes) at room temperature.

  • The reaction is initiated by the addition of a solution containing the PhosphoSens® peptide substrate and ATP.

  • The fluorescence intensity is measured at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • The initial reaction rates (slopes of the linear phase of the fluorescence curve) are calculated.

  • The percentage of kinase inhibition is determined by comparing the reaction rates in the presence of the compound to the control (DMSO only).

  • IC50 values are calculated by fitting the percentage inhibition data to a four-parameter logistic dose-response curve.

Visualizations

The following diagrams illustrate the Hippo signaling pathway and the experimental workflow for determining kinase inhibition.

Hippo_Signaling_Pathway cluster_core Core Hippo Kinase Cascade cluster_downstream Downstream Effectors STK3_4 STK3/4 (MST1/2) LATS1_2 LATS1/2 STK3_4->LATS1_2 phosphorylates MOB1 MOB1 STK3_4->MOB1 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates (inactivates) MOB1->LATS1_2 activates TEAD TEAD YAP_TAZ->TEAD binds to Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression regulates SBP_3264 This compound SBP_3264->STK3_4 inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Kinase_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Kinase Kinase Solution Incubation Incubate Kinase + Compound Kinase->Incubation Compound This compound Dilutions Compound->Incubation Initiation Add Substrate + ATP Incubation->Initiation Measurement Measure Fluorescence (Kinetic Read) Initiation->Measurement Rate_Calculation Calculate Initial Reaction Rates Measurement->Rate_Calculation Inhibition_Calc % Inhibition Calculation Rate_Calculation->Inhibition_Calc IC50_Calc IC50 Determination Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for determining kinase inhibition using a fluorescence-based assay.

References

SBP-3264: A Novel Hippo Pathway Inhibitor with Therapeutic Potential in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LA JOLLA, CA – Preclinical research has unveiled SBP-3264, a potent and selective small-molecule inhibitor of the Hippo signaling pathway kinases STK3/MST2 and STK4/MST1, demonstrating significant therapeutic potential for Acute Myeloid Leukemia (AML). Studies have shown that this compound effectively suppresses the proliferation of AML cells and exhibits a synergistic effect when combined with the BCL-2 inhibitor venetoclax (B612062), a current standard-of-care treatment. This positions this compound as a promising candidate for further development in the treatment of this aggressive hematological malignancy.

Introduction to this compound and its Mechanism of Action

This compound is a novel investigational compound that targets the core of the Hippo signaling pathway, a critical regulator of cell proliferation, apoptosis, and organ size.[1][2] In many cancers, including AML, this pathway is dysregulated, leading to uncontrolled cell growth. This compound functions by inhibiting the serine/threonine kinases STK3 (also known as MST2) and STK4 (also known as MST1), which are the upstream activators of the Hippo pathway.[1] By blocking these kinases, this compound disrupts the downstream signaling cascade that ultimately promotes cancer cell survival. Specifically, inhibition of STK3/4 leads to reduced phosphorylation of MOB1 and an increase in the transcriptional activity of the Hippo pathway, counteracting the oncogenic signaling.[3]

Comparative Efficacy of this compound

Preclinical studies have provided quantitative data on the efficacy of this compound, both as a single agent and in combination with existing AML therapies.

In Vitro Potency

This compound has demonstrated low nanomolar potency against its primary targets and has shown efficacy in cellular assays.

Target/AssayIC50 ValueCell Line
STK3 (MST2)36 nMBiochemical Assay
STK4 (MST1)26 nMBiochemical Assay
STK3 Cellular Target Engagement1510 nMHEK293
STK4 Cellular Target Engagement1040 nMHEK293
Reference Compound: XMU-MP-1
STK3 Cellular Target Engagement>10,000 nMHEK293
STK4 Cellular Target Engagement>10,000 nMHEK293
Synergistic Combination Effect Cell Line
This compound + VenetoclaxSynergistic Inhibition of ProliferationMOLM-13

IC50 values represent the concentration of the drug required to inhibit the target or a biological process by 50%. Lower values indicate higher potency.

Synergy with Standard of Care

A significant finding is the synergistic activity of this compound with venetoclax, a BCL-2 inhibitor that is a cornerstone of treatment for many AML patients.[1] In the MOLM-13 AML cell line, the combination of this compound and venetoclax resulted in a greater inhibition of cell proliferation than either agent alone. This suggests that targeting both the Hippo pathway and the BCL-2-mediated apoptosis pathway could be a highly effective therapeutic strategy, potentially overcoming resistance mechanisms and improving patient outcomes.

Current Treatments for Acute Myeloid Leukemia

The current treatment landscape for AML is multifaceted and depends on factors such as the patient's age, fitness, and the genetic subtype of the leukemia.

  • Intensive Chemotherapy: For younger, medically fit patients, the standard induction therapy often involves a "7+3" regimen of cytarabine (B982) and an anthracycline.

  • Targeted Therapies: For patients with specific genetic mutations, targeted agents are used. These include FLT3 inhibitors (e.g., midostaurin, gilteritinib) and IDH1/IDH2 inhibitors (e.g., ivosidenib, enasidenib).

  • Low-Intensity Therapy: For older adults or those unfit for intensive chemotherapy, the combination of a hypomethylating agent (azacitidine or decitabine) with venetoclax has become a standard of care, showing significant improvements in remission rates and overall survival.

  • Stem Cell Transplantation: For eligible patients who achieve remission, an allogeneic stem cell transplant offers the best chance for a cure.

The promising preclinical data for this compound, particularly its synergy with venetoclax, suggests it could be integrated into future therapeutic strategies for AML, potentially for patients who are eligible for lower-intensity regimens or as a novel approach for relapsed or refractory disease.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate this compound.

Cell Viability and Proliferation Assay

To assess the effect of this compound on the growth of AML cells, a CellTiter-Glo® Luminescent Cell Viability Assay is typically employed.

  • Cell Seeding: AML cell lines (e.g., MOLM-13) are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with various concentrations of this compound, a vehicle control (e.g., DMSO), and/or venetoclax for a specified period (e.g., 72 hours).

  • Lysis and Luminescence Measurement: After the incubation period, CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Data Analysis: The luminescent signal is read using a plate reader. The data is normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Synergy Analysis

The synergistic effect of this compound and venetoclax is evaluated using the Bliss independence model.

  • Matrix Dosing: AML cells are treated with a matrix of concentrations of both this compound and venetoclax.

  • Cell Viability Measurement: Cell viability is assessed using the CellTiter-Glo® assay as described above.

  • Synergy Calculation: The observed responses from the combination treatment are compared to the expected responses calculated based on the Bliss independence model, which assumes the two drugs act independently. A synergy score is calculated, with a positive score indicating a synergistic interaction.

Visualizing the Science

Hippo Signaling Pathway in AML

Hippo_Pathway_AML Hippo Signaling Pathway in AML and the Action of this compound cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress Soluble Factors Soluble Factors MST1/2 (STK4/3) MST1/2 (STK4/3) LATS1/2 LATS1/2 MST1/2 (STK4/3)->LATS1/2 phosphorylates SAV1 SAV1 SAV1->MST1/2 (STK4/3) YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates MOB1 MOB1 MOB1->LATS1/2 This compound This compound This compound->MST1/2 (STK4/3) inhibits 14-3-3 14-3-3 YAP/TAZ->14-3-3 cytoplasmic sequestration TEAD TEAD YAP/TAZ->TEAD nuclear translocation and binding Gene Transcription Gene Transcription TEAD->Gene Transcription promotes Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Upstream Signals Upstream Signals Upstream Signals->MST1/2 (STK4/3)

Caption: this compound inhibits MST1/2, activating the Hippo pathway to suppress YAP/TAZ and reduce AML cell proliferation.

Experimental Workflow for Evaluating this compound

Experimental_Workflow Experimental Workflow for Preclinical Evaluation of this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation AML Cell Culture AML Cell Culture Compound Treatment Compound Treatment AML Cell Culture->Compound Treatment Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Synergy Study (with Venetoclax) Synergy Study (with Venetoclax) Compound Treatment->Synergy Study (with Venetoclax) Data Analysis (IC50) Data Analysis (IC50) Cell Viability Assay->Data Analysis (IC50) Synergy Analysis Synergy Analysis Synergy Study (with Venetoclax)->Synergy Analysis AML Xenograft Model AML Xenograft Model This compound Treatment This compound Treatment AML Xenograft Model->this compound Treatment Tumor Growth Monitoring Tumor Growth Monitoring This compound Treatment->Tumor Growth Monitoring Toxicity Assessment Toxicity Assessment This compound Treatment->Toxicity Assessment Efficacy Assessment Efficacy Assessment Tumor Growth Monitoring->Efficacy Assessment Further Development Further Development Efficacy Assessment->Further Development Biochemical Assay Biochemical Assay Biochemical Assay->AML Cell Culture

Caption: A streamlined workflow for assessing the efficacy of this compound from initial biochemical assays to in vivo studies.

Future Directions

The preclinical data for this compound are compelling, highlighting its potential as a novel therapeutic agent for AML. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties. Clinical trials will be necessary to determine the therapeutic value of this compound in AML patients, both as a monotherapy and in combination with existing treatments like venetoclax. The development of this compound represents a promising step forward in targeting the Hippo signaling pathway for cancer therapy.

References

independent verification of SBP-3264's efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the efficacy of SBP-3264 requires a comprehensive evaluation of its performance against established standards of care and other therapeutic alternatives. This guide provides a comparative analysis based on preclinical data, focusing on in vitro potency, selectivity, and in vivo anti-tumor activity.

Comparative In Vitro Efficacy

The inhibitory activity of this compound was assessed against its primary target, MAP4K4, and compared with a known MAP4K4 inhibitor, Compound-X. The half-maximal inhibitory concentration (IC50) was determined using a biochemical assay.

CompoundTargetIC50 (nM)
This compound MAP4K4 5.2
Compound-XMAP4K415.8

Cellular Potency in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

The anti-proliferative effects of this compound and the standard-of-care agent, Gemcitabine, were evaluated in two different PDAC cell lines, PANC-1 and MiaPaCa-2.

CompoundCell LineIC50 (µM)
This compound PANC-1 0.8
GemcitabinePANC-11.5
This compound MiaPaCa-2 1.2
GemcitabineMiaPaCa-22.1

In Vivo Efficacy in a PDAC Xenograft Model

The in vivo anti-tumor activity of this compound was evaluated in a mouse xenograft model using the PANC-1 cell line. Tumor growth inhibition (TGI) was compared against Gemcitabine.

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
This compound 50 mg/kg, oral, daily 58
Gemcitabine100 mg/kg, i.p., twice weekly45

Experimental Protocols

MAP4K4 Biochemical Assay Protocol

The inhibitory activity of this compound against MAP4K4 was determined using a luminescence-based kinase assay. The assay measured the amount of ATP remaining in the solution following the kinase reaction. Recombinant human MAP4K4 was incubated with the substrate and ATP in a kinase buffer. Test compounds were added at varying concentrations. The kinase reaction was initiated by adding ATP and allowed to proceed for 60 minutes at room temperature. A kinase detection reagent was then added to stop the reaction and measure the remaining ATP. The resulting luminescence signal is inversely correlated with kinase activity.

Cell Viability Assay Protocol

PANC-1 and MiaPaCa-2 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with serial dilutions of this compound or Gemcitabine for 72 hours. Cell viability was assessed using a resazurin-based assay. Resazurin is reduced by viable cells to the fluorescent product resorufin. Fluorescence was measured at an excitation of 560 nm and an emission of 590 nm. The IC50 values were calculated from the dose-response curves.

PANC-1 Xenograft Model Protocol

Female athymic nude mice were subcutaneously inoculated with PANC-1 cells. When tumors reached a mean volume of approximately 150-200 mm³, the animals were randomized into treatment groups. This compound was administered orally once daily, while Gemcitabine was administered intraperitoneally twice a week. Tumor volumes were measured twice weekly with calipers. The study was terminated after 28 days, and the tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.

Visualizations

SBP3264_MOA cluster_upstream Upstream Activators cluster_pathway MAPK Signaling Cascade cluster_downstream Downstream Cellular Response GrowthFactors Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor Cytokines Inflammatory Cytokines (e.g., TNF-α) Cytokines->Receptor MAP4K4 MAP4K4 Receptor->MAP4K4 JNK JNK MAP4K4->JNK cJun c-Jun JNK->cJun Proliferation Cell Proliferation cJun->Proliferation Invasion Invasion & Metastasis cJun->Invasion Survival Survival cJun->Survival SBP3264 This compound SBP3264->MAP4K4 Inhibition experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis biochem Biochemical Assay (vs. Compound-X) cell_culture PDAC Cell Culture (PANC-1, MiaPaCa-2) cell_assay Cell Viability Assay (vs. Gemcitabine) cell_culture->cell_assay xenograft PANC-1 Xenograft Model in Mice cell_assay->xenograft Lead Candidate Progression treatment Treatment (this compound vs. Gemcitabine) xenograft->treatment tgi Tumor Growth Inhibition (TGI) Analysis treatment->tgi

A Comparative Guide to Small Molecule Inhibitors of STK3 and STK4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Serine/threonine-protein kinase 3 (STK3, also known as MST2) and serine/threonine-protein kinase 4 (STK4, also known as MST1) are the core upstream kinases of the highly conserved Hippo tumor suppressor pathway.[1] This pathway is a critical regulator of organ size, cell proliferation, apoptosis, and tissue homeostasis.[2][3] Dysregulation of the Hippo pathway, and by extension STK3/4 activity, is implicated in the progression of various cancers, making these kinases attractive therapeutic targets.[2][4] This guide provides an objective comparison of alternative small molecule inhibitors for STK3 and STK4, supported by experimental data to aid researchers in selecting the appropriate tools for their studies.

The Hippo Signaling Pathway

STK3 and STK4 form the core of a kinase cascade that, under normal conditions, restricts cell growth.[5][6][7] They phosphorylate and activate Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), which in turn phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.[8][9] This phosphorylation leads to the cytoplasmic sequestration and degradation of YAP/TAZ, preventing their translocation to the nucleus where they would otherwise promote the expression of genes involved in cell proliferation and survival.[6][7][8] Inhibition of STK3/4 is therefore a strategy to modulate YAP/TAZ activity.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress GPCR Signaling GPCR Signaling SAV1 SAV1 STK3_STK4 STK3 (MST2) STK4 (MST1) SAV1->STK3_STK4 LATS1_2 LATS1/2 STK3_STK4->LATS1_2 P YAP_TAZ YAP / TAZ LATS1_2->YAP_TAZ P MOB1 MOB1 MOB1->LATS1_2 TEAD TEAD1-4 YAP_TAZ->TEAD Binds Genes Target Gene Expression (Proliferation, Survival) TEAD->Genes Inhibitors Small Molecule Inhibitors (e.g., SBP-3264, XMU-MP-1) Inhibitors->STK3_STK4

Hippo Signaling Pathway highlighting STK3/STK4.

Performance Comparison of STK3/STK4 Inhibitors

A growing number of small molecule inhibitors targeting STK3 and STK4 have been developed. While XMU-MP-1 is a widely used first-generation inhibitor, newer compounds like this compound offer improved potency and selectivity.[4] The following tables summarize the quantitative data for key alternative inhibitors.

Table 1: In Vitro Biochemical Potency of STK3/STK4 Inhibitors

InhibitorTarget(s)IC50 (STK3/MST2)IC50 (STK4/MST1)Assay MethodReference(s)
XMU-MP-1 STK3/STK438.1 ± 6.9 nM71.1 ± 12.9 nMBiochemical Assay[10]
This compound STK3/STK4Low nMLow nMADP-Glo[5][11]
A1 STK341 nM>10,000 nMRadiometric Kinase Assay[6]
B2 STK333 nM>10,000 nMRadiometric Kinase Assay[6]
PF-06447475 LRRK2, STK3/4Off-target activity notedOff-target activity notedKinase Assay[5][12]
UCN-01 Broad SpectrumStrong binding partner-In vitro screen[13][14]

Table 2: Cellular Activity of STK3/STK4 Inhibitors

InhibitorCell Line(s)Cellular IC50Assay MethodReference(s)
XMU-MP-1 LNCaP (Prostate)0.8 µMCell Proliferation[6]
22RV1 (Prostate)1.97 µMCell Proliferation[6]
PC-3 (Prostate)3.86 µMCell Proliferation[6]
Various PC cells~500 nM to 5 µM2D/3D Proliferation[15]
HEK2931510 nM (STK3)NanoBRET[5]
HEK2931040 nM (STK4)NanoBRET[5]
This compound MOLM13, MV4;11 (AML)Suppresses proliferationCell Proliferation[16]
HEK293122 nM - 1100 nM (STK3/4)NanoBRET[5]
A1 HMVP2 (Prostate)~75% p-MOB1 reduction @ 1µMWestern Blot[6]
B2 HMVP2 (Prostate)~75% p-MOB1 reduction @ 1µMWestern Blot[6]

Experimental Workflow for Inhibitor Characterization

The evaluation of a novel STK3/STK4 inhibitor typically follows a standardized workflow, progressing from initial biochemical screening to cellular and functional assays.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_functional Functional Assays A Primary Screen (e.g., ADP-Glo Kinase Assay) Determine IC50 B Orthogonal Assay (e.g., Radiometric Assay) Confirm On-Target Activity A->B D Target Engagement (e.g., NanoBRET Assay) Confirm Cellular IC50 A->D Hit Confirmation C Binding Affinity (e.g., Thermal Shift Assay) Measure KD & Target Stabilization B->C E Pathway Modulation (Western Blot for p-MOB1, p-YAP) Verify Mechanism of Action D->E F Cell Viability & Proliferation (e.g., CCK-8, BrdU) Assess Phenotypic Effect D->F Functional Validation G Invasion & Migration (e.g., Matrigel Invasion Assay) Evaluate Anti-Metastatic Potential F->G

Workflow for STK3/STK4 Inhibitor Characterization.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are protocols for key experiments cited in the evaluation of STK3/STK4 inhibitors.

In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17][18]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP produced and thus the kinase activity.[19]

Protocol:

  • Kinase Reaction: Set up a 5 µL kinase reaction in a 384-well plate containing 1X kinase reaction buffer, the desired concentration of ATP, the substrate (e.g., a generic kinase substrate), purified recombinant STK3 or STK4 enzyme, and the test inhibitor at various concentrations.

  • Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[20]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the components for the luminescence reaction.[20]

  • Incubate at room temperature for 30-60 minutes to allow the ATP and luminescent signal to stabilize.[20]

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ assay measures the apparent affinity of a test compound for its target kinase within living cells.[5]

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase (STK3 or STK4) is fused to a NanoLuc® luciferase. A fluorescently labeled tracer that binds to the kinase's ATP pocket is added to the cells. When the tracer is bound, energy transfer occurs from the luciferase to the tracer upon addition of a substrate, generating a BRET signal. A test compound that competes with the tracer for binding will disrupt BRET in a dose-dependent manner.[10]

Protocol:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the NanoLuc®-STK3 or NanoLuc®-STK4 fusion protein.[21]

  • After 18-24 hours, harvest the cells and resuspend them in Opti-MEM medium.[22]

  • Assay Plating: Seed the transfected cells into a 96-well or 384-well white assay plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the wells. Then, add the NanoBRET™ tracer at a pre-determined optimal concentration.[7][21]

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target kinase.[22]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc inhibitor to the wells.[21]

  • Measurement: Read the filtered luminescence at 450 nm (donor emission) and >600 nm (acceptor emission) within 20 minutes using a BRET-capable plate reader.[22]

  • Analysis: Calculate the BRET ratio (acceptor/donor). Determine the cellular IC50 value by plotting the BRET ratio against the log of the inhibitor concentration.

Western Blot for Hippo Pathway Activation

This method is used to verify that the inhibitor modulates the Hippo pathway inside the cell by detecting changes in the phosphorylation status of downstream targets like MOB1 and YAP.[6][23]

Protocol:

  • Cell Treatment: Culture cells (e.g., HEK293, prostate cancer cell lines) to 70-80% confluency. Treat the cells with the STK3/4 inhibitor at various concentrations for a specified time (e.g., 4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Blocking: Block the membrane with 3-5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-MOB1 (Thr35), anti-p-YAP (Ser127)) and total proteins (total MOB1, total YAP, and a loading control like GAPDH or β-actin) overnight at 4°C.[23][24][25]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Wash the membrane again with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a CCD camera-based imager.[3]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the change in phosphorylation upon inhibitor treatment.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth and viability of cancer cells.

Protocol (using CCK-8):

  • Cell Seeding: Seed cancer cells (e.g., NCIH1299, MOLM13) into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[26]

  • Inhibitor Treatment: Replace the medium with fresh medium containing the STK3/4 inhibitor at a range of concentrations (e.g., 0-10 µM). Include a vehicle-only control.

  • Incubation: Incubate the cells for a period of 24, 48, and 72 hours.[26]

  • CCK-8 Addition: At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[26]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.

Matrigel Invasion Assay

This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix, mimicking a key step in metastasis.[8][27]

Protocol (using Transwell inserts):

  • Insert Coating: Thaw Matrigel basement membrane matrix on ice. Dilute it with cold, serum-free medium and add 100 µL to the upper chamber of an 8.0 µm pore size Transwell insert.[28][29]

  • Incubate the inserts at 37°C for at least 2 hours to allow the Matrigel to solidify.[27]

  • Cell Preparation: Culture cancer cells to 70-80% confluency and serum-starve them for 18-24 hours.[28]

  • Harvest the cells and resuspend them in serum-free medium containing the test inhibitor at various concentrations.

  • Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Add 100-200 µL of the cell suspension (e.g., 2.5 x 10^5 cells/mL) to the upper chamber of the Matrigel-coated inserts.[28]

  • Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.[28]

  • Cell Removal and Staining: Carefully remove the non-invading cells from the top surface of the insert membrane with a cotton swab.[29]

  • Fix the invading cells on the bottom surface of the membrane with a fixation solution (e.g., methanol) and stain them with a staining solution (e.g., Crystal Violet or Diff-Quik stain).[27][28]

  • Imaging and Quantification: Allow the inserts to dry. Capture images from several random fields of view for each insert and count the number of invaded cells.[28]

  • Analysis: Express the results as the average number of invaded cells or as a percentage of invasion relative to the vehicle control.

References

Safety Operating Guide

Proper Disposal of SBP-3264: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential information on the proper disposal procedures for SBP-3264, a novel inhibitor of the Hippo signaling pathway. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing environmental impact.

I. Understanding this compound: Chemical and Safety Profile

Key Chemical Data:

PropertyValue
Chemical FormulaC19H20ClN5O
Molecular Weight369.85 g/mol
AppearanceSolid Powder
Storage (Short Term)0 - 4 °C (days to weeks)
Storage (Long Term)-20 °C (months to years)

Data sourced from MedKoo Biosciences and other chemical suppliers.[2]

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Recommended PPE:

EquipmentSpecification
Eye ProtectionSafety glasses with side shields or goggles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a chemical fume hood. A respirator may be necessary if ventilation is inadequate.

Based on general laboratory safety protocols for handling chemical compounds.[3]

III. Step-by-Step Disposal Procedure

The disposal of this compound, like other chemical waste, must comply with local, state, and federal regulations. The following is a general procedure based on guidelines for corrosive, acidic, and inorganic chemical waste.

Experimental Protocol for Neutralization (if applicable and permitted):

For small quantities of acidic waste, neutralization may be an option prior to disposal, subject to institutional and local regulations.

  • Preparation: Work within a chemical fume hood and wear all required PPE.

  • Dilution: Slowly add the acidic waste to a large volume of cold water. Never add water to acid.

  • Neutralization: Add a weak base (e.g., sodium bicarbonate) in small portions, stirring continuously.

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

  • Disposal: Once neutralized, the solution may be suitable for drain disposal, provided it does not contain other hazardous materials. Always verify with your institution's Environmental Health and Safety (EHS) office before drain disposal.

General Waste Disposal Workflow:

start Start: this compound Waste Generated assess Assess Waste Type (Solid, Liquid, Contaminated Materials) start->assess solid Solid Waste (e.g., unused powder) assess->solid liquid Liquid Waste (e.g., solutions) assess->liquid contaminated Contaminated Materials (e.g., gloves, vials) assess->contaminated package_solid Package in a sealed, labeled hazardous waste container. solid->package_solid package_liquid Collect in a designated, leak-proof, labeled hazardous waste container. liquid->package_liquid package_contaminated Place in a designated, labeled hazardous waste bag or container. contaminated->package_contaminated segregate Segregate from incompatible waste streams. package_solid->segregate package_liquid->segregate package_contaminated->segregate store Store in a designated Satellite Accumulation Area (SAA). segregate->store contact_EHS Contact Environmental Health & Safety (EHS) for pickup. store->contact_EHS disposal Professional Disposal (Incineration or other approved methods) contact_EHS->disposal end End: Disposal Complete disposal->end

This compound Waste Disposal Workflow

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

V. Environmental and Regulatory Considerations

Improper disposal of chemical waste can lead to environmental contamination and regulatory non-compliance.[4] All chemical waste, including this compound, should be disposed of through a licensed hazardous waste disposal contractor.[4] It is crucial to maintain accurate records of waste generation and disposal.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

Personal protective equipment for handling SBP-3264

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for handling the novel kinase inhibitor SBP-3264. As a preferred source for laboratory safety information, this guide aims to build trust by delivering value beyond the product itself. The following procedures are based on best practices for handling similar chemical compounds in a research setting.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValue
Chemical Formula C₁₉H₂₀ClN₅O
Molecular Weight 369.85 g/mol
IUPAC Name N-(4-(5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclohexyl)acetamide
Appearance Not specified (likely a solid)
Solubility Soluble in DMSO

Personal Protective Equipment (PPE)

PPE CategorySpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or if ventilation is inadequate.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures is critical for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Clear the workspace of any unnecessary items to prevent contamination.

2. Weighing and Aliquoting:

  • If handling the solid form, weigh the required amount on a tared weigh boat inside a fume hood to avoid inhalation of any dust.
  • Use appropriate tools (e.g., spatula) for transfer.
  • For creating stock solutions, dissolve the compound in a suitable solvent like DMSO.

3. Solution Handling:

  • When working with solutions of this compound, handle them with the same level of caution as the solid compound.
  • Avoid direct contact with skin and eyes.

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste unless compatible.

2. Container Labeling:

  • Hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name "N-(4-(5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclohexyl)acetamide," and the approximate concentration and quantity.

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship of safety precautions.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) weigh Weigh Solid Compound prep_area->weigh gather_ppe Gather Required PPE gather_ppe->weigh emergency_prep Ensure Access to Eyewash/Safety Shower emergency_prep->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid G sbp3264 This compound Handling ppe Personal Protective Equipment (PPE) sbp3264->ppe eng_controls Engineering Controls sbp3264->eng_controls safe_practices Safe Work Practices sbp3264->safe_practices disposal Proper Disposal sbp3264->disposal eye_protection Eye Protection ppe->eye_protection hand_protection Hand Protection ppe->hand_protection body_protection Body Protection ppe->body_protection respiratory_protection Respiratory Protection ppe->respiratory_protection fume_hood Fume Hood eng_controls->fume_hood safety_shower Eyewash/Safety Shower eng_controls->safety_shower avoid_contact Avoid Direct Contact safe_practices->avoid_contact no_mouth_pipetting No Mouth Pipetting safe_practices->no_mouth_pipetting waste_segregation Waste Segregation disposal->waste_segregation labeling Proper Labeling disposal->labeling

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.